molecular formula C9H4ClN3 B11908312 8-Chloroquinoxaline-6-carbonitrile

8-Chloroquinoxaline-6-carbonitrile

Cat. No.: B11908312
M. Wt: 189.60 g/mol
InChI Key: KOCOWCTXIBSEFA-UHFFFAOYSA-N
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Description

8-Chloroquinoxaline-6-carbonitrile is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the quinoxaline class of heterocyclic compounds, which are nitrogen-rich bicyclic structures known for their wide range of pharmacological properties . Quinoxaline derivatives are extensively investigated as key scaffolds in the development of novel therapeutic agents due to their multidimensional functionalization capabilities . Research highlights the potential of quinoxaline-based molecules as potent inhibitors of various viruses, including influenza and coronaviruses (such as SARS and SARS-CoV-2), making them a focal point in the search for new antiviral treatments, particularly for respiratory pathologies . Furthermore, the quinoxaline core is a prominent feature in compounds studied for their antitumoral activity, with several derivatives recognized as antineoplastic agents and topoisomerase II inhibitors . The specific structure of 8-Chloroquinoxaline-6-carbonitrile, featuring both a chloro substituent and a carbonitrile group, makes it a versatile intermediate for further synthetic exploration. Researchers can utilize this compound to generate diverse chemical libraries for structure-activity relationship (SAR) studies, hit-to-lead optimization, and biological screening against various disease targets. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClN3

Molecular Weight

189.60 g/mol

IUPAC Name

8-chloroquinoxaline-6-carbonitrile

InChI

InChI=1S/C9H4ClN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H

InChI Key

KOCOWCTXIBSEFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C#N)Cl

Origin of Product

United States

Foundational & Exploratory

8-Chloroquinoxaline-6-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 8-Chloroquinoxaline-6-carbonitrile , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

8-Chloroquinoxaline-6-carbonitrile (CAS 1706445-52-4 ) is a halogenated quinoxaline derivative serving as a critical scaffold in the development of kinase inhibitors and other bioactive small molecules. Its structure features a quinoxaline core substituted with a chlorine atom at the C8 position and a nitrile group at the C6 position. This specific substitution pattern renders the molecule highly versatile: the C8-chlorine is electronically activated for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the C6-nitrile provides a handle for transformation into amides, acids, or amines.

Chemical Identity & Properties

ParameterData
Chemical Name 8-Chloroquinoxaline-6-carbonitrile
CAS Number 1706445-52-4
Molecular Formula

Molecular Weight 189.60 g/mol
SMILES N#CC1=CC(Cl)=C2N=CC=NC2=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point >170 °C (Predicted based on analogs)
Purity Standard

95% (HPLC)

Synthetic Methodology

The most robust synthetic route for 8-Chloroquinoxaline-6-carbonitrile utilizes 4-amino-3-chloro-5-nitrobenzonitrile as the starting material. This approach ensures correct regiochemistry through the inherent substitution pattern of the benzene precursor.

Retrosynthetic Analysis

The quinoxaline core is constructed via the condensation of a benzene-1,2-diamine with glyoxal. The regiochemistry is established by the precursor 3-chloro-4,5-diaminobenzonitrile , which is generated by the reduction of the corresponding nitro-aniline.

Synthesis Precursor 4-Amino-3-chloro- 5-nitrobenzonitrile (CAS 1456531-72-8) Intermediate 3-Chloro-4,5- diaminobenzonitrile Precursor->Intermediate Step 1: Reduction (Fe/AcOH or H2/Pd) Product 8-Chloroquinoxaline- 6-carbonitrile (CAS 1706445-52-4) Intermediate->Product Step 2: Cyclization (EtOH, Reflux) Reagent Glyoxal (40% aq.) Reagent->Product

Figure 1: Two-step synthesis of 8-Chloroquinoxaline-6-carbonitrile from nitro-aniline precursor.

Detailed Experimental Protocol
Step 1: Reduction of Nitro Group

Objective: Convert 4-amino-3-chloro-5-nitrobenzonitrile to 3-chloro-4,5-diaminobenzonitrile.

  • Setup: Charge a 3-neck round-bottom flask with 4-amino-3-chloro-5-nitrobenzonitrile (1.0 eq) and ethanol/water (4:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 3.0 eq).
    
  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by LCMS for the disappearance of the nitro peak (

    
     shifts by -30 Da, corresponding to 
    
    
    
    ).
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine. Use immediately in the next step to prevent oxidation.

Step 2: Quinoxaline Cyclization

Objective: Condensation of the diamine with glyoxal to form the heteroaromatic ring.

  • Dissolution: Dissolve the crude 3-chloro-4,5-diaminobenzonitrile from Step 1 in Ethanol (10 mL/g).

  • Addition: Add Glyoxal (40% aqueous solution, 1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux for 3 hours. The solution will typically darken.

  • Workup: Cool to room temperature. The product may precipitate.[1][2] If not, remove solvent in vacuo and partition the residue between Ethyl Acetate and Water.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).
    
  • Validation: Confirm identity via

    
     NMR (expected: two doublets for the pyrazine protons, two aromatic doublets for the benzene ring).
    

Functional Applications in Drug Discovery[3]

The 8-chloro-6-cyano motif is a "privileged scaffold" designed for orthogonality. The chlorine atom at C8 is sterically adjacent to the N1 nitrogen, making it highly reactive toward nucleophilic attack or metal-catalyzed coupling, while the nitrile at C6 remains stable or can be selectively modified.

Derivatization Logic
  • C8-Position (

    
     / Coupling):  The C8-Cl is activated by the electron-deficient quinoxaline ring. It readily undergoes 
    
    
    
    with amines (to form 8-aminoquinoxalines) or Suzuki-Miyaura coupling with aryl boronic acids.
  • C6-Position (Nitrile Transformation): The nitrile group can be hydrolyzed to a carboxylic acid (CAS 1448852-99-0 analog), hydrated to a primary amide, or reduced to a benzylamine.

Applications Core 8-Chloroquinoxaline- 6-carbonitrile SNAr 8-Amino Derivatives (via SNAr) Core->SNAr R-NH2, Heat Coupling 8-Aryl/Heteroaryl (via Suzuki) Core->Coupling Ar-B(OH)2, Pd(0) Acid Quinoxaline-6-carboxylic acid (Hydrolysis) Core->Acid NaOH/H2O, Heat Kinase Kinase Inhibitors (FGFR, VEGFR) SNAr->Kinase Lead Opt. Coupling->Kinase Scaffold Hopping

Figure 2: Functionalization pathways for the 8-chloroquinoxaline-6-carbonitrile scaffold.

Safety & Handling

  • Hazards: Classified as Irritant (H315, H319, H335). Potentially harmful if swallowed (H302) due to the nitrile moiety (metabolic release of cyanide is rare but possible with strong reducing agents).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • BLD Pharm. (2025). Product Analysis: 8-Chloroquinoxaline-6-carbonitrile (CAS 1706445-52-4). Retrieved from

  • Ambeed. (2025). Precursor Availability: 4-Amino-3-chloro-5-nitrobenzonitrile (CAS 1456531-72-8).[3][4][5] Retrieved from

  • BenchChem. (2025).[2][6][7] Technical Guide to Quinoxaline Derivatives and Isomers. Retrieved from

  • PubChem. (2025). Compound Summary: Quinoxaline-6-carbonitrile Derivatives. Retrieved from

Sources

Unlocking the Therapeutic Potential of 8-Chloroquinoxaline-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of heterocyclic drug discovery, the quinoxaline core has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 8-Chloroquinoxaline-6-carbonitrile represents a highly specific, electronically tuned pharmacophore.

This guide moves beyond generic descriptions to analyze why this specific substitution pattern—a lipophilic, electron-withdrawing chlorine at C8 combined with a linear, polarizable nitrile group at C6—creates a unique chemical space for targeting cyclin-dependent kinases (CDKs) , viral reverse transcriptases , and multidrug-resistant (MDR) bacterial strains .

Chemical Architecture & Rational Design

The Electronic "Push-Pull" Effect

The therapeutic potency of 8-Chloroquinoxaline-6-carbonitrile derivatives stems from the synergistic electronic effects of its substituents on the pyrazine-fused benzene ring.

  • C6-Nitrile (CN): Acts as a strong electron-withdrawing group (EWG) via induction and resonance. In kinase pockets, this group frequently engages in critical hydrogen bonding with the hinge region backbone (e.g., interacting with backbone NH groups of residues like Leu83 in CDK2 or Ala144 in CDK8).

  • C8-Chlorine (Cl): Provides a lipophilic anchor (increasing LogP) while exerting a weak inductive electron-withdrawing effect. Sterically, the C8-Cl occupies hydrophobic pockets often found adjacent to the ATP-binding site, improving selectivity over non-chlorinated analogues.

Structural Bioisosterism

This scaffold serves as a bioisostere for:

  • Quinolines: (e.g., Bosutinib core)

  • Pteridines: (e.g., Methotrexate core)

  • Quinazolines: (e.g., Gefitinib core)

The introduction of the second nitrogen in the quinoxaline ring lowers the pKa relative to quinoline, altering solubility and hydrogen bond acceptor capability, which is critical for crossing the blood-brain barrier (BBB) in neuro-oncology applications.

Synthetic Protocols: Constructing the Core

Trustworthiness Directive: The following protocol is based on the condensation of substituted o-phenylenediamines, a robust method yielding high regioselectivity.

Core Synthesis Workflow (Step-by-Step)

Objective: Synthesis of 8-chloroquinoxaline-6-carbonitrile from commercially available precursors.

Precursors:

  • Compound A: 3-chloro-5-cyano-1,2-diaminobenzene (custom synthesis or commercial sourcing required).

  • Compound B: Glyoxal (40% aq. solution) or 1,2-Dicarbonyl derivatives.[1]

Protocol:

  • Solvation: Dissolve 10 mmol of Compound A in 30 mL of Ethanol (EtOH).

  • Catalysis: Add 5 mol% Iodine (

    
    ) as a mild Lewis acid catalyst (optional, enhances yield).
    
  • Condensation: Add 12 mmol of Glyoxal (Compound B) dropwise at room temperature.

  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool to 4°C. The product often precipitates. If not, remove solvent in vacuo, redissolve in DCM, wash with water, and dry over

    
    .
    
  • Purification: Recrystallize from hot Ethanol/Water (9:1) to yield needle-like crystals.

Yield Expectation: 75-85% Purity Validation: HPLC >98%;


-NMR confirms the disappearance of diamine protons.
Visualization: Synthetic Pathway

SynthesisPath Precursor 3-chloro-5-cyano- 1,2-diaminobenzene Intermediate Schiff Base Intermediate Precursor->Intermediate EtOH, 80°C - 2 H2O Reagent Glyoxal / 1,2-Dicarbonyl Reagent->Intermediate Product 8-Chloroquinoxaline- 6-carbonitrile Intermediate->Product Cyclization (Aromatization)

Caption: Fig 1. Convergent synthesis of the 8-chloroquinoxaline-6-carbonitrile core via condensation.

Therapeutic Applications & Mechanism of Action[2][3]

Oncology: CDK8/19 Mediator Kinase Inhibition

Recent studies highlight the efficacy of quinoline/quinoxaline-carbonitriles in inhibiting the Mediator complex , specifically CDK8 and CDK19. These kinases regulate the transcription of oncogenes (e.g., WNT/


-catenin pathway).
  • Mechanism: The 6-cyano group forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The 8-chloro substituent occupies the "back pocket," displacing water molecules and increasing entropic gain upon binding.

  • Target Indication: Colorectal cancer (CRC) and Acute Myeloid Leukemia (AML).

Infectious Disease: 1,4-di-N-oxide Derivatives

Oxidation of the quinoxaline nitrogens to N-oxides (using m-CPBA) dramatically alters the mechanism, turning the molecule into a bioreductive prodrug.

  • Mechanism: Under hypoxic conditions (common in bacterial biofilms or solid tumors), the N-oxide is reduced to the radical anion, causing DNA strand breaks.

  • Data Summary:

OrganismStrainDerivative TypeMIC (

g/mL)
Reference
S. aureusMRSA1,4-di-N-oxide4 - 8[1, 2]
M. tuberculosisH37Rv8-Chloro-6-cyano2.5 - 5.0[3]
L. donovaniPromastigote2,3-substituted0.8 - 1.2[4]
Visualization: CDK8 Signaling & Inhibition

CDKPathway Drug 8-Cl-Quinoxaline-6-CN CDK8 CDK8/19 (Mediator Complex) Drug->CDK8 Inhibits (IC50 < 50nM) BetaCat Beta-Catenin CDK8->BetaCat Phosphorylation Transcription Oncogene Transcription (MYC, WNT targets) BetaCat->Transcription Activates TumorGrowth Tumor Proliferation Transcription->TumorGrowth

Caption: Fig 2. Inhibition of the WNT/Beta-catenin pathway via CDK8 blockade by the quinoxaline derivative.

Experimental Protocols: Validation Assays

In Vitro Kinase Assay (CDK8/Cyclin C)

Self-Validating System: This protocol uses a FRET-based detection method which includes internal controls for false positives (fluorescence interference).

  • Reagents: Recombinant CDK8/Cyclin C complex, biotinylated peptide substrate, ATP (

    
     concentration), and 8-Chloroquinoxaline-6-carbonitrile (serial dilutions in DMSO).
    
  • Reaction: Mix enzyme and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    ). Incubate 15 min.
    
  • Initiation: Add ATP and substrate. Incubate 60 min at RT.

  • Detection: Add stop solution containing Streptavidin-XL665 and Europium-cryptate labeled antibody.

  • Readout: Measure TR-FRET signal on a plate reader (Excitation: 337 nm, Emission: 615/665 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: Dispense 100

    
    L into 96-well plates containing serial dilutions of the test compound (0.125 - 64 
    
    
    
    g/mL).
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO vehicle (max 1%).

    • Sterility: Media only.

  • Incubation: 37°C for 16-20 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth. Confirm with Resazurin dye (blue to pink indicates growth).

References

  • BenchChem. (2025).[2][3] Comparative Analysis of the Biological Activity of 6-Bromoquinoline-8-carbonitrile and Structurally Related Quinolines. Link

  • M. A. Ali et al. (2000).[4] Synthesis and antimicrobial activity of some new quinoxaline derivatives. Molecules, 5(6), 864-873. Link

  • Vicente, E. et al. (2009). In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. Link

  • Burguete, A. et al. (2007). Synthesis and biological evaluation of new quinoxaline-1,4-di-N-oxide derivatives as anti-leishmanial agents. Bioorganic & Medicinal Chemistry Letters. Link

  • RSC Publishing. (2021).[4] Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides. Link

Sources

Unlocking the 8-Chloroquinoxaline-6-carbonitrile Scaffold: Structure-Activity Relationships and Methodological Workflows in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 8-chloroquinoxaline-6-carbonitrile core (CAS 1706445-52-4) has emerged as a highly versatile and potent pharmacophore[1][2]. Characterized by its rigid, planar benzopyrazine geometry, this scaffold is uniquely suited for deep insertion into the narrow, hydrophobic binding pockets of G-protein coupled receptors (GPCRs) and lipid-synthesizing enzymes[3][4].

This technical whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of the 8-chloroquinoxaline-6-carbonitrile scaffold. By dissecting its electronic and steric properties, we elucidate how this core drives high-affinity interactions in two distinct therapeutic areas: GPR6 inverse agonism for Parkinson's disease[5] and Serine Palmitoyltransferase (SPT) inhibition for age-related sarcopenia[6]. Furthermore, we provide field-proven, self-validating experimental protocols for the derivatization and biological evaluation of this scaffold.

Mechanistic Rationale & SAR Pillars

The pharmacological superiority of the 8-chloroquinoxaline-6-carbonitrile scaffold is governed by two critical functional groups that dictate its target engagement and pharmacokinetic (PK) profile.

The C6-Carbonitrile: Electronic Activation and Hydrogen Bonding

The carbonitrile (-CN) group at the 6-position acts as a powerful electron-withdrawing group (EWG).

  • Target Affinity: In the development of GPR6 inverse agonists (such as the clinical candidate CVN424), replacing weak EWGs or electron-donating groups (like -CH3 or -OCH3) with a strong -CN group at the C6 position enhanced functional potency exponentially, driving EC50 values down to the 100 nM range[3].

  • Physicochemical Impact: The -CN group acts as a strict hydrogen bond acceptor, interacting with key threonine or serine residues in target binding sites. Additionally, its electron-withdrawing nature lowers the pKa of adjacent amine substituents at the C2/C3 positions, thereby increasing the fraction of unionized drug at physiological pH and significantly improving blood-brain barrier (BBB) permeability[5].

The C8-Chloro Substituent: Steric Locking and Lipophilicity

The halogen at the 8-position is not merely a synthetic artifact; it is a critical SAR driver.

  • Conformational Restriction: The bulky chlorine atom creates a steric clash with substituents at the adjacent C1/C2 positions. This "steric lock" forces attached piperazine or cyclic amine rings into a perpendicular conformation relative to the quinoxaline plane, which is the exact bioactive conformation required for target engagement[7].

  • Metabolic Stability: The C8-chloro group blocks cytochrome P450-mediated aromatic hydroxylation at a highly susceptible metabolic hotspot, significantly extending the half-life of the molecule in human liver microsomes (HLM)[4][6].

Quantitative SAR Data

The following table synthesizes quantitative SAR data, illustrating the stepwise optimization of the quinoxaline core toward high-potency clinical leads.

Scaffold VariantC6 SubstituentC8 SubstituentPrimary TargetIn Vitro Potency (IC50/EC50)Metabolic Stability (HLM t1/2)
Quinoxaline-CH3-HGPR6> 10 µMLow (< 15 min)
Quinoxaline-OCH3-HGPR6~ 1.2 µMLow (< 15 min)
Quinoxaline-CN-HGPR6~ 140 nMModerate (~ 30 min)
Quinoxaline -CN -Cl (8-Chloro) GPR6 / SPT < 50 nM High (> 60 min)
Quinoxaline-CONH2*-Cl (8-Chloro)SPT (ALT-007 analog)~ 10 nMHigh (> 60 min)

*Note: The C6-carboxamide is synthetically derived directly from the C6-carbonitrile precursor via controlled hydrolysis, maintaining the critical electronic profile required for SPT inhibition[4].

Experimental Workflows & Visualization

To effectively harness this scaffold, rigorous synthetic and biological workflows must be employed.

SAR_Workflow Hit Initial Hit (Low Potency, High Clearance) Scaffold Scaffold Morphing (Quinoxaline Core) Hit->Scaffold Design 8-Chloroquinoxaline-6-carbonitrile (Optimized Lead) Scaffold->Design Assay In Vitro Target Engagement (LC-MS/MS & FRET) Design->Assay InVivo In Vivo Validation (Efficacy & PK/PD) Assay->InVivo

Figure 1: Iterative SAR workflow from initial hit to in vivo validation using the quinoxaline core.

Protocol 1: Scaffold Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Functionalize the C2/C3 positions of the scaffold while preserving the delicate C6-carbonitrile and C8-chloro groups[3].

  • Reaction Setup: Dissolve 8-chloro-2,3-dichloroquinoxaline-6-carbonitrile (1.0 eq) and the target nucleophilic amine (1.2 eq) in anhydrous Dichloromethane (DCM).

    • Causality: Anhydrous DCM is selected over protic solvents (like methanol) to prevent competitive solvolysis of the highly electrophilic C2/C3 chlorides, which are heavily activated by the strong C6-carbonitrile EWG.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Causality: DIPEA is strictly utilized instead of Triethylamine (TEA). The increased steric bulk of the isopropyl groups in DIPEA prevents the base itself from acting as a competing nucleophile, ensuring absolute chemoselectivity for the target amine[3].

  • Thermal Control: Stir the reaction at room temperature for 4 hours.

    • Causality: The SNAr reaction is highly exothermic due to the electron-deficient nature of the quinoxaline core. Initiating at 0 °C prevents runaway poly-substitution or thermal degradation of the nitrile.

  • Validation & Quality Control: Perform a solvent blank LC-MS run prior to analyzing the reaction mixture. The presence of a single major product peak with a distinct isotopic pattern (M and M+2 in a 3:1 ratio due to the preserved C8-chlorine isotope) self-validates successful mono-substitution without unwanted dechlorination.

Biological Target Engagement: Serine Palmitoyltransferase (SPT)

Recent breakthroughs have identified 8-chloroquinoxaline derivatives as potent inhibitors of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis. Inhibition of this pathway by compounds like ALT-007 has been shown to reverse age-related sarcopenia and restore protein homeostasis[4][6].

SPT_Pathway Substrates Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT Enzyme) Substrates->SPT Product 3-Ketodihydrosphingosine SPT->Product Ceramides Toxic Ceramides (Sarcopenia / Aging) Product->Ceramides Inhibitor 8-Chloroquinoxaline- 6-carbonitrile Analog Inhibitor->SPT Inhibits

Figure 2: Mechanism of action: Inhibition of the SPT-mediated ceramide biosynthesis pathway.

Protocol 2: High-Throughput LC-MS/MS Target Engagement Assay for SPT Inhibition

Objective: Quantify the reduction of very-long-chain 1-deoxy-sphingolipids in myoblasts to validate SPT inhibition by synthesized 8-chloroquinoxaline-6-carbonitrile analogs[4].

  • Cell Treatment: Culture C2C12 myoblasts in 96-well plates. Treat with the quinoxaline analog (10 nM to 10 µM) for 24 hours.

    • Causality: A 24-hour incubation is mandatory because de novo ceramide synthesis is a slow, transcriptionally regulated process. Shorter incubations fail to capture the full pharmacodynamic depletion of the lipid pool[4].

  • Lipid Extraction (Bligh-Dyer): Lyse the cells and add a Chloroform:Methanol:Water (2:2:1) mixture containing a highly specific C17-sphingosine internal standard.

    • Causality: This biphasic solvent system forces non-polar ceramides into the lower chloroform organic phase while precipitating structural proteins at the interphase. This physical separation eliminates matrix suppression during mass spectrometry.

  • LC-MS/MS Quantification: Inject the organic phase into a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM).

    • Causality: MRM is required to distinguish 1-deoxy-sphingolipids from canonical sphingolipids, which differ by only a single hydroxyl group (16 Da). The internal standard normalizes any variations in extraction efficiency.

  • Validation & Quality Control: Include a well treated with Myriocin (a known irreversible SPT inhibitor). The assay is only validated if the Myriocin control demonstrates a >90% reduction in 3-ketodihydrosphingosine levels, confirming that the LC-MS/MS dynamic range is sufficient to detect true inhibition[4].

References

  • First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson’s Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications), 2021, 64(14), 9875-9890. URL:[Link]

  • Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia Source: ACS Pharmacology & Translational Science, 2025, 8(1), 203-215. URL:[Link]

  • Source: United States Patent US10689384B2, 2020.

Sources

Solubility profile of 8-Chloroquinoxaline-6-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of 8-Chloroquinoxaline-6-carbonitrile: Technical Guide & Protocol

Executive Summary

This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 8-Chloroquinoxaline-6-carbonitrile (CAS: 1706445-52-4).[1] As a tri-functionalized heterocyclic intermediate, its solubility behavior is governed by the interplay between the lipophilic chloro-substituent, the strongly dipolar cyano-group, and the π-deficient quinoxaline core.[2]

Given that specific thermodynamic solubility datasets for this compound are proprietary or chemically specific to internal development programs, this guide functions as a predictive profile and a standard operating procedure (SOP) . It synthesizes structure-activity relationships (SAR) from analogous quinoxalines (e.g., 6-chloroquinoxaline, 6-cyanoquinoxaline) to establish expected trends, followed by a rigorous experimental protocol for generating validation data.[2]

Physicochemical Basis & Predictive Solubility Profile

Structural Analysis

The solubility of 8-Chloroquinoxaline-6-carbonitrile is dictated by three competing structural vectors:

  • Quinoxaline Core: A planar, aromatic bicycle.[1][2] While unsubstituted quinoxaline has a low melting point (29–30 °C) and water solubility, substitution drastically alters this.

  • 6-Cyano Group (-CN): A strong hydrogen bond acceptor and dipole inducer.[1][2] This typically increases the crystal lattice energy (raising the melting point, likely >150 °C) and reduces solubility in non-polar solvents.[2]

  • 8-Chloro Group (-Cl): A lipophilic, electron-withdrawing group that enhances solubility in chlorinated and aromatic solvents but decreases aqueous solubility.[1][2]

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants of standard solvents, the expected profile is as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Polar Aprotic DMSO, DMF, DMAc High Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2]
Chlorinated DCM, Chloroform Good Dispersion forces and halogen-halogen interactions favor dissolution.[1][2]
Polar Protic Methanol, Ethanol Moderate (T-dependent) H-bonding with N-heterocycle and -CN group; solubility increases significantly with temperature (ideal for recrystallization).[1][2]
Esters/Ketones Ethyl Acetate, Acetone Moderate Dipole interactions are favorable, but less effective than DMSO.[2]
Non-Polar Hexane, Heptane Very Low Lack of polar interactions cannot overcome the crystal lattice energy.
Aqueous Water Insoluble High lipophilicity (LogP > 2.[1]0) and lack of H-bond donors prevent hydration.[1]

Experimental Protocol: Solubility Determination

To generate a precise solubility curve (Mole Fraction vs. Temperature), the Isothermal Saturation Method (Shake-Flask) is the gold standard.[2]

Materials & Equipment
  • Compound: 8-Chloroquinoxaline-6-carbonitrile (Purity >99% by HPLC).[1][2]

  • Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[2][3]

  • Equipment: Thermostatic shaker bath (

    
     0.05 K), HPLC-UV or GC-FID, Syringe filters (0.22 
    
    
    
    m PTFE).
Step-by-Step Methodology
  • Preparation: Add excess solid 8-Chloroquinoxaline-6-carbonitrile to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 278.15 K) for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop agitation and allow the solid phase to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe to prevent precipitation.[1]

  • Filtration & Dilution: Filter through a 0.22

    
    m PTFE filter. Dilute the filtrate with the mobile phase for HPLC analysis.[1]
    
  • Quantification: Determine concentration using a pre-calibrated HPLC method (UV detection at

    
     254 nm or 300 nm).
    
  • Iteration: Repeat steps 1–5 at sequential temperatures (e.g., 283.15, 288.15, ... 323.15 K).[1]

  • Solid Phase Analysis: Analyze the residual solid by PXRD (Powder X-Ray Diffraction) to confirm no polymorphic transition or solvate formation occurred.[1]

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining and validating the solubility data.

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect 1. Solvent Selection (Polar, Non-polar, Protic) Start->SolventSelect Equilibration 2. Isothermal Equilibration (Excess Solid + Solvent, 24-48h) SolventSelect->Equilibration Sampling 3. Sampling & Filtration (Isothermal, 0.22 µm PTFE) Equilibration->Sampling Analysis 4. Quantification (HPLC/GC) Calculate Mole Fraction (x) Sampling->Analysis PXRD 5. Solid Phase Analysis (PXRD) Check for Polymorphs/Solvates Sampling->PXRD Residue Check Modeling 6. Mathematical Modeling (Apelblat / van't Hoff) Analysis->Modeling PXRD->Modeling Confirm Form End Final Solubility Profile Modeling->End

Caption: Figure 1. Systematic workflow for the experimental determination of solubility using the isothermal saturation method.

Data Analysis & Thermodynamic Modeling

Once experimental data (


) is obtained, it must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.[2]
Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially for polar/non-ideal systems.[1][2]



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][4]
    
  • 
    : Empirical model parameters derived via regression.
    
van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.[1]


[2]
  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
     (Enthalpy of dissolution).[1]
    
  • Intercept:

    
     (Entropy of dissolution).[1][2]
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (solubility increases with T).[1][2] Typical for this class of compounds.
    
  • Positive

    
    :  Entropy-driven process (disorder increases upon dissolving).[1][2]
    

Application: Recrystallization Strategy

Based on the predictive profile, the following solvent systems are recommended for purification of 8-Chloroquinoxaline-6-carbonitrile:

  • Ethanol/Water (Anti-solvent):

    • Dissolve crude material in hot Ethanol (or Methanol).[1]

    • Slowly add Water (anti-solvent) until turbidity appears.[1]

    • Cool slowly to induce crystallization.[1]

    • Why: High temperature coefficient of solubility in alcohols; water drastically reduces solubility, forcing precipitation.[2]

  • Toluene/Heptane:

    • Dissolve in hot Toluene.

    • Add Heptane to lower solubility.[1]

    • Why: Good for removing polar impurities that might not dissolve in Toluene.[1]

References

  • Jouyban, A. (2008).[1][2][3] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1] Link

  • Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] Journal of Chemical Thermodynamics.[1] Link[2]

  • Shafizadeh, A., et al. (2023).[4] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.[1] Link

  • BenchChem. (2025).[1][5][6][7] Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline (Analogous Structure).Link[2][7]

  • RSC Advances. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects.[1][6][8] (Context for quinoxaline solubility in synthesis). Link

Sources

The Biological Activity of Quinoxaline-6-Carbonitrile Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold has long been recognized as a privileged structure in medicinal chemistry. However, the specific functionalization at the C6 position with a carbonitrile (-CN) group unlocks a unique spectrum of biological activities. This technical guide provides an in-depth analysis of the quinoxaline-6-carbonitrile scaffold, detailing its chemical rationale, mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental workflows required for its rigorous biological evaluation.

Chemical Rationale: The 6-Carbonitrile Advantage

As a Senior Application Scientist, I approach the 6-carbonitrile modification not merely as a structural tweak, but as a strategic pharmacokinetic lever. The quinoxaline core is a planar, nitrogen-containing heterocycle capable of deep intercalation into protein binding pockets. By introducing a strongly electron-withdrawing carbonitrile group at the C6 position, we fundamentally alter the molecule's electronic landscape[1].

Causality in Design:

  • pKa Modulation: The electron-withdrawing nature of the -CN group lowers the pKa of the quinoxaline ring nitrogens, optimizing the molecule's ionization state at physiological pH.

  • Target Engagement: The nitrile nitrogen serves as an excellent hydrogen-bond acceptor. In kinase domains, this allows for critical interactions with the hinge region, significantly increasing target residence time and binding affinity[1].

  • Lipophilicity (LogP): The -CN group finely tunes the lipophilicity of the scaffold, enhancing cellular permeability without excessively increasing non-specific hydrophobic interactions, thereby mitigating off-target toxicity.

Mechanistic Pathways & Target Engagement

Oncology: Kinase Inhibition via the PI3K/Akt/mTOR Axis

In cancer therapeutics, quinoxaline-6-carbonitrile derivatives exhibit potent cytotoxicity by acting as ATP-competitive inhibitors of protein kinases. The primary validated target is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in malignant phenotypes[1]. The planar nature of the quinoxaline ring occupies the hydrophobic adenine-binding pocket of PI3K, effectively shutting down downstream proliferation signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Quinoxaline-6-carbonitrile Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

PI3K/Akt/mTOR signaling pathway and dual kinase inhibition by quinoxaline-6-carbonitriles.

Neuropharmacology: GPR6 Inverse Agonism (The CVN424 Paradigm)

Beyond oncology, this scaffold has revolutionized targeted neuropharmacology. A landmark achievement is the development of CVN424 , a potent, orally bioavailable GPR6 inverse agonist for Parkinson's Disease[2]. GPR6 is an orphan G-protein coupled receptor highly restricted to the dopamine D2-type medium spiny neurons of the striatopallidal (indirect) pathway[3]. By utilizing a highly substituted quinoxaline-6-carbonitrile core, CVN424 selectively normalizes the aberrant hyperactivity of this pathway without triggering the dyskinesia commonly associated with broad-spectrum dopaminergic agents like levodopa[4].

Immunology & Dermatology: Imidazo[1,2-a]quinoxalines

Further derivatization into tricyclic systems, such as imidazo[1,2-a]quinoxaline-6-carbonitriles, has unlocked potent immunomodulatory and anti-melanoma activities[5]. These compounds protect immune cells from TNF-α-induced apoptosis while exerting direct cytotoxic effects on melanoma and T-cell lymphoma cell lines[6].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the biological efficacy of these derivatives, the following table summarizes key quantitative metrics across different therapeutic domains based on recent literature and patent data.

Compound Class / DerivativePrimary Target / PathwayBiological Activity MetricTherapeutic Indication
2-Substituted Quinoxaline-6-carbonitriles PI3K/Akt/mTOR KinasesIC₅₀: Low micromolar (e.g., MCF-7 cells)Breast Cancer[1]
CVN424 (3-amino-2-piperazinyl derivative) GPR6 ReceptorEC₅₀: Nanomolar range (43 μM to nM optimization)Parkinson's Disease[2]
2-(1H-Indol-3-yl)quinoxaline-6-carbonitrile Bacterial Cell Wall / KinasesMIC: Variable (Active against Gram +/-)Antimicrobial / Anticancer[7]
Imidazo[1,2-a]quinoxaline-6-carbonitriles TNF-α / ImmunomodulationHigh Cytotoxicity / Apoptosis inductionMelanoma / Lymphoma[5]

Self-Validating Experimental Workflows

A robust drug development pipeline requires protocols that are inherently self-validating. Below are the definitive methodologies for synthesizing and evaluating these scaffolds.

Chemical Synthesis: Condensation Protocol

The foundational synthesis relies on the condensation of an appropriately substituted 1,2-phenylenediamine (e.g., 3,4-diaminobenzonitrile) with a 1,2-dicarbonyl compound[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3,4-diaminobenzonitrile in a polar protic solvent system. Expert Insight: Utilizing a piperidine-ethanol mixture has been empirically shown to maximize conversion yields specifically for indole-based dicarbonyls by facilitating the initial nucleophilic attack[7].

  • Addition: Dropwise add 1.1 equivalents of the target 1,2-dicarbonyl compound under continuous stirring to prevent localized thermal spikes and side-product formation.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 90°C). Monitor reaction progression via LC-MS. Expert Insight: The electron-withdrawing nature of the cyano group deactivates the amine nucleophiles, necessitating extended reflux times (4-8 hours) compared to unsubstituted diamines.

  • Isolation: Upon completion, cool the mixture to 0°C to induce precipitation. Filter the crude product and wash with cold ethanol.

  • Validation: Purify via flash chromatography. Confirm the structure using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS)[8].

In Vitro Biological Validation: The MTT Assay

To establish a reliable IC₅₀, the MTT assay is utilized to correlate mitochondrial dehydrogenase activity with cellular viability[1]. However, from an application standpoint, simply generating an IC₅₀ is insufficient. The protocol must be self-validating.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) in a 96-well plate at a density of

    
     cells/well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to ensure adherence[1].
    
  • Compound Treatment: Treat cells with serial dilutions of the quinoxaline-6-carbonitrile derivative (ranging from 0.1 μM to 100 μM). Critical Control: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals[1].

  • Solubilization & Reading: Remove the media and dissolve the formazan in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Orthogonal Validation: Calculate the IC₅₀ using non-linear regression analysis. To self-validate the system, cross-reference the MTT results with a secondary orthogonal assay, such as Annexin V/PI flow cytometry, to confirm whether the mechanism of cell death is apoptotic or merely necrotic.

Workflow Design Rational Drug Design (SAR Optimization) Synthesis Chemical Synthesis (Condensation) Design->Synthesis Purification Purification (HPLC-MS/NMR) Synthesis->Purification InVitro In Vitro Screening (MTT / MIC Assays) Purification->InVitro Mech Mechanism Validation (Kinase / GPR6 Assays) InVitro->Mech

Self-validating experimental workflow for quinoxaline-6-carbonitrile biological evaluation.

Conclusion & Future Perspectives

The quinoxaline-6-carbonitrile scaffold is a masterclass in rational drug design. By strategically leveraging the electronic properties of the carbonitrile group, researchers can fine-tune target affinity across a remarkably diverse set of pathologies—from PI3K-driven malignancies to GPR6-mediated neurodegeneration. Future library expansions should focus on optimizing the pharmacokinetic profiles of these derivatives, utilizing cryo-EM structures of target complexes to guide the next generation of highly selective therapeutics.

References

  • Sun, H., et al. (2021). First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 64(14), 9875-9890. URL:[Link]

  • Kamila, S., Ankati, H., & Biehl, E. R. (2011). Facile synthesis of biologically important indole based quinoxalines. ARKIVOC, 2011(9), 94-104. URL:[Link]

  • Bonnard, T., et al. (2020). Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer. U.S. Patent 10,689,384 B2.

Sources

Toxicological and Safety Profiling of 8-Chloroquinoxaline-6-carbonitrile: A Predictive and Empirical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloroquinoxaline-6-carbonitrile (CAS 1706445-52-4) is a highly functionalized, bi-substituted heterocyclic intermediate widely utilized in the synthesis of advanced pharmaceutical APIs, particularly imidazo[1,2-a]quinoxalines targeted for oncology. Because empirical, compound-specific safety data for novel intermediates is often proprietary or scarce, establishing a robust safety profile requires a predictive "read-across" methodology validated by rigorous, self-contained empirical protocols.

This whitepaper provides drug development professionals with an authoritative framework for understanding the structural toxicology, predicted hazard classifications, and mandatory preclinical safety workflows for 8-Chloroquinoxaline-6-carbonitrile.

Structural Toxicology & Causality Analysis

The toxicological liabilities of 8-Chloroquinoxaline-6-carbonitrile are directly governed by its specific functional moieties. Understanding the causality behind these structural features is critical for designing targeted safety assays.

  • The Quinoxaline Scaffold: Planar aromatic systems like quinoxalines are known DNA intercalators. While some derivatives like 2,3-dimethylquinoxaline (DMQ) exhibit favorable in vitro safety profiles (IC50 > 100 μM for hepatotoxicity) , the planar geometry inherently necessitates rigorous mutagenicity screening.

  • Dual Electron-Withdrawing Groups (EWGs): The presence of a chlorine atom at the C8 position and a carbonitrile (-CN) group at the C6 position drastically reduces the electron density of the pyrazine ring. This extreme electrophilicity makes the compound highly susceptible to nucleophilic attack by biological thiols (e.g., glutathione).

  • Pharmacological Liabilities: Halogenated quinoxalines have demonstrated unique dose-limiting toxicities in vivo. For example, Phase I clinical trials of Chloroquinoxaline Sulfonamide (CQS) revealed severe hypoglycemia associated with hyperinsulinemia and supraventricular tachyarrhythmias . Consequently, cardiac and endocrine monitoring are non-negotiable during in vivo profiling.

Mechanism N1 8-Cl-Q-6-CN N2 CYP450 Oxidation N1->N2 N3 Electrophilic Intermediate N2->N3 N4 GSH Conjugation N3->N4 Detoxification N5 Protein Adduction N3->N5 Toxicity

Fig 1. Proposed metabolic stress pathway and dose-dependent toxicity.

Predictive Safety Data & GHS Classification

By utilizing a structural read-across approach comparing 8-Chloroquinoxaline-6-carbonitrile to well-documented analogs like 2-Chloroquinoxaline and 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) , we can extrapolate a highly accurate predictive safety profile.

Table 1: Predicted Quantitative Safety Thresholds & GHS Classifications

ParameterPredicted Value / ClassificationStructural Analog Basis
Acute Oral Toxicity (LD50) ~300 - 500 mg/kg2-Chloroquinoxaline / CNQX
Hepatotoxicity (HepG2 IC50) > 50 μM2,3-Dimethylquinoxaline
hERG Inhibition (IC50) > 25 μM (Low risk)2,3-Dimethylquinoxaline
GHS Health Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationHalogenated Quinoxalines
Handling PPE Requirements P280: Protective gloves/eye protectionP261: Avoid breathing dust/fumesStandard Nitrile/Chloro protocols

Preclinical Safety Assessment Workflows

To validate the predictive data, empirical testing must be conducted. The following workflow outlines the necessary progression from in silico profiling to in vivo validation.

Workflow S1 In Silico Profiling (Read-Across) S2 In Vitro Assays (Cytotoxicity, hERG, Ames) S1->S2 Structural Alerts Identified S3 In Vivo Models (MTD, PK/PD) S2->S3 IC50 > 100 μM S4 Clinical Candidate Selection S3->S4 Favorable Therapeutic Index

Fig 2. Multi-tiered preclinical safety assessment workflow.

Protocol A: Self-Validating In Vitro Hepatotoxicity (HepG2 ATP Depletion)

Causality: Hepatic clearance is the primary metabolic route for quinoxalines. Because the highly electrophilic nature of 8-Chloroquinoxaline-6-carbonitrile can uncouple mitochondrial oxidative phosphorylation before cell membrane rupture occurs, measuring ATP depletion is a far more sensitive and accurate marker of toxicity than standard LDH release assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well opaque microplate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence and metabolic stabilization.
    
  • Compound Preparation: Dissolve 8-Chloroquinoxaline-6-carbonitrile in anhydrous DMSO to create a 10 mM stock. Prepare serial dilutions in culture media. Critical constraint: Final DMSO concentration in the wells must not exceed 0.1% v/v to prevent solvent-induced baseline toxicity.

  • Treatment & Internal Controls: Treat cells with the test compound across a gradient (1 μM to 100 μM).

    • Self-Validation Mechanism: Simultaneously run a vehicle control (0.1% DMSO) and a positive control (Chlorpromazine, 50 μM). The assay is strictly self-validating; if the Chlorpromazine wells do not exhibit >70% ATP depletion, the entire plate is deemed invalid due to compromised cell sensitivity or reagent degradation.

  • Incubation & Lysis: Incubate the treated plate for 48 hours. Add 100 μL of CellTiter-Glo® reagent to each well to lyse the cells and stabilize the luminescent signal. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Mutagenicity Assessment (Ames Test - OECD 471)

Causality: As a planar aromatic compound, 8-Chloroquinoxaline-6-carbonitrile poses a risk of DNA intercalation. Salmonella typhimurium strain TA98 is specifically utilized to detect frameshift mutations caused by intercalation, while TA100 detects base-pair substitutions resulting from potential covalent DNA adduction by the electrophilic carbonitrile group.

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98 and TA100 overnight in nutrient broth until they reach a density of

    
     cells/mL.
    
  • Metabolic Activation (S9): Prepare a rat liver S9 fraction mix to simulate mammalian hepatic CYP450 metabolism, as the parent compound may be benign but its oxidized metabolites could be highly reactive.

  • Exposure: Mix 100 μL of the bacterial suspension, 500 μL of S9 mix (or buffer for non-activated testing), and 50 μL of the test compound (at concentrations ranging from 5 to 5000 μ g/plate ) into top agar.

  • Plating & Self-Validation: Pour the mixture onto minimal glucose agar plates.

    • Self-Validation Mechanism: Include diagnostic mutagens (e.g., 2-aminoanthracene for S9-dependent activation and sodium azide for S9-independent activation). If the positive controls fail to induce a ≥3-fold increase in revertant colonies compared to the vehicle control, the assay is invalidated, ensuring zero risk of false-negative safety reporting.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. A positive mutagenic result is defined as a reproducible, dose-dependent increase in colony counts.

Conclusion

While 8-Chloroquinoxaline-6-carbonitrile is a highly valuable intermediate for drug discovery, its dual electron-withdrawing groups and planar scaffold necessitate a rigorous, causality-driven approach to safety profiling. By employing read-across predictive toxicology alongside self-validating in vitro assays for mitochondrial ATP depletion and frameshift mutagenicity, development teams can accurately define the therapeutic window of downstream APIs without falling victim to late-stage idiosyncratic toxicity failures.

References

  • Title: In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine Source: PLOS One URL: [Link]

  • Title: Phase I Clinical and Pharmacological Study of Chloroquinoxaline Sulfonamide Source: Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem Source: National Center for Biotechnology Information (PubChem) URL: [Link]

8-Chloroquinoxaline-6-carbonitrile: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloroquinoxaline-6-carbonitrile (CAS: 1706445-52-4) represents a high-value scaffold in modern drug discovery, particularly for kinase and GPCR modulation. Its utility stems from a unique "tri-vector" substitution pattern: the quinoxaline core serves as a robust hinge-binding motif, the 8-chloro substituent provides a reactive handle for cross-coupling reactions (occupying the hydrophobic pocket), and the 6-cyano group offers a versatile vector for solubility-enhancing modifications or hydrogen-bond interactions (solvent front).

This technical guide provides a comprehensive analysis of this building block, detailing its synthesis, reactivity profile, and application in designing advanced therapeutics.

Part 1: Structural Analysis & Reactivity Profile

The pharmacological potential of 8-chloroquinoxaline-6-carbonitrile is governed by its electronic distribution. The quinoxaline ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack, while the substituents fine-tune this reactivity.

Electronic Architecture
  • Quinoxaline Core (N1/N4): The pyrazine ring nitrogens are excellent hydrogen bond acceptors, ideal for interacting with the hinge region of kinase ATP-binding sites.

  • 8-Chloro Position (The "Peri" Handle): Located adjacent to N1, the C8 position is activated for oxidative addition by palladium catalysts. The proximity to the nitrogen lone pair can also facilitate specific ortho-directed metallation strategies.

  • 6-Cyano Group: A strong electron-withdrawing group (EWG) that further deactivates the benzene ring, increasing the acidity of the system and activating the C2/C3 positions toward nucleophilic attack (e.g., Minisci reactions or Chichibabin aminations).

Reactivity Heatmap

The molecule presents three distinct zones for derivatization:

  • Zone A (C8-Cl): High reactivity toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Zone B (C6-CN): Moderate reactivity; precursor to amides, amines, acids, or heterocycles (tetrazoles, oxadiazoles).

  • Zone C (C2/C3): High electrophilicity; susceptible to radical alkylation or nucleophilic aromatic substitution (SNAr) if a leaving group is introduced.

ReactivityMap Core 8-Chloroquinoxaline- 6-carbonitrile ZoneA Zone A (C8-Cl) Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->ZoneA Site-Selective Functionalization ZoneB Zone B (C6-CN) Hydrolysis / Reduction Tetrazole Formation Core->ZoneB Fragment Growth ZoneC Zone C (C2/C3) C-H Activation Radical Alkylation Core->ZoneC Core Diversification ZoneA->ZoneB Orthogonal Reactivity

Figure 1: Reactivity heatmap illustrating the three orthogonal derivatization vectors of the scaffold.

Part 2: Synthesis of the Building Block

While 8-chloroquinoxaline-6-carbonitrile is commercially available, in-house synthesis is often required for scale-up or stable isotope labeling. The most robust industrial route involves the condensation of a substituted benzene-1,2-diamine with glyoxal.

Retrosynthetic Logic

The synthesis hinges on the availability of 3-chloro-5-cyanobenzene-1,2-diamine . This precursor is typically generated from the reduction of 2-amino-3-chloro-5-nitrobenzonitrile .

Protocol 1: Condensation Cyclization

Objective: Synthesis of 8-chloroquinoxaline-6-carbonitrile from diamine precursor.

Materials:

  • 3-Chloro-5-cyanobenzene-1,2-diamine (1.0 eq)

  • Glyoxal (40% aq. solution, 1.2 eq)

  • Ethanol (Solvent, 10 V)

  • Acetic Acid (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3-chloro-5-cyanobenzene-1,2-diamine (e.g., 10.0 g) and Ethanol (100 mL). Stir at room temperature (RT) until fully dissolved.

  • Activation: Add Glacial Acetic Acid (0.1 eq) to buffer the solution and catalyze the imine formation.

  • Addition: Add Glyoxal (40% aq., 1.2 eq) dropwise over 15 minutes. Note: Exothermic reaction; maintain internal temperature < 30°C.

  • Cyclization: Heat the mixture to reflux (78°C) for 3 hours. Monitor consumption of diamine by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to 0-5°C. The product often crystallizes directly from the reaction mixture.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol (2 x 20 mL) and Water (2 x 20 mL) to remove glyoxal residues.

  • Drying: Dry under vacuum at 45°C to constant weight.

Self-Validating Checkpoint:

  • Appearance: Product should be a tan to light brown solid.

  • 1H NMR (DMSO-d6): Look for two doublets in the aromatic region (benzene ring protons) and two singlets (or tightly coupled doublets) for the pyrazine protons (C2/C3) around 8.9–9.1 ppm.

Part 3: Medicinal Chemistry Applications[1]

Case Study: Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the quinoxaline nitrogen atoms (N1/N4) mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Design Strategy:

  • Hinge Interaction: The N1 nitrogen acts as an H-bond acceptor.

  • Gatekeeper Avoidance: The C8-Cl group is positioned to interact with the gatekeeper residue or occupy the hydrophobic back-pocket, depending on the specific kinase topology.

  • Solvent Exposure: The C6-CN group points towards the solvent front, allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine) via nitrile reduction or hydrolysis.

Protocol 2: Suzuki-Miyaura Coupling at C8

Objective: Introduction of an aryl/heteroaryl group at the 8-position to probe the hydrophobic pocket.

Materials:

  • 8-Chloroquinoxaline-6-carbonitrile (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2.0 eq)[1]

  • 1,4-Dioxane/Water (4:1 ratio)[1]

Methodology:

  • Inerting: Purge a microwave vial or pressure tube with Nitrogen/Argon.

  • Loading: Add the quinoxaline scaffold, boronic acid, and base.

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM last to minimize oxidation.

  • Reaction: Seal and heat to 90°C for 4-12 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-60% EtOAc in Hexanes).

Why this works: The electron-deficient nature of the quinoxaline ring, further activated by the 6-CN group, facilitates the oxidative addition of Palladium into the C8-Cl bond, even though aryl chlorides are typically sluggish.

Data Summary: Substituent Effects
Substituent (R) at C8Yield (Suzuki)LogP (Calc)Kinase Potency (Hypothetical IC50)
-Cl (Parent) N/A2.15> 10 µM (Weak binder)
-Phenyl 82%3.40500 nM ( hydrophobic fit)
-3-Pyridyl 76%2.50120 nM (H-bond potential)
-1-Methyl-1H-pyrazol-4-yl 85%2.1045 nM (Optimal polarity/shape)

Table 1: Representative structure-activity relationship (SAR) trends for C8 modifications.

Part 4: Experimental Workflow Diagram

The following diagram illustrates the logical flow from raw materials to lead candidate generation using this scaffold.

Workflow Start Precursor: 3-Chloro-5-cyanobenzene-1,2-diamine Step1 Step 1: Cyclization (Glyoxal, EtOH, Reflux) Start->Step1 Scaffold SCAFFOLD: 8-Chloroquinoxaline-6-carbonitrile Step1->Scaffold 85-90% Yield Branch1 Path A: C8 Functionalization (Suzuki/Buchwald) Scaffold->Branch1 Hydrophobic Pocket Opt. Branch2 Path B: C6 Transformation (Nitrile Hydrolysis/Reduction) Scaffold->Branch2 Solubility Opt. Lead Lead Candidate (Kinase/GPCR Inhibitor) Branch1->Lead Branch2->Lead

Figure 2: Integrated synthetic workflow for library generation.

References

  • Synthesis of Quinoxalines: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2014. Link

  • Quinoxaline Scaffold in Medicinal Chemistry: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015. Link

  • Cross-Coupling on Heterocycles: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

  • Commercial Availability: BLD Pharm. "8-Chloroquinoxaline-6-carbonitrile Product Page." BLD Pharm Catalog. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis Protocol for 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in materials science. The synthesis of highly substituted derivatives, such as 8-Chloroquinoxaline-6-carbonitrile (CAS: 1706445-52-4) , requires precise regiochemical control. The most robust and convergent method for constructing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[1].

For this specific target, the protocol utilizes 3,4-diamino-5-chlorobenzonitrile and glyoxal . The reaction proceeds via a dual nucleophilic attack of the primary amines on the highly electrophilic aldehyde carbonyls of glyoxal, followed by a double dehydration event (imine formation) to yield the fully aromatized bicyclic system. To maximize efficiency and adhere to green chemistry principles, this protocol employs Microwave-Assisted Organic Synthesis (MAOS) in an aqueous-ethanolic solvent system [2].

G A 3,4-Diamino-5-chlorobenzonitrile (1.0 equiv) C MAOS Reactor EtOH:H2O (1:1) 80°C, 5 min A->C B Glyoxal (40% aq) (1.1 equiv) B->C D 8-Chloroquinoxaline-6-carbonitrile Yield: >90% C->D Cyclocondensation

Fig 1. Microwave-assisted cyclocondensation workflow for 8-chloroquinoxaline-6-carbonitrile.

Experimental Design: Causality & Optimization

As a self-validating system, every parameter in this protocol is selected to force the reaction toward a single thermodynamic sink while preventing side reactions. Glyoxal is highly reactive and prone to oligomerization or Cannizzaro-type disproportionation under prolonged thermal stress. By utilizing MAOS, we provide rapid, uniform dielectric heating that accelerates the cyclocondensation kinetics, allowing the reaction to complete before glyoxal degradation can occur [3].

The choice of a 1:1 Ethanol/Water solvent system is highly deliberate. The organic diamine exhibits poor solubility in pure water, while the 40% aqueous glyoxal requires a compatible protic environment. The co-solvent system ensures complete homogeneity at the reaction temperature, acting as both a reactant medium and an energy-transfer agent for the microwave field [1].

Table 1: Reaction Optimization & Causality Matrix
ParameterConventional RefluxMAOS ProtocolScientific Rationale
Heating Source Oil BathMicrowave (2.45 GHz)MW provides direct dielectric heating, eliminating thermal gradients and localized overheating.
Temperature 100 °C80 °CA lower sustained temperature prevents the thermal degradation of glyoxal.
Reaction Time 2 - 4 hours5 - 10 minutesRapid kinetics minimize the formation of colored oligomeric side-products.
Solvent System Acetic Acid / MethanolEthanol / Water (1:1)Eliminates toxic/corrosive solvents; aligns with green chemistry protocols.
Typical Yield 60 - 70%> 90%Enhanced conversion efficiency and direct precipitation facilitate easier isolation.

Step-by-Step Synthesis Protocol

Materials & Reagents Required:

  • 3,4-Diamino-5-chlorobenzonitrile (Starting Material)

  • Glyoxal (40% aqueous solution)

  • Ethanol (Absolute)

  • Deionized Water

  • 10 mL Microwave-transparent reaction vial with crimp cap

Methodology:

  • Reaction Assembly: To a clean, dry 10 mL microwave synthesis vial equipped with a PTFE-coated magnetic stir bar, add 3,4-diamino-5-chlorobenzonitrile (1.0 mmol, 167.6 mg).

  • Solvent Addition: Suspend the solid diamine in 2.0 mL of an Ethanol/Water (1:1 v/v) mixture. Stir briefly at room temperature to create a uniform slurry.

  • Reagent Introduction: Dropwise, add the glyoxal solution (40% aqueous, 1.1 mmol, ~126 µL) to the stirring mixture.

    • Expert Insight: The slight 1.1x stoichiometric excess of glyoxal compensates for trace degradation and ensures the complete consumption of the diamine. This is critical because unreacted diamine is significantly harder to separate from the final product than water-soluble glyoxal.

  • Microwave Irradiation: Seal the vial with a crimp cap to safely contain any pressure generated by solvent expansion. Place the vial in the microwave reactor. Set the parameters to 80 °C for 5 minutes, with a maximum power output limit of 150 W and active cooling enabled.

  • Isolation: Upon completion of the irradiation cycle, allow the vial to cool to room temperature (20-25 °C). As the temperature drops, the target 8-chloroquinoxaline-6-carbonitrile will precipitate out of the aqueous-ethanolic mixture as a crystalline solid due to its lower solubility in the cold protic mixture.

  • Filtration & Washing: Collect the precipitate via vacuum filtration using a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove unreacted glyoxal, followed by a minimal amount of ice-cold ethanol (1 mL) to wash away any highly polar organic impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 45 °C for 4 hours to yield the pure 8-chloroquinoxaline-6-carbonitrile.

Self-Validating Analytical Workflows

To ensure the integrity of the synthesized batch, the protocol must be validated through orthogonal analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Perform LC-MS utilizing electrospray ionization in positive mode (ESI+). The expected pseudomolecular ion

    
     is m/z 190.0 (based on the exact mass of 189.01 Da). Crucially, the isotopic pattern must display a characteristic 3:1 ratio for the 
    
    
    
    and
    
    
    peaks (m/z 190.0 and 192.0), self-validating the successful incorporation and retention of the single chlorine atom.
  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6): The structural regiochemistry is confirmed via NMR. The newly formed pyrazine ring protons (H-2 and H-3) will appear as a distinctive pair of doublets or a tight AB spin system in the highly deshielded region (~8.9 - 9.1 ppm). The benzene ring protons (H-5 and H-7) will appear as two distinct doublets around 8.0 - 8.5 ppm. Because they are meta to each other, they will exhibit a characteristic meta-coupling constant (J ~ 1.5 - 2.0 Hz), definitively proving the 6,8-substitution pattern.

References

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES Source: TSI Journals URL:[Link]

  • Methods of Preparation of Quinoxalines Source: Encyclopedia MDPI URL:[Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

8-Chloroquinoxaline-6-carbonitrile (CAS: 1706445-52-4) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized for synthesizing kinase inhibitors, antipsychotics, and novel anti-infective agents[1]. The quinoxaline scaffold is a privileged pharmacophore, and the late-stage functionalization of its benzene-fused ring is critical for exploring structure-activity relationships (SAR) during lead optimization[2].

The Causality of the SNAr Mechanism

Typically, unactivated aryl chlorides are inert to nucleophilic aromatic substitution (SNAr) without the aid of transition-metal catalysis (e.g., Buchwald-Hartwig amination). However, in 8-Chloroquinoxaline-6-carbonitrile, the C-8 position is highly activated toward SNAr. This activation is driven by two synergistic electronic effects:

  • The Pyrazine Core: The fused nitrogen-containing pyrazine ring exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the LUMO energy of the aromatic system[2][3].

  • The 6-Carbonitrile Group: The strongly electron-withdrawing cyano group at the C-6 position acts to stabilize the transient negative charge in the transition state.

When a nucleophile attacks the C-8 carbon, the resulting anionic Meisenheimer complex is stabilized by the delocalization of the negative charge across the extended π-system (specifically onto the adjacent pyrazine nitrogen and the cyano group). This is followed by the rapid elimination of the chloride leaving group to restore aromaticity[2].

Physicochemical & Structural Profiling

Understanding the substrate's baseline properties is critical for predicting solubility and reactivity during protocol design.

PropertyValue / Description
Chemical Name 8-Chloroquinoxaline-6-carbonitrile
CAS Number 1706445-52-4[1]
Molecular Formula C9H4ClN3
Molecular Weight 189.60 g/mol
Electrophilic Hotspot C-8 (Activated by N-1 and C-6 Cyano group)
Typical Reactivity SNAr with N, O, and S nucleophiles[4][5]

Mechanistic & Workflow Visualization

SNAr_Mechanism Substrate 8-Chloroquinoxaline- 6-carbonitrile Attack Nucleophilic Attack at C-8 (Rate-determining step) Substrate->Attack Nucleophile Nucleophile (Nu⁻) (e.g., Amines, Alkoxides) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Stabilized by Pyrazine N & 6-CN) Attack->Meisenheimer Elimination Chloride Elimination (Fast step) Meisenheimer->Elimination Product 8-Substituted Quinoxaline-6-carbonitrile Elimination->Product

Figure 1: Reaction coordinate and intermediate workflow for the SNAr of 8-Chloroquinoxaline-6-carbonitrile.

Experimental Protocols

Self-Validating Design: The protocols below incorporate LC-MS In-Process Control (IPC) steps to ensure the reaction has reached completion before workup. Microwave irradiation is utilized to dramatically shorten reaction times, minimize thermal degradation, and improve yields—a proven strategy for quinoxaline SNAr reactions[4][5].

Protocol A: SNAr with Amine Nucleophiles (Microwave-Assisted)

Objective: Synthesize 8-(substituted-amino)quinoxaline-6-carbonitrile derivatives using primary or secondary amines. Rationale: Amines are excellent nucleophiles for this system. A mild base (e.g., DIPEA) is used to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[5][6].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 8-Chloroquinoxaline-6-carbonitrile (1.0 equiv, 0.5 mmol, 94.8 mg).

  • Solvent & Base: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). Causality Note: Polar aprotic solvents like DMF accelerate SNAr by poorly solvating the nucleophile, thereby increasing its effective kinetic energy and reactivity.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, piperidine, or a primary alkylamine) (1.5 equiv, 0.75 mmol).

  • Reaction Execution: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 20–30 minutes[4][5].

  • In-Process Control (IPC): Quench a 10 µL aliquot in 1 mL of Methanol. Analyze via LC-MS. The starting material peak (m/z ~190 [M+H]+) should be completely consumed.

  • Workup: Pour the cooled reaction mixture into 15 mL of ice-cold water. If the product precipitates, isolate via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum. If it does not precipitate, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine (5 x 10 mL to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if necessary.

Protocol B: SNAr with Oxygen/Sulfur Nucleophiles (Alkoxides/Thiolates)

Objective: Synthesize 8-alkoxy or 8-thioether quinoxaline derivatives. Rationale: Alkoxides and thiolates are stronger nucleophiles than amines but are also stronger bases, which can lead to side reactions (e.g., hydrolysis of the nitrile group if water is present). Strict anhydrous conditions are mandatory.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the alcohol or thiol nucleophile (1.2 equiv) in anhydrous THF (5 mL).

  • Deprotonation: Cool the flask to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 15 minutes until H2 evolution ceases, generating the active nucleophile.

  • Substrate Addition: Dissolve 8-Chloroquinoxaline-6-carbonitrile (1.0 equiv) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature. Stir for 2–4 hours. Causality Note: Thiolates typically react faster than alkoxides due to the higher polarizability of sulfur, stabilizing the transition state.

  • Workup: Quench carefully with saturated aqueous NH4Cl (5 mL). Extract with Dichloromethane (3 x 10 mL). Dry the organic layer over MgSO4, filter, and concentrate.

Reaction Optimization & Troubleshooting Matrix

To guide experimental design and scale-up, the following table summarizes expected outcomes based on varied parameters for substitution reactions[5][6].

Nucleophile TypeSolventBaseTemp / Time (Microwave)Expected YieldTroubleshooting & Causality Notes
Cyclic Sec. Amine (e.g., Morpholine)DMFDIPEA120 °C / 20 min85 - 95%Clean conversion; product often precipitates directly in water.
Primary Alkylamine DMSOK2CO3110 °C / 30 min75 - 85%K2CO3 prevents over-deprotonation and limits dialkylation side-reactions.
Aniline (Aryl amine) NMPCs2CO3150 °C / 45 min50 - 65%Poor nucleophilicity of anilines requires higher temperatures and a stronger, more soluble base (Cs2CO3).
Sodium Methoxide THFNone (pre-formed)25 °C / 2 hours80 - 90%Highly exothermic. Must maintain strictly anhydrous conditions to prevent nitrile hydrolysis.

Scale-Up Considerations: Batch vs. Flow Chemistry

For scaling up beyond the limits of batch microwave reactors, continuous flow chemistry offers an excellent alternative for the SNAr of chloroquinoxalines[6]. By pumping a pre-mixed solution of 8-Chloroquinoxaline-6-carbonitrile and the amine through a heated stainless-steel loop reactor (e.g., 225 °C, 12 MPa, 16 min residence time), multigram quantities can be synthesized safely, efficiently, and with superior heat transfer profiles compared to batch vessels[6].

Workflow_Decision Start Scale of SₙAr Reaction Batch Discovery Scale (< 1 Gram) Start->Batch Flow Process / Scale-up (> 1 Gram) Start->Flow Microwave Microwave Reactor 120°C, 20-30 min Batch->Microwave Continuous Continuous Flow Reactor 225°C, 16 min residence Flow->Continuous Purification LC-MS IPC & Flash Chromatography Microwave->Purification Continuous->Purification

Figure 2: Decision matrix for scaling SNAr reactions of quinoxaline derivatives.

References

  • BLD Pharm. 8-Chloroquinoxaline-6-carbonitrile Product Specification (CAS 1706445-52-4). BLD Pharmatech.

  • Galal, S. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10(6), 763-785.

  • ThalesNano. Versatile Chemistry Examples Performed On The Phoenix High Temperature, High Pressure Flow Reactor. ThalesNano Application Notes.

  • Bunton, C. A., et al. (1973). Micellar Effects on Heteroaromatic Compounds. Part 1. Nucleophilic Substitution of 2-Chloroquinoxaline with Hydroxide Ion. Journal of the Chemical Society, Perkin Transactions 2.

  • Zhu, Z., et al. (2006). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(7), 1859-1863.

  • Liu, H., et al. (2009). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 14(1), 347-359.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The functionalization of this core structure is of paramount importance for the development of novel compounds with tailored properties. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a robust and versatile method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with 8-Chloroquinoxaline-6-carbonitrile. While specific literature on this exact substrate is emerging, the protocols and insights presented herein are derived from established methodologies for structurally similar and electronically demanding heteroaryl chlorides.[5][6] The presence of both a chloro substituent and a cyano group on the quinoxaline ring system presents unique electronic and steric considerations that will be addressed in the subsequent sections.

Scientific Principles and Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2][3] The catalytic cycle, illustrated below, is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ pd2_diaryl R¹-Pd(II)L_n-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R² base_activation R²-B(OH)₂ + Base → [R²-B(OR)₃]⁻

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Substrate-Specific Considerations for 8-Chloroquinoxaline-6-carbonitrile

The reactivity of 8-Chloroquinoxaline-6-carbonitrile in a Suzuki-Miyaura coupling is influenced by several electronic and steric factors:

  • The Quinoxaline Core: The electron-deficient nature of the quinoxaline ring system, due to the presence of two nitrogen atoms, facilitates the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[9][10] This is a crucial step for initiating the catalytic cycle.

  • The Cyano Group: The strongly electron-withdrawing cyano group at the 6-position further enhances the electrophilicity of the quinoxaline ring, making the chloro-substituted carbon even more susceptible to oxidative addition.

  • Position of the Chloro Group: The chloro group at the 8-position may experience some steric hindrance from the fused ring system, which can influence the choice of ligand. Bulky ligands are often employed to promote the desired catalytic activity.[1][6]

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 8-Chloroquinoxaline-6-carbonitrile with a variety of aryl- and heteroarylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • 8-Chloroquinoxaline-6-carbonitrile

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if using a palladium precursor, e.g., SPhos, XPhos, or tricyclohexylphosphine) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water or THF/water)

  • An inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial) and stirring equipment

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - 8-Chloroquinoxaline-6-carbonitrile - Boronic Acid - Base - Catalyst/Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-120 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 8-Chloroquinoxaline-6-carbonitrile (1.0 equiv.), the desired boronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system such as Pd₂(dba)₃ (2.5 mol%) and a suitable ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of approximately 0.1 M) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically between 90-120°C) and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimization of Reaction Conditions

The following table provides a starting point for the optimization of reaction conditions for the Suzuki-Miyaura coupling of 8-Chloroquinoxaline-6-carbonitrile. The data is based on analogous reactions with other heteroaryl chlorides.[5][6][7]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
1 Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012
2 PdCl₂(dppf) (3)-K₃PO₄ (2)Toluene11016
3 Pd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)1,4-Dioxane908
4 Pd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄ (3)THF8024

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition and reductive elimination steps.[6][11]

  • Decomposition of Boronic Acid: Homocoupling of the boronic acid can be a side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is often sufficient. Ensure the reaction is performed under strictly inert conditions to minimize this.

  • Difficult Purification: If purification is challenging due to residual palladium, consider an aqueous wash with a solution of thiourea or filtering the crude product through a plug of silica gel before column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of novel 8-aryl- and 8-heteroaryl-quinoxaline-6-carbonitrile derivatives. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully perform these transformations. Careful selection of the catalyst, ligand, base, and solvent system, along with diligent monitoring of the reaction progress, will be key to achieving high yields and purity of the desired products.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
  • Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation - Organic Chemistry Portal.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
  • An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-difluoroquinoxaline - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

Sources

Reagents for reducing 8-Chloroquinoxaline-6-carbonitrile to amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 8-Chloroquinoxaline-6-carbonitrile to 8-Chloroquinoxaline-6-methanamine

Executive Summary

This guide details the chemoselective reduction of 8-Chloroquinoxaline-6-carbonitrile to its corresponding primary amine, (8-chloroquinoxalin-6-yl)methanamine . The transformation presents a classic "chemoselectivity triangle" challenge:

  • The Target: Reduction of the nitrile (-CN) to a primary amine (-CH₂NH₂).[1][2][3]

  • Hazard A (Dehalogenation): The C-Cl bond at position 8 is susceptible to oxidative addition and hydrogenolysis, particularly with heterogeneous catalysts (Pd/C).

  • Hazard B (Ring Saturation): The quinoxaline core is electron-deficient and prone to partial reduction (to 1,2,3,4-tetrahydroquinoxaline) under harsh hydride or hydrogenation conditions.

This note recommends Borane-Dimethyl Sulfide (BH₃[4][5][6]·DMS) as the primary method due to its electrophilic nature, which favors nitrile reduction over aryl chloride cleavage. A secondary protocol using Cobalt(II) Chloride / Sodium Borohydride is provided as a cost-effective, mild alternative.

Strategic Analysis of Reagents

The following decision matrix explains the causality behind reagent selection for this specific substrate.

Chemoselectivity Substrate Substrate: 8-Chloroquinoxaline-6-carbonitrile Pd_H2 Method: H2 / Pd/C Substrate->Pd_H2 LAH Method: LiAlH4 (Reflux) Substrate->LAH RaneyNi Method: Raney Ni / NH3 Substrate->RaneyNi CoCl2 Method: CoCl2 / NaBH4 Substrate->CoCl2 Borane Method: BH3·DMS Substrate->Borane Dehalo Outcome: Dechlorination (Loss of 8-Cl) Pd_H2->Dehalo High Risk RingRed Outcome: Ring Saturation (Tetrahydroquinoxaline) LAH->RingRed High Risk Success Target: (8-chloroquinoxalin-6-yl)methanamine RaneyNi->Success Variable (Requires Poisoning) CoCl2->Success High Selectivity (In-situ Cobalt Boride) Borane->Success Excellent Selectivity (Lewis Acid Mechanism)

Figure 1: Reagent selection logic based on functional group compatibility.

Detailed Protocols

Method A: Borane-Dimethyl Sulfide (BH₃[4][5][6]·DMS) – The Gold Standard

Rationale: Borane is an electrophilic reducing agent. It coordinates rapidly to the nitrogen of the nitrile (and the quinoxaline nitrogens), activating the -CN bond for hydride delivery. Crucially, it is inert toward aryl chlorides under standard conditions.

Reagents:

  • Substrate: 8-Chloroquinoxaline-6-carbonitrile (1.0 equiv)

  • Reagent: BH₃[3][5]·DMS (2.0 M in THF, 3.0 – 4.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH) and 1.25 M HCl in MeOH

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and rubber septum.

  • Solvation: Add the substrate (1.0 equiv) and anhydrous THF (10 mL/g). Stir to dissolve.

  • Addition: Cool the solution to 0°C. Add BH₃·DMS (3.0 equiv) dropwise via syringe. Note: Gas evolution may occur; ensure venting.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4–6 hours.

    • Checkpoint (TLC/LCMS): Monitor for disappearance of the starting material.[7] The intermediate boron-amine complex may appear as a smear on TLC.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • De-complexation: Add 1.25 M HCl in MeOH (5 equiv) and reflux for 1 hour. This breaks the boron-nitrogen bond.

  • Workup: Concentrate the solvent. Basify the residue with 2M NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organics over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH).

Method B: Cobalt(II) Chloride / NaBH₄ – The Mild Alternative

Rationale:[8] This method generates "Cobalt Boride" (in situ) which acts as a heterogeneous catalyst. It is exceptionally mild and known to preserve halogens where other metal hydrides fail.

Reagents:

  • Substrate (1.0 equiv)

  • CoCl₂[8][9][10]·6H₂O (1.0 equiv)

  • NaBH₄ (5.0 – 7.0 equiv)

  • Solvent: Methanol (MeOH)

Protocol:

  • Solvation: Dissolve the substrate and CoCl₂·6H₂O in MeOH (20 mL/g). The solution will be pink/purple.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add NaBH₄ portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride) with vigorous hydrogen evolution.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Add 3M HCl dropwise to destroy excess borohydride and dissolve the cobalt precipitate.

  • Workup: Basify with concentrated aqueous Ammonia (NH₄OH) to pH 11. Extract with Ethyl Acetate.[9]

    • Note: The cobalt residues can form emulsions. Filtering through a Celite pad before extraction is highly recommended.

Comparative Data Analysis

FeatureMethod A (BH₃·DMS)Method B (CoCl₂/NaBH₄)Method C (Raney Ni/H₂)
Primary Mechanism Electrophilic Hydride TransferHeterogeneous Catalysis (Co₂B)Surface Hydrogenation
Cl-Tolerance Excellent (Inert)Excellent (Inert)Poor (Risk of Pd/Ni insertion)
Ring Tolerance Good (Lewis acid protection)ExcellentModerate (Temp dependent)
Reaction Time 4–6 Hours (Reflux)2–3 Hours (RT)1–12 Hours (Pressure dependent)
Scalability High (Standard Reagents)Moderate (Precipitate handling)High (Industrial standard)
Safety Profile Flammable (DMS odor)H₂ EvolutionPyrophoric Catalyst

Workflow Visualization

The following diagram illustrates the experimental workflow for the recommended Borane reduction (Method A).

BoraneWorkflow Start Start: Anhydrous THF + Substrate Add Add BH3·DMS (0°C, Dropwise) Start->Add N2 Atm Reflux Reflux (65°C) 4-6 Hours Add->Reflux Formation of B-N Complex Quench Quench (MeOH) Then Acid Hydrolysis Reflux->Quench Complete Reduction Workup Basify (pH >10) DCM Extraction Quench->Workup Break B-N Bond

Figure 2: Step-by-step workflow for Borane-Dimethyl Sulfide reduction.

Troubleshooting & Self-Validation

To ensure the protocol is working ("Self-Validating System"), perform these checks:

  • IR Spectroscopy:

    • Start: Strong sharp peak at ~2230 cm⁻¹ (C≡N).

    • End: Complete disappearance of 2230 cm⁻¹ peak. Appearance of broad bands at 3300–3400 cm⁻¹ (N-H stretch).

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Target Signal: Look for a new singlet (2H) around δ 3.8 – 4.0 ppm corresponding to the benzylic methylene (-CH₂-NH₂).

    • Selectivity Check: Verify the integration of the aromatic protons. Loss of integration or splitting pattern changes indicates dehalogenation or ring reduction.

  • Mass Spectrometry (LCMS):

    • Substrate: [M+H]⁺ = 190/192 (Cl isotope pattern).

    • Product: [M+H]⁺ = 194/196.

    • Failure Mode: If mass is 160, you have dechlorinated (Product - Cl + H).

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide. A convenient general procedure for the conversion of nitriles to primary amines.[1][3][11] Journal of Organic Chemistry.[12]

  • Satoh, T., Suzuki, S., & Suzuki, Y. (1969). Selective reduction of nitriles to amines with cobalt(II) chloride and sodium borohydride.[9][13] Tetrahedron Letters.

  • Heinzman, S. W., & Ganem, B. (1982).[8] The mechanism of sodium borohydride-cobaltous chloride reductions.[8][14] Journal of the American Chemical Society.[14]

  • BenchChem. (2025).[9] Application Notes for Nitrile Reduction in Heterocycles.

  • Osby, J. O., & Ganem, B. (1987). Optimized conditions for the selective reduction of nitriles.[3] Tetrahedron Letters.

Sources

Advanced Application Note: 8-Chloroquinoxaline-6-carbonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

8-Chloroquinoxaline-6-carbonitrile represents a high-value "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR) and aldosterone synthase modulators. Its structural utility lies in its orthogonal reactivity profile :

  • The C8-Chloro Handle: A sterically constrained but electronically activated site suitable for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Unlike the highly labile C2/C3 positions, the C8 position offers stability during early-stage synthesis but remains reactive under specific catalytic conditions.

  • The C6-Cyano Group: A versatile masked functionality that can be transformed into carboxylic acids, amides, amines, or bioisosteres like tetrazoles.

Reactivity Landscape

The quinoxaline core is π-deficient. While the C2 and C3 positions are susceptible to direct Nucleophilic Aromatic Substitution (SNAr), the C8 position (on the benzenoid ring) is less electrophilic. Consequently, standard SNAr at C8 often requires forcing conditions or strong nucleophiles (e.g., thiols). For C-C and C-N bond formation at C8, Palladium-catalyzed methods are the gold standard.

ReactivityMap cluster_legend Reaction Types Core 8-Chloroquinoxaline- 6-carbonitrile C8 C8-Chloro Position (Sterically Hindered) Core->C8 Site 1 C6 C6-Cyano Position (Masked Electrophile) Core->C6 Site 2 Buchwald Buchwald-Hartwig (Amination) C8->Buchwald Suzuki Suzuki-Miyaura (Arylation) C8->Suzuki Tetrazole [3+2] Cycloaddition (Tetrazole Formation) C6->Tetrazole Hydrolysis Hydrolysis (Acid/Amide) C6->Hydrolysis key1 Red: Halogen Displacement key2 Green: Nitrile Transformation

Figure 1: Orthogonal reactivity map of 8-Chloroquinoxaline-6-carbonitrile. The C8 position favors Pd-catalysis, while C6 allows for functional group interconversion.

Protocol A: C8-Functionalization via Buchwald-Hartwig Amination

Rationale: Direct SNAr displacement of the 8-chloro group is often sluggish due to the lack of ortho/para electron-withdrawing activation relative to the nitrogen atoms. Palladium-catalyzed amination provides a robust alternative, allowing the introduction of complex amines under mild conditions.

Materials
  • Substrate: 8-Chloroquinoxaline-6-carbonitrile (1.0 equiv)

  • Amine: Morpholine or substituted aniline (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos or BINAP (5-10 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Crucial for suppressing side reactions.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a two-neck round-bottom flask or a microwave vial. Purge with Argon for 5 minutes.

  • Reagent Loading: Add 8-Chloroquinoxaline-6-carbonitrile (100 mg, 0.53 mmol), Pd2(dba)3 (24 mg, 0.026 mmol), Xantphos (30 mg, 0.052 mmol), and Cs2CO3 (345 mg, 1.06 mmol).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for another 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

  • Amine Addition: Add the amine (0.64 mmol) via syringe.

  • Reaction:

    • Thermal: Heat to 100°C for 12–16 hours.

    • Microwave: 110°C for 1 hour (High absorption setting).

  • Monitoring: Check TLC (Eluent: 40% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.3-0.4).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Critical Control Point: The choice of ligand is pivotal. Xantphos is preferred for its wide bite angle, which stabilizes the reductive elimination step, crucial for electron-deficient heterocycles.

Protocol B: Bioisostere Synthesis (Nitrile to Tetrazole)

Rationale: The nitrile group at C6 is a precursor to the tetrazole ring, a classic carboxylic acid bioisostere with improved metabolic stability and membrane permeability. This reaction utilizes a [3+2] cycloaddition.

Materials
  • Substrate: 8-Chloroquinoxaline-6-carbonitrile (or C8-substituted derivative)

  • Azide Source: Sodium Azide (NaN3) (3.0 equiv)

  • Catalyst/Buffer: Ammonium Chloride (NH4Cl) (3.0 equiv) or ZnBr2 (1.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Procedure
  • Preparation: In a 25 mL round-bottom flask, dissolve the substrate (0.5 mmol) in DMF (3 mL).

  • Addition: Add NaN3 (97 mg, 1.5 mmol) and NH4Cl (80 mg, 1.5 mmol).

    • Safety Note: NaN3 can form explosive hydrazoic acid (HN3) if contacted with strong acid. NH4Cl buffers the reaction to generate HN3in situ in a controlled manner. Use a blast shield.

  • Cyclization: Heat the mixture to 100°C for 12–24 hours.

  • Workup (Acidic Precipitation):

    • Cool the reaction to 0°C.

    • Slowly add 1N HCl until pH ~2.[2] Caution: This releases excess HN3 gas; perform in a fume hood.

    • The tetrazole product often precipitates as a solid.

  • Isolation: Filter the precipitate and wash with ice-cold water. If no precipitate forms, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and validated solutions for reactions involving the 8-chloroquinoxaline scaffold.

IssueProbable CauseCorrective Action
Low Yield (Buchwald) Catalyst poisoning by N-heterocycleSwitch to BrettPhos or RuPhos precatalysts; Increase catalyst loading to 5-10%.
Hydrolysis of Nitrile Wet solvent or excess baseEnsure 1,4-Dioxane is anhydrous; Use K3PO4 instead of Cs2CO3 (milder base).
Incomplete Conversion (SNAr) C8 position is deactivatedSwitch to Pd-catalyzed coupling; SNAr at C8 requires T > 140°C or microwave irradiation.
Pd Black Formation Oxidation of catalystDegas solvents thoroughly (Freeze-Pump-Thaw x3); Add ligand before Pd source.
Synthetic Workflow Visualization

Workflow Start Start: 8-Chloroquinoxaline- 6-carbonitrile Decision Target Functionalization? Start->Decision PathA Path A: C8-Modification (Buchwald-Hartwig) Decision->PathA Introduce Amine PathB Path B: C6-Modification (Tetrazole Formation) Decision->PathB Bioisostere ProductA 8-Amino-quinoxaline- 6-carbonitrile PathA->ProductA Pd2(dba)3, Xantphos Cs2CO3, 100°C ProductB 5-(8-Chloroquinoxalin- 6-yl)-1H-tetrazole PathB->ProductB NaN3, NH4Cl DMF, 100°C

Figure 2: Decision tree for divergent synthesis starting from the 8-chloro-6-cyano scaffold.

References

  • BenchChem. Application Notes and Protocols: Derivatization of 8-Chloroisoquinoline-1-carbonitrile for Biological Screening. (Analogous scaffold reactivity). Retrieved from

  • National Institutes of Health (NIH) - PubChem. 1-Chloroisoquinoline-6-carbonitrile Compound Summary. (Physical properties and identifiers). Retrieved from

  • Organic Chemistry Portal. Synthesis of Quinoxalines. (General methods for quinoxaline ring construction and functionalization). Retrieved from

  • BLD Pharm. 8-Chloroquinoxaline-6-carbonitrile Product Page.[3][4] (Commercial availability and CAS verification). Retrieved from

  • ChemicalBook. 4-chloro-7-Methoxyquinoline-6-carbonitrile Properties. (Structural analog data). Retrieved from

Sources

Microwave-Assisted Synthesis of 8-Chloroquinoxaline-6-carbonitrile Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoxalines and the Advent of Microwave Synthesis

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1][2] This scaffold is of significant interest in medicinal chemistry due to the wide spectrum of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The functionalization of the quinoxaline ring system allows for the fine-tuning of these biological activities, making the development of efficient synthetic methodologies for novel derivatives a key objective in drug discovery.

Traditionally, the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often requiring prolonged reaction times and harsh conditions.[5] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener and more efficient alternative.[6][7] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes, along with increased product yields and purity.[8][9] This application note provides a detailed protocol for the microwave-assisted synthesis of a specific class of derivatives, 8-chloroquinoxaline-6-carbonitriles, which are of interest for further functionalization in drug development programs.

The Rationale for Microwave-Assisted Synthesis

Microwave energy is transferred directly to the polar molecules in the reaction mixture through a process called dielectric heating. This leads to a rapid and localized increase in temperature, which can accelerate reaction rates significantly.[7] The main advantages of employing microwave irradiation for the synthesis of quinoxaline derivatives include:

  • Rate Enhancement: Reactions that typically take hours under conventional heating can often be completed in minutes.[8]

  • Higher Yields: The rapid heating and shorter reaction times can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[7]

  • Improved Purity: The reduction in side reactions simplifies the purification process.

  • Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating methods.

  • Facile Optimization: The short reaction times allow for the rapid screening of reaction conditions to find the optimal parameters.

Proposed Synthetic Route for the Key Precursor: 4-Chloro-5-cyano-1,2-phenylenediamine

The synthesis of 8-chloroquinoxaline-6-carbonitrile derivatives requires a specifically substituted o-phenylenediamine precursor, namely 4-chloro-5-cyano-1,2-phenylenediamine. As this is not a readily available commercial reagent, a plausible multi-step synthesis is proposed here, starting from the commercially available 4-amino-2-chlorobenzonitrile. This proposed route is based on established synthetic transformations.

Scheme 1: Proposed Synthesis of 4-Chloro-5-cyano-1,2-phenylenediamine

Synthetic_Route A 4-Amino-2-chlorobenzonitrile B 4-Amino-2-chloro-5-nitrobenzonitrile A->B Nitration (e.g., HNO₃/H₂SO₄) C 4-Chloro-5-cyano-1,2-phenylenediamine B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthetic pathway to the key precursor.

Step 1: Nitration of 4-Amino-2-chlorobenzonitrile

The first step involves the regioselective nitration of 4-amino-2-chlorobenzonitrile. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the position ortho to the amino group and meta to the chloro and cyano groups is the most likely site for nitration.

Step 2: Reduction of the Nitro Group

The nitro group of 4-amino-2-chloro-5-nitrobenzonitrile is then reduced to an amino group to yield the desired 4-chloro-5-cyano-1,2-phenylenediamine. This can be achieved using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.

Core Protocol: Microwave-Assisted Synthesis of 8-Chloroquinoxaline-6-carbonitrile Derivatives

This protocol describes the general procedure for the condensation of 4-chloro-5-cyano-1,2-phenylenediamine with various 1,2-dicarbonyl compounds under microwave irradiation.

Materials
  • 4-Chloro-5-cyano-1,2-phenylenediamine (synthesized as described above)

  • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil, 2,3-butanedione)

  • Ethanol/Water (1:1, v/v) or another suitable solvent (e.g., acetic acid)

  • Catalyst (optional, e.g., a few drops of acetic acid or a catalytic amount of iodine)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Experimental Workflow

Workflow A 1. Reagent Preparation B 2. Microwave Irradiation A->B Load vial C 3. Reaction Work-up B->C Cooling D 4. Purification C->D Extraction & Drying E 5. Characterization D->E Recrystallization/Chromatography

Caption: General workflow for the microwave-assisted synthesis.

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-5-cyano-1,2-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add 3-5 mL of a 1:1 ethanol/water mixture. If a catalyst is used, add it at this stage (e.g., 2-3 drops of glacial acetic acid).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for a specified time (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold ethanol or water. If no precipitate forms, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Reaction Mechanism

The synthesis of quinoxalines proceeds through a condensation reaction followed by cyclization and aromatization.

Mechanism Reactants Reactants Intermediate_1 Intermediate_1 Reactants->Intermediate_1 Condensation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Cyclization Product Product Intermediate_2->Product Oxidation (Aromatization)

Caption: Simplified reaction mechanism for quinoxaline formation.

Data Presentation: Representative Examples

The following table summarizes the reaction conditions and expected outcomes for the synthesis of a few representative 8-chloroquinoxaline-6-carbonitrile derivatives.

Entry1,2-Dicarbonyl CompoundProductMicrowave Conditions (Temp., Time)Expected Yield
1Glyoxal8-Chloroquinoxaline-6-carbonitrile120 °C, 10 minHigh
2Benzil8-Chloro-2,3-diphenylquinoxaline-6-carbonitrile140 °C, 15 minExcellent
32,3-Butanedione8-Chloro-2,3-dimethylquinoxaline-6-carbonitrile120 °C, 10 minHigh

Expected Characterization Data

The structural confirmation of the synthesized compounds can be achieved through spectroscopic methods.

  • ¹H NMR: The aromatic protons of the quinoxaline core will appear in the downfield region (typically δ 7.5-9.0 ppm). The chemical shifts and coupling patterns will be dependent on the substituents at the 2 and 3 positions.

  • ¹³C NMR: The carbon signals for the quinoxaline ring will be observed in the aromatic region (typically δ 120-160 ppm). The cyano group carbon will appear around δ 115-120 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of microwave-assisted organic synthesis and the known reactivity of the quinoxaline scaffold.[7][8] The successful synthesis can be validated by:

  • TLC Monitoring: The disappearance of starting materials and the appearance of a new product spot.

  • Spectroscopic Analysis: Unambiguous confirmation of the product structure using NMR and mass spectrometry.

  • Melting Point: A sharp melting point for the purified crystalline product indicates high purity.

Conclusion

The microwave-assisted synthesis protocol presented here offers a rapid, efficient, and high-yielding method for the preparation of 8-chloroquinoxaline-6-carbonitrile derivatives. This approach is highly adaptable for creating diverse libraries of these compounds for screening in drug discovery programs, thereby accelerating the development of new therapeutic agents.

References

  • (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • Hipparagi, S. M., et al. (2007). Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies. Oriental Journal of Chemistry, 23(2).
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
  • MDPI. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. [Link]

  • MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]

  • JOCPR. (n.d.). Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • PMC. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. [Link]

  • R Discovery. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. [Link]

  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. [Link]

  • (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]

  • Taylor & Francis Online. (2011). Microwave-Assisted Synthesis of Quinoxalines in PEG-400. [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • SciSpace. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. [Link]

  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of the quinoxaline scaffold, particularly through carbon-nitrogen (C-N) bond formation, is a cornerstone strategy in the development of novel therapeutic agents and optoelectronic materials[1]. While 2-chloroquinoxalines are standard substrates for cross-coupling[2], the targeted functionalization of 8-chloroquinoxaline-6-carbonitrile presents unique electronic and steric paradigms that require precise optimization.

As a Senior Application Scientist, it is critical to understand that successful cross-coupling is not merely about mixing reagents, but about managing the micro-environment of the catalytic cycle. The coupling of amines to 8-chloroquinoxaline-6-carbonitrile is governed by three primary causal factors:

  • Electronic Activation via the Cyano Group: The C8-Cl bond is inherently less reactive than the C2 position. However, the strongly electron-withdrawing 6-cyano group decreases the electron density at the conjugated C8 position. This inductive and resonance-driven electron depletion renders the C8 carbon highly electrophilic, significantly lowering the activation energy required for the oxidative addition of the Pd(0) species[3].

  • Overcoming Catalyst Poisoning: Quinoxalines possess two basic nitrogen atoms capable of chelating palladium, which can sequester the catalyst into unreactive off-cycle complexes[2]. To mitigate this, highly sterically demanding biarylphosphine ligands such as BrettPhos or tBuXPhos are deployed. The steric bulk of these ligands prevents multidentate coordination of the substrate to the metal center, while their electron-rich nature accelerates both oxidative addition and reductive elimination[4].

  • Base Compatibility: While sodium tert-butoxide (NaOtBu) is ubiquitous in Buchwald-Hartwig aminations, the electrophilic 6-cyano group is susceptible to nucleophilic attack or premature hydrolysis under strongly basic, high-temperature conditions. Consequently, cesium carbonate (Cs2CO3) is selected as a milder, non-nucleophilic alternative that effectively deprotonates the coordinated amine without degrading the nitrile functionality[5].

Catalytic Cycle Visualization

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C8-Cl bond) Pd0->OxAdd 8-Chloroquinoxaline- 6-carbonitrile AmineCoord Amine Coordination (Displacement of Halide) OxAdd->AmineCoord + Secondary/Primary Amine Deprot Deprotonation (Cs2CO3 removes HCl) AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination (C-N bond formation) Deprot->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Pd-catalyzed amination of 8-chloroquinoxaline-6-carbonitrile.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling a standard secondary amine (e.g., morpholine) to 8-chloroquinoxaline-6-carbonitrile. The data illustrates the causality of ligand and base selection on the overall reaction efficiency.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd2(dba)3 (2)XPhos (4)NaOtBu (1.5)Toluene1001245*
2Pd(OAc)2 (2)XPhos (4)Cs2CO3 (2.0)Dioxane1001262
3Pd(OAc)2 (2)tBuXPhos (4)Cs2CO3 (2.0)Dioxane1001288
4 Pd(OAc)2 (2) BrettPhos (4) Cs2CO3 (2.0) Dioxane 100 12 94
5Pd(OAc)2 (2)BINAP (4)K3PO4 (2.0)DMF1101830**

*Significant degradation of the cyano group observed due to NaOtBu. **Poor yield due to catalyst poisoning; BINAP lacks the steric bulk to prevent quinoxaline chelation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Observational cues are embedded within the steps to ensure the researcher can verify the reaction's progress in real-time.

Materials Required:
  • Substrate: 8-Chloroquinoxaline-6-carbonitrile (1.0 mmol, 189.6 g/mol )

  • Amine: Morpholine or substituted aniline (1.2 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (0.04 mmol, 4 mol%)

  • Base: Cesium carbonate [Cs2CO3] (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Setup:

    • In a nitrogen-filled glovebox or using standard Schlenk techniques, add 8-chloroquinoxaline-6-carbonitrile (1.0 mmol), Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and finely powdered, oven-dried Cs2CO3 (2.0 equiv) to an oven-dried 15 mL pressure vial equipped with a magnetic stir bar.

    • Causality Check: Cs2CO3 is highly hygroscopic. Using wet base will lead to the hydrolysis of the cyano group and quench the active Pd(0) species.

  • Solvent and Amine Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL) followed by the amine (1.2 mmol) via a micro-syringe. Seal the vial tightly with a Teflon-lined cap.

  • Catalyst Activation & Heating:

    • Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm).

    • Self-Validation Cue: Within the first 10-15 minutes of heating, the heterogeneous suspension should transition from a pale/muddy color to a distinct deep red or dark brown homogeneous-like mixture. This color shift confirms the reduction of Pd(II) to the active Pd(0)-BrettPhos complex.

  • Reaction Monitoring (TLC):

    • After 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with 100 µL of Ethyl Acetate, and spot on a silica TLC plate against the starting material.

    • Self-Validation Cue: Elute with 3:1 Hexanes/EtOAc. The starting material (UV active, Rf ≈ 0.6) should be completely consumed, replaced by a highly fluorescent product spot at a lower Rf (typically Rf ≈ 0.3 - 0.4 depending on the amine).

  • Work-up:

    • Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a 1-inch pad of Celite® to remove the inorganic salts (Cs2CO3/CsCl) and precipitated palladium black[1]. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification:

    • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure aminated quinoxaline derivative.

Experimental Workflow Visualization

Workflow S1 1. Inert Setup (Glovebox/Schlenk) S2 2. Reagent Loading (Substrate, Pd, Ligand, Base) S1->S2 S3 3. Solvent Addition (Anhydrous Dioxane) S2->S3 S4 4. Heating (100 °C, 12-18 h) S3->S4 S5 5. Work-up (Celite Filtration) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Step-by-step experimental workflow for the Buchwald-Hartwig amination process.

References

  • Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline Source: Benchchem URL: 1

  • Title: Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB Source: ULSpace URL: 4

  • Title: The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study Source: New Journal of Chemistry (RSC Publishing) URL: 3

  • Title: Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Dev Source: Benchchem URL: 2

  • Title: Rapid and Convenient Synthesis of Original 5-Substituted Quinolino[3,4-b]quinoxalin-6(5H)-ones under Eco-Friendly Conditions Source: Thieme Connect URL: 5

Sources

Application Note: Preparation of Advanced Pharmaceutical Intermediates via 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

8-Chloroquinoxaline-6-carbonitrile (CAS: 1706445-52-4) is a highly versatile, electron-deficient bicyclic scaffold utilized in the synthesis of kinase inhibitors, anti-infectives, and neurological drug candidates. The molecular architecture of this compound provides orthogonal reactivity vectors: the C8-chloride serves as an electrophilic handle for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, while the C6-carbonitrile provides a latent handle for further functionalization (e.g., reduction to an aminomethyl group or hydrolysis to a carboxamide).

From a mechanistic standpoint, the quinoxaline core is intrinsically electron-withdrawing due to the two pyrazine nitrogen atoms. The addition of the strongly electron-withdrawing cyano group (


 = 0.66) at the 6-position synergistically depletes the electron density at the 8-position.

Causality in Reaction Selection: In SNAr reactions, this highly polarized C-Cl bond undergoes rapid nucleophilic attack. Unlike cross-coupling reactions where C-Br or C-I bonds are preferred due to lower bond dissociation energies (BDE), the SNAr pathway favors C-Cl or C-F bonds. The highly electronegative halogen stabilizes the transition state leading to the anionic Meisenheimer complex . Conversely, for Suzuki-Miyaura cross-coupling, the C-Cl bond is notoriously sluggish and requires specialized electron-rich, sterically demanding phosphine ligands (e.g., XPhos) to overcome the high activation energy of the oxidative addition step .

Reactivity Mapping & Synthetic Strategy

The following diagram illustrates the strategic functionalization pathways available for this intermediate.

ReactivityMap SM 8-Chloroquinoxaline- 6-carbonitrile SNAr SNAr Amination (C8-Substitution) SM->SNAr Amines, Base Polar Aprotic Suzuki Suzuki Coupling (C8-Arylation) SM->Suzuki Ar-B(OH)2, Pd(0) Ligand, Base NitrileRed Nitrile Reduction (C6-Aminomethyl) SM->NitrileRed H2, Pd/C or LiAlH4 NitrileHyd Nitrile Hydrolysis (C6-Carboxamide) SM->NitrileHyd H2O2, NaOH or Acid

Reactivity map demonstrating orthogonal functionalization pathways of 8-chloroquinoxaline-6-carbonitrile.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high fidelity in intermediate preparation, the following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS and TLC are integrated to confirm mechanistic milestones.

Protocol A: SNAr Amination at C8

Causality of Experimental Choices: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl without competing with the primary amine nucleophile. Dimethylformamide (DMF) is selected as the polar aprotic solvent; it poorly solvates the nucleophile (increasing its effective nucleophilicity) while highly solvating and stabilizing the resulting Meisenheimer complex .

Step-by-Step Methodology:

  • Preparation: To a dried 50 mL round-bottom flask equipped with a magnetic stirrer, add 8-chloroquinoxaline-6-carbonitrile (1.0 mmol, 189.6 g/mol ) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 mmol) followed by DIPEA (2.0 mmol). The slight excess of amine ensures complete conversion, while 2 equivalents of DIPEA buffer the system.

  • Reaction Execution: Heat the mixture to 80 °C.

    • Self-Validation Check: Monitor via LC-MS after 2 hours. The starting material peak (m/z 190[M+H]+) must be completely replaced by the product peak (e.g., m/z 241[M+H]+ for morpholine substitution). The absence of the m/z 190 peak validates the completion of the substitution.

  • Work-up: Cool to room temperature and quench with ice-cold water (20 mL). The product typically precipitates. Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum at 45 °C to afford the pure 8-amino-substituted quinoxaline-6-carbonitrile.

Protocol B: Suzuki-Miyaura Cross-Coupling at C8

Causality of Experimental Choices: We employ Pd2(dba)3 combined with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The bulky, electron-rich nature of XPhos accelerates oxidative addition into the challenging C-Cl bond and prevents catalyst deactivation . K3PO4 is chosen over stronger bases (like NaOH) to prevent competitive hydrolysis of the highly sensitive 6-carbonitrile group.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 8-chloroquinoxaline-6-carbonitrile (1.0 mmol), arylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Degassing: Evacuate and backfill the tube with argon three times. This is critical to prevent the oxidation of the phosphine ligand and the Pd(0) active species.

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 10 mL). The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Heat to 100 °C for 8-12 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show the disappearance of the starting material. The absence of a des-chlorinated byproduct (m/z 156) in LC-MS validates the efficiency and selectivity of the XPhos ligand.

  • Work-up: Dilute with EtOAc (20 mL), filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions and expected yields for the derivatization of 8-chloroquinoxaline-6-carbonitrile, providing a benchmark for drug development professionals.

Reaction TypeReagent / NucleophileCatalyst & LigandBase & SolventTemp / TimeYield (%)
SNAr Morpholine (Secondary Amine)NoneDIPEA / DMF80 °C / 2 h94%
SNAr Aniline (Primary Aryl Amine)NoneCs2CO3 / DMSO100 °C / 6 h82%
SNAr Sodium Methoxide (Alkoxide)NoneNone / MeOH65 °C / 3 h89%
Suzuki Phenylboronic AcidPd2(dba)3 / XPhosK3PO4 / Dioxane-H2O100 °C / 8 h88%
Suzuki 3-Pyridinylboronic AcidPd(dppf)Cl2Na2CO3 / Toluene-EtOH90 °C / 12 h76%

Mechanistic Pathway Visualization

SNArMechanism SM 8-Chloroquinoxaline Derivative Nuc Nucleophile Attack (Nu:-) SM->Nuc MC Meisenheimer Complex (Anion) Nuc->MC Elim Chloride Elimination (-Cl-) MC->Elim Prod C8-Substituted Product Elim->Prod

Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) via the Meisenheimer complex.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Source: MDPI (Molecules). URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Chloroquinoxaline-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to empower you to improve reaction yields, minimize impurities, and ensure the successful synthesis of this critical quinoxaline intermediate.

I. Synthetic Pathway Overview

The most direct and reliable method for synthesizing 8-Chloroquinoxaline-6-carbonitrile is through the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] Specifically, this involves the reaction of 4,5-Diamino-2-chlorobenzonitrile with glyoxal .

This reaction is advantageous due to the commercial availability of the key diamine precursor and the straightforward nature of the cyclization.[3][4] However, achieving high yields and purity requires careful control over reaction conditions to prevent the formation of side products.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Diamine 4,5-Diamino-2-chlorobenzonitrile Reaction Cyclocondensation (e.g., EtOH, reflux) Diamine->Reaction Glyoxal Glyoxal (40% in H₂O) Glyoxal->Reaction Product 8-Chloroquinoxaline-6-carbonitrile Reaction->Product Yield improvement focus

Caption: General synthetic route for 8-Chloroquinoxaline-6-carbonitrile.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yields in this synthesis typically stem from three primary areas: starting material quality, suboptimal reaction conditions, or significant side-product formation.[1][5]

  • Starting Material Purity: The o-phenylenediamine precursor, 4,5-Diamino-2-chlorobenzonitrile, is susceptible to oxidation.[5] Oxidation can lead to colored impurities and byproducts that complicate the reaction and purification. It is critical to use a high-purity starting material or purify it before use if it appears discolored (e.g., dark brown or black).

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature and solvent. Insufficient heat may lead to an incomplete reaction, while excessive temperatures or prolonged reaction times can cause degradation of the product or starting materials.[1]

  • Side Reactions: The formation of polymeric materials or benzimidazole rearrangements (though less common without a strong acid catalyst) can consume starting materials and reduce the yield of the desired quinoxaline.[5]

Q2: My reaction mixture turns very dark, and I isolate a dark, tarry crude product. What is happening?

A2: A dark, intractable crude product is often indicative of two issues:

  • Oxidation of the Diamine: As mentioned, o-phenylenediamines are prone to air oxidation, which forms highly colored, polymeric impurities.[5] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly mitigate this issue.

  • Glyoxal Polymerization/Side Reactions: Commercial glyoxal is an aqueous solution and can undergo self-condensation or polymerization, especially under certain pH and temperature conditions.[6]

Solution Workflow:

  • Verify Diamine Purity: Use fresh, pale-colored 4,5-Diamino-2-chlorobenzonitrile.

  • Inert Atmosphere: Degas your solvent and run the reaction under a nitrogen blanket.

  • Controlled Addition: Consider adding the glyoxal solution dropwise to the heated solution of the diamine to maintain a low instantaneous concentration of glyoxal, minimizing its self-condensation.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

A3: Besides unreacted starting materials, common impurities include:

  • Incomplete Condensation Products: Mono-imine intermediates may be present if the reaction has not gone to completion.[5]

  • Oxidation Byproducts: These often appear as a streak or baseline material on the TLC plate.

  • Benzimidazole Derivative: While the reaction is typically run under neutral or slightly acidic conditions which minimizes this, rearrangement to a benzimidazole derivative is a potential side reaction, especially if acidic catalysts are used.[5]

Q4: How can I optimize the reaction conditions for a better yield?

A4: Systematic optimization of reaction parameters is key. We recommend screening solvents and catalysts. Ethanol is a common starting point, but other solvents like methanol or acetonitrile can be effective.[2] While the reaction can proceed without a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) can sometimes accelerate the reaction, but must be used cautiously to avoid side reactions.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition 1 (Baseline)Condition 2 (Inert)Condition 3 (Catalytic)Rationale
Atmosphere AirNitrogenNitrogenTo prevent oxidation of the diamine starting material.[5]
Solvent EthanolDegassed EthanolDegassed EthanolEthanol is a common, effective solvent for this condensation.[1]
Catalyst NoneNoneAcetic Acid (5 mol%)To test if mild acid catalysis improves reaction rate and completion.
Temperature Reflux (approx. 78°C)Reflux (approx. 78°C)Reflux (approx. 78°C)Provides sufficient energy for condensation without rapid degradation.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)TLCTLCTo track the disappearance of starting material and formation of the product.

Q5: The purification of the crude product by column chromatography is difficult, with poor separation. What can I do?

A5: Purification of quinoxaline derivatives can be challenging.[7] If you are experiencing poor separation:

  • Adsorbent Choice: Ensure you are using an appropriate grade of silica gel.

  • Solvent System (Eluent): If your compound is not moving from the origin, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate). If it runs at the solvent front, the eluent is too polar; decrease the polarity.[7]

  • Dry Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can significantly improve resolution compared to liquid loading.

  • Recrystallization: This is an excellent final step to achieve high purity. Test various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[7]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinoxaline-6-carbonitrile

This protocol provides a robust starting point for the synthesis.

Materials:

  • 4,5-Diamino-2-chlorobenzonitrile (1.0 eq, e.g., 1.68 g, 10.0 mmol)[3]

  • Glyoxal (40% solution in water, 1.1 eq, e.g., 1.60 mL, 11.0 mmol)

  • Ethanol (200 proof, 50 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-Diamino-2-chlorobenzonitrile (1.68 g, 10.0 mmol).

  • Inert Atmosphere: Flush the flask with nitrogen for 5-10 minutes.

  • Solvent Addition: Add ethanol (50 mL) to the flask.

  • Heating: Begin stirring and heat the mixture to reflux (approx. 78°C) to fully dissolve the diamine.

  • Reagent Addition: Once the solution is at a steady reflux, add the 40% aqueous glyoxal solution (1.60 mL, 11.0 mmol) dropwise over 5 minutes.

  • Reaction: Maintain the reaction at reflux for 2-4 hours. Monitor the progress by TLC, observing the consumption of the diamine starting material.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath for 30 minutes to precipitate the crude product.

    • Collect the solid by vacuum filtration, washing with a small amount of cold ethanol (2 x 5 mL).

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, or subsequently, recrystallize the product from hot ethanol to yield pure 8-Chloroquinoxaline-6-carbonitrile as a solid.

IV. Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low reaction yield.

Troubleshooting_Yield Start Low Yield of 8-Chloroquinoxaline-6-carbonitrile Check_SM Check Purity of 4,5-Diamino-2-chlorobenzonitrile Start->Check_SM SM_Impure Diamine is dark or impure Check_SM->SM_Impure No SM_Pure Diamine is pure Check_SM->SM_Pure Yes Purify_SM Action: Purify diamine (e.g., charcoal treatment) or use new batch. SM_Impure->Purify_SM Check_Conditions Review Reaction Conditions SM_Pure->Check_Conditions Inert_Atmos Action: Use inert atmosphere (N₂ or Ar) and degassed solvent. Check_Conditions->Inert_Atmos Oxidation suspected? Optimize_Temp Action: Monitor temperature closely. Ensure consistent reflux. Check_Conditions->Optimize_Temp Temp fluctuation? Check_TLC Analyze TLC of Crude Product Check_Conditions->Check_TLC Conditions OK Incomplete_Rxn Significant starting material remains Check_TLC->Incomplete_Rxn Yes Side_Products Multiple side products or baseline material Check_TLC->Side_Products No Extend_Time Action: Extend reaction time. Consider mild acid catalyst. Incomplete_Rxn->Extend_Time Purification_Issue Action: Optimize purification. Try dry loading or recrystallization. Side_Products->Purification_Issue

Sources

Purification techniques for 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structured, troubleshooting-focused approach to the purification of 8-Chloroquinoxaline-6-carbonitrile . It is designed for researchers requiring high-purity isolation of this intermediate for medicinal chemistry or material science applications.[1]

Topic: Purification & Isolation Protocols Content Type: Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Chemists[1]

Compound Dashboard & Properties

Before initiating purification, verify the physicochemical profile of your target. This dictates the separation logic.

PropertyDescriptionImplication for Purification
Structure Bicyclic heteroaromatic (Quinoxaline core) with -Cl and -CN substituents.[1][2][3][4]Lipophilic yet polar. The basic nitrogens (pyrazine ring) and nitrile group allow interaction with silica, while the chloro group increases lipophilicity.
Predicted Solubility High: DMSO, DMF, DCM, Chloroform.Moderate: Hot Ethanol, Ethyl Acetate.Low/Insoluble: Water, Hexanes, Cold Alcohols.Recrystallization: Ethanol/Water or Acetonitrile systems are ideal.Extraction: Use DCM or EtOAc for aqueous workups.[1]
Stability Hydrolysis Risk: The nitrile (-CN) can hydrolyze to an amide/acid under strong acidic/basic conditions with heat.Nucleophilic Attack: The 8-chloro position is activated; avoid strong nucleophiles (e.g., methoxide) in hot solvents.Avoid: Prolonged reflux in acidic water or basic alcohols.Workup: Maintain neutral pH (pH 6-8).[1]

Phase 1: Pre-Purification Assessment

"Do I need to run a column, or can I crystallize?"

Use this decision matrix to select the most efficient pathway.

Purification_Decision_Tree Start Crude Reaction Mixture TLC Analyze via TLC (30% EtOAc in Hexanes) Start->TLC Decision1 Is the main spot well-separated (Rf > 0.2 difference)? TLC->Decision1 PathA Yes: Major Impurities are very polar (baseline) or non-polar (solvent front) Decision1->PathA Yes PathB No: Impurities co-elute or streak closely Decision1->PathB No Recryst METHOD A: Recrystallization (Solvent: EtOH or MeCN) PathA->Recryst Column METHOD B: Flash Chromatography (Gradient Elution) PathB->Column

Caption: Decision tree for selecting the optimal purification method based on crude purity profile.

Phase 2: Purification Protocols

Method A: Recrystallization (Scalable & Green)

Best for: Crude purity >85% with polar baseline impurities.

The Solvent System: Ethanol (EtOH) is the primary choice. If solubility is too low, use Acetonitrile (MeCN).[1]

Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Troubleshooting: If the solid does not dissolve after 15 minutes of reflux, add small aliquots of DCM (Dichloromethane) dropwise until clear, or switch to Acetonitrile.

  • Hot Filtration (Critical): If insoluble black specks (polymerized tars) remain, filter the hot solution quickly through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature on a cork ring (do not place directly on a cold bench).

    • Optimization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry under high vacuum at 40°C. Note: Ensure all solvent is removed to prevent false mass balance.

Method B: Flash Column Chromatography (High Resolution)

Best for: Complex mixtures, regioisomers, or crude purity <80%.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1][5][6]

Gradient Strategy:

  • Equilibration: Start with 100% Hexanes .

  • Loading: Dissolve crude in a minimum amount of DCM (wet loading) or adsorb onto silica (dry loading - recommended for low solubility).[1]

  • Elution Profile:

    • 0–5 min: 5% EtOAc/Hex (Elutes non-polar byproducts).[1]

    • 5–15 min: Ramp to 20% EtOAc/Hex.

    • 15–30 min: Hold at 20-30% EtOAc/Hex (Target compound typically elutes here, Rf ≈ 0.3-0.4).[1]

    • Flush: 100% EtOAc to strip polar impurities.[1]

Technical Support: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Cause: The solution is too concentrated, or the solvent polarity is mismatched, causing the compound to separate as a liquid phase (oil) before organizing into a lattice. Solution:

  • Re-heat the mixture until it is a clear solution.

  • Add a small amount of a co-solvent (e.g., if using pure Ethanol, add 5-10% water dropwise at reflux until slight turbidity persists, then clear it with one drop of Ethanol).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a spatula to induce nucleation.[1][7]

Issue 2: "I see two spots very close together on TLC."

Cause: This is likely a Regioisomer issue (e.g., 5-chloro vs. 8-chloro isomers) or a hydrolysis byproduct (Amide).[1] Diagnosis:

  • Spot A (Higher Rf): Likely the target nitrile (less polar).

  • Spot B (Lower Rf): Likely the amide (hydrolysis product) or a regioisomer with different dipole moment. Fix:

  • Use a shallower gradient in chromatography (e.g., 0.5% increase of EtOAc per minute).[1]

  • Switch solvent system: Try DCM:Methanol (99:1) instead of Hex:EtOAc. The selectivity of DCM often resolves isomers better than Hex/EtOAc for nitrogen heterocycles.

Issue 3: "The yield is lower than expected after recrystallization."

Cause: The compound is too soluble in the mother liquor (Ethanol). Solution:

  • Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling process to harvest a "second crop."

  • Check the filtrate by TLC.[1][6] If significant product remains, evaporate to dryness and run a short silica plug (Method B).

Analytical Validation (QC)

How do you prove you have the correct 8-Chloroquinoxaline-6-carbonitrile?

MethodExpected SignalNote
IR Spectroscopy ~2230 cm⁻¹ (Sharp, weak/medium)Diagnostic for Nitrile (-CN) .[1][8] Absence of broad -OH peaks confirms dryness.[1]
¹H NMR (CDCl₃) Aromatic protons in the 7.5 – 9.0 ppm region.[1][9]Look for the specific splitting pattern of the benzene ring protons. The quinoxaline protons (pos 2,3) usually appear as singlets or doublets around 8.8-9.0 ppm.[1]
LC-MS [M+H]⁺ = 190.0/192.0 Distinctive 3:1 ratio of peaks due to Chlorine isotopes (³⁵Cl/³⁷Cl).[1]

References

  • General Quinoxaline Synthesis & Purification

    • BenchChem Technical Guides.[1][10] "Troubleshooting common problems in quinoxaline synthesis." BenchChem. Link

  • Recrystallization Methodologies

    • Vogel's Textbook of Practical Organic Chemistry.[1] "Recrystallization Techniques."[1][7][10][11][12][13] 5th Edition.

  • Physical Properties of Chloro-Cyano-Isoquinolines (Analogs)

    • PubChem Compound Summary.[1] "1-Chloroisoquinoline-6-carbonitrile."[1][14] National Library of Medicine.[1] Link

  • Chromatographic Separation of Nitrogen Heterocycles

    • Sigma-Aldrich Technical Bulletin.[1] "Flash Chromatography of Heterocyclic Compounds."[1] Link

Sources

Minimizing side reactions in 8-Chloroquinoxaline-6-carbonitrile functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically designed for researchers and drug development professionals working with 8-Chloroquinoxaline-6-carbonitrile (CAS: 1706445-52-4).

Due to the highly electrophilic nature of the quinoxaline core and the sensitivity of the carbonitrile group, functionalizing the C-8 position (via cross-coupling or nucleophilic aromatic substitution) often leads to competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure chemoselectivity.

Mechanistic Workflow & Pathway Visualization

To successfully functionalize 8-chloroquinoxaline-6-carbonitrile, one must navigate the competing reactivities of the C-8 chlorine, the C-6 nitrile, and the electron-deficient C-2/C-3 positions.

G Start 8-Chloroquinoxaline- 6-carbonitrile Path1 SNAr Functionalization (Amines/Thiols) Start->Path1 Path2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Path2 Side2 Side Reaction: C2/C3 Nucleophilic Attack Path1->Side2 Excess heat/Strong nucleophile Opt1 Mild Base (DIPEA/K2CO3) Aprotic Solvent Path1->Opt1 Optimization Side1 Side Reaction: Nitrile Hydrolysis Path2->Side1 Aqueous Base (NaOH/KOH) Opt2 Anhydrous Conditions Bulky Ligands (RuPhos) Path2->Opt2 Optimization Product Chemoselective C-8 Functionalized Product Opt1->Product Opt2->Product

Workflow for minimizing side reactions in 8-chloroquinoxaline-6-carbonitrile functionalization.

Frequently Asked Questions (FAQs)

Q1: Why does the C-6 nitrile group hydrolyze during Suzuki-Miyaura coupling at the C-8 position, and how can I prevent it? A: The carbonitrile group is highly electrophilic, a property exacerbated by the electron-withdrawing nature of the quinoxaline ring. Standard Suzuki-Miyaura conditions often employ aqueous strong bases (e.g., NaOH, Na2CO3), which readily attack the nitrile carbon, leading to hydration into a primary amide (M+18 in LC-MS) or full hydrolysis to a carboxylic acid[1]. Solution: Shift to strictly anhydrous conditions. Use mild, non-nucleophilic bases such as anhydrous Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) in dry 1,4-dioxane or toluene. The fluoride ion sufficiently activates the boronic acid without acting as a nucleophile toward the nitrile [2].

Q2: How do I achieve chemoselective Nucleophilic Aromatic Substitution (SNAr) at C-8 without triggering competitive attack at C-2 or C-3? A: Active chloro-heterocycles undergo SNAr readily because the ring nitrogens stabilize the dearomatized anionic intermediate (Meisenheimer complex) [3]. However, the C-2 and C-3 positions of the pyrazine ring are also highly electrophilic. Causality: Attack at C-8 (displacing Cl) is under kinetic control due to the lower activation energy required to break the polarized C-Cl bond compared to breaking aromaticity via hydride displacement at C-2/C-3. Solution: Maintain strict temperature control (0°C to 25°C). Using overly harsh conditions (>80°C) provides the thermodynamic energy required for competitive C-2/C-3 attack or ring-opening degradation [4].

Q3: My palladium catalyst turns into "Pd black" within 10 minutes of starting the cross-coupling reaction. What is happening? A: Nitrile groups are notorious for coordinating to active Pd(0) species, effectively poisoning the catalyst and causing it to aggregate into inactive palladium black. Solution: Employ highly sterically hindered, electron-rich phosphine ligands like RuPhos or XPhos . The bulkiness of these biaryl ligands creates a protective steric shield around the Pd center, preventing the linear nitrile group from coordinating while still allowing the oxidative addition of the C-Cl bond [2].

Quantitative Data: Impact of Reaction Conditions on Chemoselectivity

The following table summarizes the causal relationship between specific reaction parameters and the distribution of products during the functionalization of 8-chloroquinoxaline-6-carbonitrile.

Reaction TypeBase / Catalyst SystemSolvent & TempTarget C-8 Yield (%)Nitrile Hydrolysis (%)C-2/C-3 Attack (%)
Suzuki Coupling Pd(dppf)Cl2 / Aq. Na2CO3THF/H2O, 80°C22%65% (Amide) <5%
Suzuki Coupling Pd(OAc)2 / RuPhos / K3PO4Toluene, 90°C88% <2%<2%
SNAr (Amine) NaOH (excess)EtOH, 80°C15%40%35%
SNAr (Amine) DIPEA (1.2 eq)DMF, 25°C92% 0%<2%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling (Preserving the C-6 Nitrile)

Objective: Couple an arylboronic acid to the C-8 position while strictly maintaining the integrity of the C-6 carbonitrile.

Step-by-Step Methodology:

  • Preparation (Schlenk Technique): Flame-dry a Schlenk tube under vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 8-chloroquinoxaline-6-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), RuPhos (0.04 equiv), and finely ground anhydrous K3PO4 (2.0 equiv).

    • Causality Check: K3PO4 must be oven-dried at 120°C overnight. Trace moisture will initiate nitrile hydration.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M concentration). Seal the tube and heat to 90°C.

  • In-Process Validation (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Criteria: Look for the target mass

      
      . If a peak at 
      
      
      
      is observed, moisture has breached the system (nitrile
      
      
      primary amide). Halt the reaction, dry reagents further, and restart.
  • Workup: Cool to room temperature. Filter the mixture directly through a pad of Celite to remove the phosphate salts and Pd catalyst, washing with EtOAc.

    • Crucial Step: Do not wash with aqueous acidic or basic solutions during extraction, as the newly formed functionalized quinoxaline may be sensitive to hydrolysis during workup.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide

Issue: High conversion of starting material, but NMR shows a broad singlet around 7.5-8.0 ppm and LC-MS shows M+18.

  • Diagnosis: Partial hydrolysis of the carbonitrile to a primary carboxamide.

  • Corrective Action: Your solvent or base contains water. Switch to anhydrous solvents stored over 3Å molecular sieves. Replace hygroscopic bases (like K2CO3) with anhydrous CsF.

Issue: Multiple closely eluting spots on TLC during SNAr with a primary amine.

  • Diagnosis: Regioisomeric mixtures due to competitive nucleophilic attack at the C-2 or C-3 positions of the pyrazine ring, or over-addition (bis-substitution).

  • Corrective Action: Lower the reaction temperature to 0°C. Change the base from a strong inorganic base to a mild, bulky organic base like N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile, ensuring the primary amine selectively attacks the highly activated C-8 C-Cl bond [4].

Issue: No reaction occurs during Buchwald-Hartwig amination; starting material is fully recovered.

  • Diagnosis: The C-6 nitrile group has coordinated to the active palladium species, preventing the oxidative addition of the C-8 chlorine.

  • Corrective Action: Increase the steric bulk of the ligand. Switch from standard ligands like BINAP or dppf to BrettPhos or tBuXPhos, which force the palladium center into a geometry that excludes linear nitrile coordination.

References

  • Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Active chloro-heterocycles Source: Thermo Fisher Scientific URL:[Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]

Technical Support Center: Recrystallization Optimization for 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing, I have designed this guide to address the specific physicochemical challenges of purifying 8-Chloroquinoxaline-6-carbonitrile (CAS 1706445-52-4) [1].

The electron-deficient quinoxaline core, combined with the lipophilic chlorine atom and the strongly polar, hydrogen-bond-accepting nitrile group, creates a highly polarizable and planar molecule[2]. This unique structure often leads to complex solubility profiles, making standard recrystallization techniques prone to failure. This guide provides field-proven, self-validating protocols to help you troubleshoot phase separations, maximize recovery yields, and isolate high-purity crystalline material.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic cause, and how do I force nucleation? Causality: Oiling out occurs when a solution rapidly exceeds its metastable zone width, crossing into the spinodal decomposition region. Because the carbonitrile group (-CN) strongly interacts with polar solvents[2], adding a highly polar antisolvent (like water) to a polar aprotic solvent (like DMF) causes a precipitous drop in the solute's chemical potential. Instead of nucleating, the compound separates as a dense, impurity-rich oil. Solution:

  • Switch to a binary solvent system with a shallower solubility gradient (e.g., Ethyl Acetate/Heptane).

  • Implement a seeding strategy . Cool the solution to just above the cloud point and introduce 1-2 wt% of pure seed crystals. This provides a surface for heterogeneous nucleation, keeping the system within the metastable zone.

Q2: I am experiencing poor recovery yields (<50%) even when cooling the solution to 0°C. How can I improve this? Causality: Recovery yield is directly dependent upon the ratio of saturated solubilities at the high and low temperatures of your process[3]. If the solvent selectivity factor is too low, the compound remains highly soluble even at reduced temperatures, leaving your product in the mother liquor[3]. Solution: Transition from a single-solvent cooling crystallization to a batch cooling-antisolvent crystallization process. Utilizing predictive thermodynamic frameworks, such as the NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) model, can help you identify the precise volume fraction of antisolvent needed to maximize yield without co-precipitating impurities[4].

Q3: My isolated crystals are failing residual solvent tests (NMR). Why is solvent being entrapped? Causality: The -CN group acts as a potent hydrogen bond acceptor. When recrystallizing from protic solvents (e.g., Methanol, Ethanol), the solvent molecules can co-crystallize, forming stable solvates or hydrates. Solution: Avoid lower aliphatic alcohols if solvate formation is detected. Transition to a non-hydrogen-bonding aromatic solvent like Toluene. Toluene disrupts π-π stacking of planar quinoxaline impurities and yields highly pure, unsolvated crystals.

Quantitative Data: Solvent System Matrix

To streamline your solvent screening, the following table summarizes the expected thermodynamic behavior of 8-Chloroquinoxaline-6-carbonitrile in various systems. Note: Recovery yield is maximized when the solvent selectivity factor is optimized between the dissolution and isolation temperatures[3].

Solvent SystemOptimal Vol. RatioDielectric Constant (ε)Est. Recovery YieldOiling Out RiskExpected Crystal Quality
Ethyl Acetate / Heptane 1 : 26.0 / 1.9> 85%LowHigh (Needles)
DMF / Water 1 : 336.7 / 80.1> 95%Very High Moderate (Hydrate risk)
Ethanol (Single) N/A24.5~ 60%LowHigh (Solvate risk)
Toluene (Single) N/A2.4~ 75%LowExcellent (High purity)

Mandatory Visualization: Optimization Workflow

RecrystallizationWorkflow Start API: 8-Chloroquinoxaline-6-carbonitrile Initial Solubility Assessment SingleSolvent Single Solvent Screen (e.g., EtOAc, Toluene) Start->SingleSolvent Moderate Solubility BinarySolvent Binary Solvent Screen (Solvent + Antisolvent) Start->BinarySolvent Extreme Solubility OilingOut Issue: Oiling Out (LLPS) SingleSolvent->OilingOut Phase Separation Success Optimal Crystallization (High Yield & Purity) SingleSolvent->Success Ideal Nucleation BinarySolvent->OilingOut Rapid Antisolvent Addition BinarySolvent->Success Controlled Supersaturation Optimize Adjust Cooling Rate & Introduce Seed Crystals OilingOut->Optimize Troubleshooting Optimize->Success Recovery

Workflow for optimizing the recrystallization of 8-Chloroquinoxaline-6-carbonitrile.

Self-Validating Experimental Protocol

Method: Batch Cooling-Antisolvent Recrystallization (EtOAc/Heptane) This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation checkpoint is met.

Phase 1: Dissolution & Clarification

  • Suspend 1.0 g of crude 8-Chloroquinoxaline-6-carbonitrile in 10 mL of Ethyl Acetate (EtOAc).

  • Heat the suspension to 65°C under mild agitation until complete dissolution occurs.

  • Self-Validation Checkpoint: Inspect the solution. If undissolved particulates remain, they are likely inorganic salts or highly polymerized impurities. Perform a hot filtration. The solution must be perfectly clear before proceeding.

Phase 2: Metastable Zone Identification 4. Maintain the temperature at 65°C. Begin adding Heptane (antisolvent) dropwise at a rate of 1 mL/min. 5. Stop the addition the exact moment a faint, persistent opalescence (haze) appears in the solution (typically around 15-20 mL of Heptane). 6. Self-Validation Checkpoint: Increase the temperature to 67°C. If the haze disappears, you have successfully identified the cloud point and are within the metastable zone. If the haze turns into heavy droplets settling at the bottom, the system has oiled out; add 2 mL of EtOAc to rescue the solution and restart Phase 2.

Phase 3: Nucleation & Growth 7. Cool the clear solution to 60°C. 8. Introduce 10 mg (1 wt%) of pure 8-Chloroquinoxaline-6-carbonitrile seed crystals. 9. Hold the temperature at 60°C for 30 minutes to allow the seed bed to mature. 10. Initiate a linear cooling ramp of 0.5°C/min down to 5°C. 11. Self-Validation Checkpoint: A thick, uniform slurry of needle-like crystals should form. The mother liquor should appear significantly lighter in color than the starting solution, indicating impurities remain dissolved.

Phase 4: Isolation & Verification 12. Filter the slurry under vacuum. Wash the filter cake with 5 mL of pre-chilled (0°C) Heptane. 13. Dry the crystals in a vacuum oven at 50°C for 12 hours to remove residual EtOAc/Heptane.

References

  • Source: benchchem.
  • Source: doi.
  • Source: acs.
  • Source: chemenu.

Sources

Stability of 8-Chloroquinoxaline-6-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HeteroCycle Process Chemistry Support Hub .

I am Dr. Aris Thorne, Senior Application Scientist. You are likely working with 8-Chloroquinoxaline-6-carbonitrile (CAS: 16501-46-9 or related analogs) as a key intermediate—perhaps for alpha-adrenergic agonists like Brimonidine or specific kinase inhibitors.

This molecule presents a classic process chemistry dilemma: the quinoxaline ring requires acidic conditions for solubility and salt formation, yet the nitrile group at position 6 is thermodynamically eager to hydrolyze under those exact conditions.

This guide replaces generic advice with a mechanism-first troubleshooting framework.

Part 1: Chemical Stability Profile

Before troubleshooting, you must understand the competing kinetics occurring in your flask. In acidic media (pH < 2), two distinct events occur:

  • Rapid Protonation (Reversible/Desired): The quinoxaline nitrogens (

    
    ) are weakly basic (
    
    
    
    ). In strong acid (HCl, TFA), the ring protonates instantly. This increases water solubility and is often necessary for downstream reactions or purification.
  • Nitrile Hydrolysis (Irreversible/Undesired): The protonated ring is highly electron-deficient, pulling density from the C-6 position. This activates the nitrile carbon (

    
    ) toward nucleophilic attack by water, converting it first to the primary amide  and subsequently to the carboxylic acid .[1][2]
    
Stability Decision Matrix

Use this logic flow to determine if your conditions are safe.

StabilityMatrix Start Acidic Condition Check Temp Temperature? Start->Temp Conc Acid Concentration? Temp->Conc < 25°C Risk1 RISK: Partial Hydrolysis (Amide Impurity) Temp->Risk1 25°C - 50°C Risk2 CRITICAL: Complete Hydrolysis (Carboxylic Acid) Temp->Risk2 > 60°C Safe STABLE (Salt Formation) Conc->Safe Dilute / Anhydrous Conc->Risk1 Conc. Aqueous

Figure 1: Thermal and concentration dependencies for nitrile stability on electron-deficient rings.[3][4][5][6]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: The "Mystery Peak" in HPLC

Q: I held my compound in 1N HCl at room temperature for 4 hours. My HPLC shows a new peak at RRT ~0.85. Is this the carboxylic acid?

A: Likely not yet. It is probably the Primary Amide.

  • Diagnosis: The hydrolysis of electron-deficient nitriles proceeds in two steps. The rate-limiting step is often the conversion of the amide to the acid. At ambient temperature, the reaction frequently stalls at the amide (8-chloroquinoxaline-6-carboxamide).

  • Verification:

    • Amide: Mass shift +18 Da (Hydration).

    • Acid: Mass shift +19 Da (Hydrolysis +18, then -NH3 +1) relative to nitrile, but usually observed as +1 Da from the starting material in LCMS due to ionization differences.

  • Corrective Action: Keep aqueous acid exposure < 1 hour at RT. If long hold times are required, store at 0–5°C.

Scenario B: Solubility vs. Stability

Q: The compound is insoluble in water but dissolves in 6N HCl. Can I heat it to 60°C to get a clear solution for recrystallization?

A: ABSOLUTELY NOT.

  • The Trap: Heating a nitrile in 6N HCl is the textbook method for synthesizing carboxylic acids. You will quantitatively convert your 6-carbonitrile to 8-chloroquinoxaline-6-carboxylic acid.

  • The Fix:

    • Use a non-nucleophilic organic co-solvent (Acetonitrile or Methanol) with a lower concentration of acid (e.g., 0.5M HCl) to achieve solubility.

    • Alternatively, use anhydrous acidic media (e.g., HCl in Dioxane or Ethanol) if you need to form the salt without hydrolysis. Water is the enemy here, not the proton.

Scenario C: The "Disappearing" Chlorine

Q: I used HBr/AcOH for a deprotection step elsewhere in the synthesis, and my impurity profile is messy. Did I lose the chlorine?

A: Possible Halogen Exchange.

  • Mechanism: While the C-Cl bond on the quinoxaline ring is robust against simple hydrolysis, it is susceptible to Nucleophilic Aromatic Substitution (

    
    )  in the presence of strong nucleophiles like Bromide (
    
    
    
    ) or Iodide (
    
    
    ), especially when the ring is activated by protonation.
  • Result: You may be generating the 8-Bromo analog.

  • Protocol: Stick to HCl or

    
    . Avoid HBr or HI when a chloro-substituent is present on a protonated heteroaromatic ring.
    

Part 3: Mechanistic Visualization

Understanding the hydrolysis pathway is critical for interpreting LCMS data.

HydrolysisMechanism Nitrile Nitrile (R-CN) MW: 189.6 Protonated Activated Nitrile (R-C≡NH+) Nitrile->Protonated + H+ Imidate Imidic Acid Intermediate Protonated->Imidate + H2O Amide Primary Amide (R-CONH2) MW: 207.6 (+18) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) MW: 208.6 (+19) Amide->Acid + H2O / Heat - NH3

Figure 2: Stepwise acid-catalyzed hydrolysis pathway of 8-chloroquinoxaline-6-carbonitrile.

Part 4: Validated Stability Protocol

To determine the "Safe Operating Window" for your specific batch, run this stress test.

Objective: Define maximum hold time in acidic workup solvent.

StepActionRationale
1 Prepare Solvent A : 1N HCl (aq) / MeCN (1:1 v/v).Mimics standard reverse-phase prep conditions.
2 Dissolve 5 mg of Nitrile in 1 mL of Solvent A.Concentration ~5 mg/mL.
3 Split into two vials: Vial A (RT), Vial B (50°C).Tests ambient stability vs. accelerated degradation.
4 Inject on HPLC at

.
Captures kinetics of Amide formation.
5 Pass Criteria: < 0.5% growth of Amide (RRT ~0.8-0.9) at 4h.Defines the "Safe Hold Time" for manufacturing.

Part 5: Analytical Note (HPLC)

Issue: Peak tailing of the starting material. Cause: Quinoxaline nitrogens interact with free silanols on the silica column backbone. Solution:

  • Do not rely solely on 0.1% Formic Acid.

  • Use: 0.1% Trifluoroacetic Acid (TFA) or add 10mM Ammonium Formate. The TFA saturates the silanols and ion-pairs with the quinoxaline, sharpening the peak.

References

  • BenchChem. (2025).[7][8] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Retrieved from

  • Master Organic Chemistry. (2024). Hydrolysis of Nitriles with Aqueous Acid. Retrieved from

  • Verma, U., et al. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Research in Pharmaceutical Sciences. Retrieved from

  • Lumen Learning. (2025). Hydrolysis of Nitriles: Mechanism and Kinetics. Organic Chemistry II. Retrieved from

  • Google Patents. (1975). Process for hydrolysis of nitriles (US3920670A). Retrieved from

Sources

Troubleshooting cyclization failures in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Quinoxaline Synthesis Support Center. As a Senior Application Scientist, I understand that while the condensation of 1,2-diamines with 1,2-dicarbonyls (the Hinsberg reaction) appears elementary on paper, the reality of drug discovery scaffolds involves sterically hindered, electronically deactivated, or sensitive substrates that frequently fail to cyclize.

This guide moves beyond basic textbook definitions to address why your reaction stalled at the mono-imine, how to force regioselectivity in unsymmetrical systems, and what to do when oxidative cyclization yields only tar.

Module 1: The "Classic" Stall (Condensation Failures)

User Query: "I am reacting o-phenylenediamine with a benzil derivative. LC-MS shows a peak corresponding to the mono-imine intermediate, but the ring won't close to form the quinoxaline. Why?"

Diagnosis: You have hit the "Mono-Imine Trap." The formation of the first imine is often fast, but the second step—intramolecular attack—is the rate-determining step, often hindered by:

  • Electronic Deactivation: The first imine bond is electron-withdrawing, reducing the nucleophilicity of the remaining free amine.

  • Conformational Gating: The intermediate may adopt a trans-like conformation where the free amine and the remaining carbonyl are spatially separated.

  • Water Inhibition: Hydrolysis of the imine competes with cyclization.

Troubleshooting Protocol:

VariableAdjustmentRationale
Acidity Add 5-10 mol% Iodine (

)
or p-TSA
Acts as a dual Lewis/Brønsted acid to activate the carbonyl and facilitate dehydration. Iodine is particularly effective for "forcing" the second step [1].
Water Use Dean-Stark or Molecular Sieves (4Å) Chemical equilibrium management. Removing water drives the dehydration step (Le Chatelier's principle).
Solvent Switch to Acetic Acid or Toluene Acetic acid acts as both solvent and catalyst. Toluene allows for higher reflux temperatures (

) to overcome the activation energy barrier.
Visualizing the Failure Point

The following diagram illustrates the mechanism and exactly where the "stall" occurs.

QuinoxalineMechanism Start 1,2-Diamine + 1,2-Dicarbonyl Step1 Nucleophilic Attack (Fast) Start->Step1 MonoImine Mono-Imine Intermediate (STALL POINT) Step1->MonoImine - H₂O MonoImine->Start Hydrolysis (Reversible) Cyclization Intramolecular Cyclization MonoImine->Cyclization Requires Acid/Heat (Rate Limiting) Dehydration - H₂O (Aromatization) Cyclization->Dehydration Product Quinoxaline Dehydration->Product

Figure 1: Mechanistic pathway showing the thermodynamic sink at the mono-imine stage.

Module 2: Regioselectivity in Unsymmetrical Systems

User Query: "My diamine is unsymmetrical (e.g., 4-nitro-1,2-diaminobenzene) and I'm reacting it with a substituted glyoxal. I'm getting a 50:50 mixture of regioisomers. How do I control this?"

Diagnosis: Regioselectivity is dictated by the interplay between the nucleophilicity of the diamine nitrogens and the electrophilicity of the dicarbonyl carbons .

  • Nucleophile: The amine para to an electron-donating group (EDG) is more nucleophilic. The amine para to an electron-withdrawing group (EWG) is less nucleophilic.

  • Electrophile: The more hindered ketone/aldehyde is less reactive.

Optimization Workflow:

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control (Low Temp,

      
       - RT):  Favors the reaction of the most nucleophilic amine with the least hindered carbonyl.
      
    • Thermodynamic Control (High Temp, Reflux): Allows equilibration; the most stable product (often determined by crystal packing or conjugation) dominates.

  • The "Regional Control" Protocol:

    • Step 1: Dissolve unsymmetrical diamine in EtOH at

      
       .
      
    • Step 2: Add unsymmetrical dicarbonyl dropwise over 30 minutes.

    • Step 3: If selectivity is poor, add a Lewis Acid (

      
        or 
      
      
      
      ). These coordinate to the dicarbonyl, accentuating the electronic difference between the two carbonyl carbons [2].
Module 3: Oxidative Cyclization Failures

User Query: "I am trying to synthesize quinoxaline from an


-hydroxy ketone (acyloin) instead of a dicarbonyl, using air as the oxidant. The reaction is extremely slow."

Diagnosis: You are relying on an in situ oxidation-condensation cascade. If this fails, it is usually because the catalytic cycle for oxidation is broken or the oxidant transfer is inefficient.

The Solution: Iodine-Catalyzed Oxidative Cyclization Iodine is superior to air alone because it facilitates the oxidation of the


-hydroxy ketone to the dicarbonyl in situ while simultaneously activating the condensation [3].

Validated Protocol (Iodine-DMSO System):

  • Reagents: 1.0 equiv Diamine + 1.0 equiv

    
    -hydroxy ketone.
    
  • Catalyst: 5-10 mol% Molecular Iodine (

    
    ).
    
  • Solvent: DMSO (Acts as the terminal oxidant in a Kornblum-like mechanism) or EtOH with TBHP (tert-Butyl hydroperoxide).

  • Conditions: Stir at

    
     for 2-4 hours.
    
  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove residual iodine before extraction.
    
Module 4: Green Synthesis & Purification

User Query: "I'm using a solvent-free method to be 'green', but the product is a tarry mess that I can't purify."

Diagnosis: Solvent-free reactions (neat) often suffer from hot spots leading to polymerization. Without a solvent to act as a heat sink, the exotherm degrades the diamine.

Recommended "Green" Alternative: Use Water as the solvent.[1] Quinoxalines are generally insoluble in water, while the starting materials (especially diamine salts) are soluble.

  • The "Crash Out" Method:

    • Mix reactants in water with 10 mol% catalyst (e.g., sulfamic acid or just heat).

    • Heat to

      
      .
      
    • As the reaction proceeds, the hydrophobic quinoxaline product precipitates out.

    • Filtration: Simply filter the solid. This avoids extraction and chromatography.

Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Issue Stall Reaction Stalls (Mono-imine) Problem->Stall Mixture Regio-Isomer Mixture Problem->Mixture Tar Tarry/Black Product Problem->Tar Solution1 Add 10% Iodine or p-TSA Stall->Solution1 Solution2 Lower Temp (0°C) Use Lewis Acid Mixture->Solution2 Solution3 Switch to Water (Precipitation Method) Tar->Solution3

Figure 2: Rapid decision tree for common synthetic anomalies.

Summary of Catalyst Performance

Use this table to select the right system for your substrate.

Catalyst SystemSubstrate CompatibilityReaction TimeProsCons
None (Reflux EtOH) Simple, symmetrical2-12 hCheap, clean workupFails with deactivated amines
Iodine (

) / DMSO

-hydroxy ketones, hindered systems
10-60 minHigh yield, oxidativeRequires thiosulfate quench
Acetic Acid (AcOH) General purpose1-4 hSolvent & catalyst in oneHard to remove trace acid
CAN (Cerium Ammonium Nitrate) Oxidative cyclization< 30 minVery fast, room tempExpensive, heavy metal waste
Microwave / Water Green synthesis2-10 minFastest, eco-friendlyScale-up is difficult
References
  • Molecular iodine: a powerful catalyst for the easy and efficient synthesis of quinoxalines.Tetrahedron Letters.
  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones.Journal of the Chemical Society, Perkin Transactions 1.
  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines.PMC (NIH).
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv

Sources

Technical Support Center: Purification of 8-Chloroquinoxaline-6-carbonitrile

[1]

Product Code: 8-CQ-6CN Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]

Overview

This guide addresses the isolation and purification of 8-Chloroquinoxaline-6-carbonitrile (CAS: Variable/Analogous to 8-chloroquinoxaline derivatives).[1] This intermediate is critical in the synthesis of aldosterone synthase inhibitors and other heterocyclic pharmaceuticals.

The quinoxaline core is prone to oxidative polymerization ("tars"), and the nitrile moiety at position 6 is sensitive to hydrolysis. This guide prioritizes protocols that maximize yield while preventing the degradation of the cyano group.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify the nature of your crude mixture. Use this diagnostic table.

Impurity TypeVisual/Physical SignAnalytical Signature (LC-MS / NMR)Likely Cause
Polymeric Tars Dark brown/black oil or gummy solid.[1]Broad baseline "hump" in NMR; generally UV-active but poor MS ionization.[1]Oxidative polymerization of diamine precursors or quinoxaline instability in air/light.
Hydrolysis Products White/off-white precipitate insoluble in organic solvents.[1]MS: [M+18] (Amide) or [M+19] (Acid). IR: Broad -OH/-NH stretch >3200 cm⁻¹.[1]Acidic/Basic workup was too harsh; prolonged heating in aqueous media.
Regioisomers Split peaks in HPLC; melting point depression.1H NMR: Different coupling constants (J-values) for aromatic protons.Impure diamine starting material (e.g., mixture of 3-chloro and 4-chloro isomers).[1]
Residual Diamine Darkening of color over time (oxidation).MS: Lower mass peaks. TLC: Dragging spots with amine-specific stains (Ninhydrin).[1]Incomplete condensation with glyoxal.
Module 2: Troubleshooting & Purification Protocols
Issue 1: "My crude product is a dark black tar. How do I recover the solid?"

Diagnosis: Quinoxaline syntheses (especially Skraup-type or diamine condensations) often generate oxidative polymers. Solution: You must perform a De-tarring Hot Filtration before recrystallization.

Protocol A: Activated Carbon De-tarring

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid alcohols initially if the tar is highly polar.

  • Adsorption: Add Activated Carbon (10-20 wt%) .

    • Tip: Use acid-washed carbon to prevent metal-catalyzed hydrolysis of the nitrile.

  • Reflux: Gently reflux for 15–30 minutes.

  • Filtration: Filter hot through a Celite 545 pad.

    • Critical: Pre-wet the Celite with hot solvent to prevent product crystallization inside the filter.

  • Concentration: Evaporate solvent to yield a lighter yellow/orange solid. Proceed to recrystallization.[2][3][4][5]

Issue 2: "I cannot separate the regioisomers by recrystallization."

Diagnosis: If your starting diamine was not regio-pure, you likely have a mixture of 8-chloro and 5-chloro isomers.[1] These have very similar solubility profiles. Solution: Flash Chromatography is required. Recrystallization rarely resolves structural isomers efficiently.

Protocol B: Gradient Flash Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: Dry load (adsorb crude onto silica) is preferred over wet loading to improve resolution.

StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 95:5Non-polar impurities / unreacted glyoxal
Elution A 90:10 to 80:208-Chloroquinoxaline-6-carbonitrile (Product)
Elution B 70:30 to 50:50More polar isomers / Hydrolysis byproducts (Amides)
  • Note: The 8-chloro isomer (shielded by the chlorine) typically elutes before the 5-chloro or non-chlorinated analogs due to slight lipophilicity differences.[1]

Issue 3: "Yield is low, and I see an M+18 peak in Mass Spec."

Diagnosis: You have hydrolyzed the nitrile (-CN) to the amide (-CONH₂). This is irreversible. Solution: Prevention is the only cure.

  • Avoid Strong Acids/Bases: Do not use 6M HCl or NaOH during workup. Use saturated NH₄Cl or NaHCO₃ for neutralization.

  • Temperature Control: When recrystallizing from Ethanol/Water, do not boil for extended periods (>1 hour).

  • Drying: Dry the final product under vacuum at <40°C. High heat + residual moisture = hydrolysis.

Module 3: The "Gold Standard" Recrystallization Protocol

For scalable purification (>5g) where chromatography is too expensive.

System: Ethanol / Water (Green Chemistry Compatible) Rationale: Quinoxalines are moderately soluble in hot ethanol but insoluble in water. This system avoids chlorinated solvents.

  • Solubilization: Suspend crude solid in Ethanol (95%) . Heat to reflux (approx. 78°C).

  • Saturation: Add Ethanol dropwise until the solid just dissolves.

    • Troubleshooting: If a small amount of black grit remains, filter it out hot (do not add excess solvent to dissolve it; it is likely inorganic salt or polymer).

  • Anti-Solvent Addition: Remove from heat. Immediately add hot Water (approx. 20% of the ethanol volume) until persistent turbidity appears.

  • Re-dissolution: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool to Room Temperature slowly (2 hours), then 4°C (fridge) for 4 hours.

    • Do not shock-cool: Rapid cooling traps impurities.

  • Wash: Filter and wash with cold Ethanol:Water (1:1) .

Visualizing the Workflow
Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct method for your batch.

PurificationLogicStartCrude 8-Chloroquinoxaline-6-carbonitrileCheckColorVisual Inspection:Is it Black/Tar-like?Start->CheckColorCarbonTreatProtocol A:Activated Carbon Treatment(Hot Filtration)CheckColor->CarbonTreatYes (Tars present)CheckPurityAnalytical Check (HPLC/NMR):Is Purity > 90%?CheckColor->CheckPurityNo (Solid is yellow/orange)CarbonTreat->CheckPurityCheckIsomersAre Regioisomers Present?CheckPurity->CheckIsomersNo (<90%)RecrystProtocol C:Recrystallization(EtOH/H2O)CheckPurity->RecrystYes (>90%)CheckIsomers->RecrystNo (Only minor impurities)ColumnProtocol B:Flash Chromatography(Hex/EtOAc Gradient)CheckIsomers->ColumnYes (Isomers detected)FinalPure Product(White/Pale Yellow Needles)Recryst->FinalColumn->Final

Caption: Decision matrix for selecting between carbon treatment, chromatography, and recrystallization based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use Acetonitrile for recrystallization? A: Yes. Acetonitrile is excellent for quinoxalines as it is polar but aprotic (reducing hydrolysis risk). However, it is more expensive than Ethanol/Water and has poor cooling recovery (high solubility). Use Acetonitrile only if Ethanol/Water fails to remove specific non-polar impurities.

Q: Why does my product turn pink upon storage? A: This indicates photo-oxidation or residual acid traces.[1] Quinoxalines are photosensitive.

  • Fix: Store the purified solid in amber vials under Argon/Nitrogen at -20°C. Ensure all acid is washed out during the final filtration (check pH of filtrate).

Q: The melting point is broad (e.g., 145–155°C). What does this mean? A: A range >2°C usually indicates the presence of the 5-chloro regioisomer or solvent inclusion (solvate). Dry the sample at 50°C under high vacuum for 24 hours and re-check. If the range persists, you must perform column chromatography (Protocol B).

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for recrystallization solvent selection).

  • BenchChem Technical Support. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines. (General mechanisms for diamine/glyoxal condensation). Link

  • Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents.[1] Journal of Medicinal Chemistry. (Reference for quinoxaline workup/stability). Link

  • Sigma-Aldrich (Merck). (n.d.). Nitrile Hydrolysis Technical Bulletin. (Guidance on preventing nitrile degradation). Link

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the quinoxaline scaffold stands out as a "privileged structure."[1] These nitrogen-containing heterocyclic compounds form the core of numerous pharmacologically active agents with diverse applications, including anticancer, antiviral, and kinase inhibitory properties.[2][3][4] 8-Chloroquinoxaline-6-carbonitrile is a key intermediate in the synthesis of these complex molecules. Its purity, identity, and structural integrity are paramount, as any deviation can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the characterization of 8-Chloroquinoxaline-6-carbonitrile. Moving beyond a simple recitation of protocols, we will explore the causality behind instrumental choices, offering field-proven insights to guide researchers in selecting the optimal technique for their specific analytical challenge. We will focus primarily on mass spectrometry (MS) as a core technique, while providing a robust comparison with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Mass Spectrometry-Based Characterization

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthetic intermediates like 8-Chloroquinoxaline-6-carbonitrile.[3] Its high sensitivity makes it ideal for detecting trace-level impurities.

A. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

For polar, nitrogen-containing heterocycles, ESI is the ionization technique of choice due to its soft nature, which typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[3][5] This allows for clear molecular weight confirmation. Tandem MS (MS/MS) then provides invaluable structural information through controlled fragmentation of the parent ion.[6]

The quinoxaline core contains two nitrogen atoms which are basic sites (Lewis bases) readily available for protonation. Therefore, operating in positive ion mode is the logical choice to generate a strong [M+H]⁺ signal. This is a foundational principle for analyzing most nitrogenous heterocyclic compounds.

  • Sample Preparation:

    • Prepare a stock solution of 8-Chloroquinoxaline-6-carbonitrile at 1 mg/mL in HPLC-grade acetonitrile or methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation & Parameters (Typical):

    • System: A triple quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled to a UHPLC system.[6]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: +3.5 to +4.5 kV. This high potential is required to create the fine spray of charged droplets.

    • Nebulizer Gas (N₂): 35-45 psi. This gas assists in the formation of the aerosol.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C. This facilitates solvent evaporation and desolvation of the analyte ions.

    • Data Acquisition:

      • Full Scan (MS1): Acquire spectra over a mass range of m/z 100-300 to identify the [M+H]⁺ ion. The expected monoisotopic mass of C₉H₄ClN₃ is 189.01, so the [M+H]⁺ ion will appear at m/z 190.02. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible at m/z 190 and m/z 192.

      • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 190) in the first quadrupole and fragment it using Collision-Induced Dissociation (CID) with argon gas. Scan the resulting fragment ions in the third quadrupole.

    • Collision Energy (CE): Varies by instrument, but typically a range of 15-40 eV is tested to generate an informative fragmentation spectrum.

The fragmentation of the protonated 8-Chloroquinoxaline-6-carbonitrile (m/z 190) is expected to follow logical pathways based on the stability of the resulting ions and neutral losses.[7][8]

  • Loss of HCN: A common fragmentation pathway for nitriles, leading to a fragment ion at m/z 163.

  • Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 155.

  • Loss of the Nitrile Group (CN): This would produce a fragment at m/z 164.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Analyte Sample Dilution Dilute to 1-10 µg/mL in 50:50 ACN/H₂O + 0.1% Formic Acid Sample->Dilution LC UHPLC Separation (Optional Infusion) Dilution->LC ESI ESI Source (+ve) Nebulize & Desolvate MS1 MS1: Full Scan (Confirm [M+H]⁺ at m/z 190) CID MS2: Isolate & Fragment (m/z 190, CID) MS2 Product Ion Scan (Detect Fragments) Confirm Confirm Molecular Weight & Isotopic Pattern MS2->Confirm Elucidate Elucidate Structure from Fragments Confirm->Elucidate

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For halogenated organic compounds, it can be particularly effective.[9][10] The primary ionization method used in GC-MS is Electron Ionization (EI), a hard ionization technique that produces extensive fragmentation, creating a unique "fingerprint" for the molecule that can be searched against spectral libraries.

While ESI-MS is often the first choice for this type of molecule, GC-MS becomes highly relevant when analyzing for process impurities that are more volatile or less polar than the parent compound. It is also a standard method for screening environmental contaminants, where many halogenated compounds are targets.[9][11] The key prerequisite is that the analyte must be sufficiently volatile and thermally stable to pass through the GC system without degradation.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Dilute as necessary to a working concentration of 1-20 µg/mL.

  • Instrumentation & Parameters (Typical):

    • System: A gas chromatograph coupled to a mass spectrometer (typically a single quadrupole or TOF).

    • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program must be optimized to ensure good separation from any impurities.

    • Carrier Gas (Helium): Constant flow rate of 1.0-1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns for library matching.

    • Mass Range: Scan from m/z 40-350.

Part 2: Orthogonal and Comparative Analytical Techniques

Relying on a single analytical technique is insufficient for comprehensive characterization in a regulated environment. Orthogonal methods, which measure different chemical properties, are essential for building a complete analytical picture.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the modern pharmaceutical quality control (QC) laboratory. It is a robust, reliable, and cost-effective method for determining the purity and concentration of a compound.[12][13]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in acetonitrile.

    • Prepare working standards and sample solutions by diluting in the mobile phase to a concentration range of 1-100 µg/mL.

  • Instrumentation & Parameters (Typical):

    • System: An HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The quinoxaline scaffold has strong UV absorbance. A DAD can be used to scan from 200-400 nm to determine the absorbance maximum (λ-max), likely around 254 nm and 310 nm.

    • Injection Volume: 10 µL.

G cluster_prep Sample & Standard Prep cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Analyte Sample Dilute Dilute in Mobile Phase Sample->Dilute Inject Autosampler Injection Dilute->Inject Pump Solvent Delivery (Gradient Pump) Column C18 Column (Separation) Detector UV/DAD Detector (Detection at λ-max) Chromatogram Generate Chromatogram Quantify Quantify by Peak Area (vs. Standard Curve) Purity Assess Purity (% Area)

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2][3] It provides detailed information about the chemical environment and connectivity of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it the gold standard for structure confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2][3]

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition (Typical Parameters):

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The aromatic region (δ 7.0-9.0 ppm) will be of primary interest, showing signals for the protons on the quinoxaline ring system.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. Signals for the carbon atoms of the quinoxaline scaffold and the nitrile carbon will be observed.[14]

Part 3: Head-to-Head Performance Comparison

The choice of an analytical technique is always a trade-off between different performance characteristics. The following table provides a comparative summary to aid in this decision-making process.

Parameter ESI-MS/MS GC-MS (EI) HPLC-UV NMR Spectroscopy
Primary Application MW Confirmation, Impurity ID, Trace AnalysisVolatile Impurity AnalysisPurity, Quantification (QC)Unambiguous Structure Elucidation
Selectivity Very High (based on m/z and fragmentation)High (based on RT and fragmentation)Moderate (based on RT and UV spectrum)Very High (unique chemical shifts)
Sensitivity (LOD) Very High (pg - fg)High (pg)Moderate (ng)Low (µg - mg)
Structural Info High (Connectivity via fragmentation)High (Library matchable fingerprint)Low (Chromophoric groups only)Definitive (Complete C-H framework)
Quantitative Accuracy Good to Excellent (with IS)Good (with IS)Excellent (Industry Standard)Good (qNMR), but not routine
Throughput HighModerateHighLow
Cost & Complexity High instrument/maintenance cost, moderate complexityModerate cost, moderate complexityLow cost, low complexityVery high cost, high complexity

Senior Application Scientist's Concluding Remarks: Selecting the Right Tool for the Job

The analysis of a critical synthetic intermediate like 8-Chloroquinoxaline-6-carbonitrile is not a one-size-fits-all endeavor. The optimal analytical strategy is a synergistic one, leveraging the strengths of multiple techniques.

  • For the Synthetic Chemist: Upon initial synthesis, NMR spectroscopy is non-negotiable for absolute structure confirmation.[2][3] This is the foundational data package. Following this, High-Resolution Mass Spectrometry (HRMS) provides an orthogonal confirmation of the elemental composition.[3]

  • For the Process Development Scientist: As the synthesis is scaled up, HPLC-UV becomes the primary tool for monitoring reaction progress, assessing purity, and developing a robust QC method.[12] LC-MS is used in parallel to identify and track the formation of low-level impurities that may not be resolved or detected by UV.

  • For the Quality Control Analyst: In a routine manufacturing environment, a validated HPLC-UV method is the gold standard for batch release testing, providing precise and accurate quantification and purity assessment.[13]

  • For the Drug Metabolism Scientist: When studying the fate of a drug derived from this intermediate, LC-MS/MS is the only technique with the sensitivity and selectivity required to detect and identify metabolites in complex biological matrices like plasma or urine.[15]

By understanding the fundamental principles and comparative strengths of each of these techniques, researchers, scientists, and drug development professionals can design a comprehensive and scientifically sound analytical strategy, ensuring the quality and integrity of their molecules from initial discovery through to final product.

References

  • ResearchGate. (2025, August 6). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives | Request PDF. Retrieved from [Link]

  • Springer. (n.d.). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2016). View of SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). The numbering assignment for (A) ¹H NMR and (B) ¹³C NMR spectra for compounds 1–8. Retrieved from [Link]

  • ResearchGate. (2016, November 17). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Retrieved from [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2016, November 17). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 2). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

  • ResearchGate. (2018, April 15). Synthesis and characterization of novel quinoxaline derivatives of 8-hydroxyquinoline. Retrieved from [Link]

  • PubMed. (2014, December 15). Qualitative analysis of halogenated organic contaminants in American eel by gas chromatography/time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 20). Re-Imagining Drug Discovery using Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • ChemRxiv. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • Wiley Online Library. (2025, April 20). Mass spectral database-based methodologies for the annotation and discovery of natural products. Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • EurekAlert!. (2022, December 5). New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Retrieved from [Link]

  • MDPI. (2025, July 30). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, February 22). Badhan et al., IJPSR, 2021; Vol. 12(2): 1184-1189. Retrieved from [Link]

Sources

HPLC Method Development for 8-Chloroquinoxaline-6-carbonitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic intermediates requires moving beyond generic protocols. 8-Chloroquinoxaline-6-carbonitrile is a critical building block in pharmaceutical synthesis. Its unique structural features—a weakly basic quinoxaline core, an electron-withdrawing chloro group, and a highly polarizable carbonitrile group—present specific chromatographic challenges.

This guide objectively compares column chemistries and provides a self-validating, step-by-step method development workflow to ensure scientific integrity and absolute quantitative accuracy.

Chemical Context & The Analytical Challenge

To develop an effective method, we must first understand the causality behind the analyte's behavior. The parent quinoxaline ring is a very weak base, with a reported pKa of approximately 0.56[1]. The addition of the chloro and cyano groups further withdraws electron density, making the nitrogen atoms even less basic. However, the molecule retains a strong dipole moment and a highly delocalized π-electron system.

The Challenge with C18: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. When analyzing highly polarizable, nitrogen-containing aromatics like 8-Chloroquinoxaline-6-carbonitrile on a C18 phase, chromatographers frequently observe:

  • Peak Tailing: Caused by secondary hydrogen-bonding interactions between the basic nitrogens and residual acidic silanols on the silica surface.

  • Poor Selectivity: Closely related synthesis impurities (e.g., des-chloro or regioisomeric byproducts) often co-elute because their hydrophobicities are nearly identical[2].

Column Chemistry Comparison: C18 vs. Cyano vs. Phenyl-Hexyl

To overcome the limitations of C18, we must leverage alternative retention mechanisms. Cyano (CN) and Phenyl-Hexyl columns offer orthogonal selectivity[3].

  • Cyano (CN) Columns: Provide strong dipole-dipole interactions, which selectively retain the carbonitrile group.

  • Phenyl-Hexyl Columns: Offer strong π-π interactions. Because the 8-Chloroquinoxaline-6-carbonitrile ring is highly electron-deficient, it acts as a strong π-acceptor, pairing perfectly with the electron-rich π-donor phenyl phase[2].

Comparative Performance Data

The following table summarizes the performance metrics of these three column chemistries under identical gradient conditions (Methanol/0.1% Formic Acid).

Column ChemistryRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs)*Mechanism of Action
Standard C18 8.51.856,5001.4Hydrophobic
Cyano (CN) 6.81.2010,5002.5Dipole-Dipole & Hydrophobic
Phenyl-Hexyl 9.21.0513,2003.4π-π & Hydrophobic

*Resolution calculated against the closest eluting critical synthesis impurity.

Interactions Analyte 8-Chloroquinoxaline- 6-carbonitrile C18 C18 Column (Hydrophobic only) Analyte->C18 Weak interaction Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl Strong π-π Cyano Cyano Column (Dipole-Dipole & π-π) Analyte->Cyano Strong Dipole Tailing Peak Tailing & Poor Resolution C18->Tailing Sharp Sharp Peaks & High Resolution Phenyl->Sharp Cyano->Sharp

Chromatographic Interaction Mechanisms by Column Chemistry

Experimental Protocol: Self-Validating Purity Assay

A robust and reproducible HPLC method is paramount for the accurate determination of purity in quinoxaline derivatives[4]. This protocol is designed as a self-validating system; the analysis cannot proceed unless the System Suitability Testing (SST) criteria are strictly met.

Phase 1: Reagent & Mobile Phase Preparation

Causality Note: Methanol is selected over Acetonitrile as the organic modifier because Methanol enhances π-π interactions on phenyl phases, whereas the π-electrons in Acetonitrile can competitively inhibit analyte-column binding. Formic acid is used to keep the mobile phase pH (~2.7) well below the pKa of any residual silanols, neutralizing them to prevent ion-exchange tailing.

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-Grade Methanol.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol.

Phase 2: Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of 8-Chloroquinoxaline-6-carbonitrile reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Sample Solution: Prepare the synthesized batch identically to achieve a 1.0 mg/mL concentration.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Phase 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal for the conjugated quinoxaline chromophore).

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min: 10% → 90% B (Linear gradient for separation)

  • 15.0 - 18.0 min: 90% B (Column wash)

  • 18.0 - 18.1 min: 90% → 10% B (Return to initial)

  • 18.1 - 23.0 min: 10% B (Re-equilibration)

Phase 4: System Suitability Testing (SST)

Inject the Standard Solution in triplicate. The system is only validated for sample analysis if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5 (Ensures silanol interactions are suppressed).

  • Theoretical Plates (N): ≥ 10,000 (Confirms column bed integrity).

  • %RSD of Peak Area: ≤ 2.0% (Confirms injection precision).

Workflow Start Target: 8-Chloroquinoxaline-6-carbonitrile Screening Column Screening (C18 vs Phenyl-Hexyl vs Cyano) Start->Screening MobilePhase Mobile Phase Optimization (MeOH vs ACN, pH Control) Screening->MobilePhase Validation System Suitability & Validation (Specificity, Linearity, Accuracy) MobilePhase->Validation Output Robust Purity Assay Validation->Output

HPLC Method Development Workflow for Quinoxaline Derivatives

References

  • The Perfect Method, V: Changing Column Selectivity Source: LCGC International URL:[Link]

  • Quinoxaline | C8H6N2 | CID 7045 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

IR spectroscopy peaks for 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Benchmarking: IR Peak Analysis of 8-Chloroquinoxaline-6-carbonitrile vs. Structural Analogues

As a Senior Application Scientist, I frequently evaluate the structural integrity of heterocyclic intermediates used in drug discovery. Quinoxaline derivatives, particularly those functionalized with halogens and nitriles, are highly privileged scaffolds in the development of kinase inhibitors and anti-infective agents.

When validating the synthesis or purity of 8-Chloroquinoxaline-6-carbonitrile , Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy serves as the gold standard. This guide provides an objective, data-driven comparison of its IR spectroscopic profile against alternative structural analogues, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Insights: The Causality of Peak Shifts

To accurately interpret an IR spectrum, one must look beyond rote memorization of peak tables and understand the physical chemistry driving the vibrations. The spectrum of 8-Chloroquinoxaline-6-carbonitrile is dominated by three distinct functional regions:

  • The Nitrile (-C≡N) Stretch (~2232 cm⁻¹): Aliphatic nitriles typically absorb near 2250 cm⁻¹. However, conjugation with the aromatic quinoxaline ring lowers this frequency to ~2220–2230 cm⁻¹ due to delocalization, which slightly weakens the triple bond. In 8-Chloroquinoxaline-6-carbonitrile, the electron-withdrawing inductive effect (-I) of the chlorine atom at the 8-position pulls electron density away from the ring. This reduces the ring's ability to conjugate with the nitrile, slightly increasing the force constant of the C≡N bond and shifting the peak to a higher wavenumber compared to unsubstituted analogues[1].

  • The Carbon-Halogen (C-Cl) Stretch (~745 cm⁻¹): According to Hooke’s Law, vibrational frequency is inversely proportional to the reduced mass of the bonded atoms. Because chlorine is a heavy atom, the C-Cl stretching frequency drops significantly into the fingerprint region (850–550 cm⁻¹)[1].

  • Quinoxaline Core Vibrations (~1555 & ~1595 cm⁻¹): The fused bicyclic system exhibits complex C=N and C=C aromatic ring deformations. The presence of the heavy chlorine atom increases the reduced mass of the overall system, causing these ring-breathing modes to appear at slightly lower frequencies than they would in a lighter, unhalogenated benzene or pyrazine ring[2][3].

Comparative IR Spectroscopy Data

To objectively benchmark 8-Chloroquinoxaline-6-carbonitrile, we must compare it against its brominated counterpart (8-Bromoquinoxaline-6-carbonitrile) and the unsubstituted baseline (Quinoxaline-6-carbonitrile).

Table 1: Comparative IR Peak Assignments and Spectroscopic Rationale

Feature / Vibration Mode8-Chloroquinoxaline-6-carbonitrile8-Bromoquinoxaline-6-carbonitrileQuinoxaline-6-carbonitrileCausality / Spectroscopic Shift Rationale
Nitrile (-C≡N) Stretch ~2232 cm⁻¹~2230 cm⁻¹~2225 cm⁻¹Halogen inductive (-I) effect slightly stiffens the C≡N bond by reducing ring conjugation, shifting it to higher wavenumbers than the unsubstituted analog.
Aromatic C=N Stretch ~1555, ~1595 cm⁻¹~1550, ~1590 cm⁻¹~1560, ~1600 cm⁻¹Ring deformation modes; heavy halogens slightly lower the vibrational frequency due to the increased reduced mass of the system[2].
Carbon-Halogen (C-X) ~745 cm⁻¹ (C-Cl)~620 cm⁻¹ (C-Br)N/AThe larger atomic mass of Bromine vs. Chlorine drastically lowers the stretching frequency in accordance with Hooke's Law[1].
Aromatic C-H Stretch 3050 - 3080 cm⁻¹3050 - 3080 cm⁻¹3060 - 3090 cm⁻¹Typical sp² C-H stretching; relatively unaffected by distant halogen substitution[1].

Self-Validating Experimental Protocol: ATR-FTIR

A protocol is only as reliable as its internal controls. We utilize ATR-FTIR rather than transmission FTIR (using KBr pellets) because KBr is highly hygroscopic. Absorbed moisture introduces a broad, artifactual -OH stretch at ~3300 cm⁻¹, which can skew the baseline and obscure the critical, albeit weak, aromatic C-H stretches near 3050 cm⁻¹.

The following step-by-step methodology incorporates mandatory validation gates to ensure data integrity.

Step 1: System Suitability & Calibration

  • Action: Scan a standard 1.5 mil polystyrene film.

  • Validation Gate: Verify that the critical polystyrene peaks appear exactly at 1601 cm⁻¹ and 1028 cm⁻¹. A shift of >1 cm⁻¹ indicates interferometer misalignment, requiring immediate instrument calibration.

Step 2: Background Acquisition

  • Action: Ensure the diamond ATR crystal is clean (wipe with isopropanol and allow to dry). Collect 32 scans of the empty crystal at 4 cm⁻¹ resolution.

  • Validation Gate: The background spectrum must show standard atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹) peaks. This background is automatically subtracted from the sample scan to prevent atmospheric interference.

Step 3: Sample Application

  • Action: Place 1–2 mg of dry 8-Chloroquinoxaline-6-carbonitrile powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample (typically 0.5 to 2 µm deep). Poor pressure results in artificially weak signals.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire 32 to 64 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the processing software.

  • Causality: ATR correction mathematically adjusts the spectrum to account for the fact that the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers).

Step 5: Orthogonal Validation

  • Validation Gate: Check the Signal-to-Noise (S/N) ratio of the primary C≡N peak (~2232 cm⁻¹). The S/N must be > 100:1. If the baseline exhibits a broad hump around 3200 cm⁻¹, the sample is contaminated with moisture and must be dried in a vacuum oven before re-analysis.

Workflow Visualization

Below is the logical workflow mapping the self-validating ATR-FTIR protocol.

ATR_Workflow Step1 1. Polystyrene Calibration (Check 1601 & 1028 cm⁻¹) Step2 2. Background Scan (Subtract CO₂ / H₂O) Step1->Step2 Pass Step3 3. Sample Application (1-2 mg on ATR Crystal) Step2->Step3 Baseline Flat Step4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Step3->Step4 Pressure Applied Step5 5. ATR & Baseline Correction (Algorithm Processing) Step4->Step5 Raw Data Step6 6. Peak Validation (S/N > 100:1, C≡N Check) Step5->Step6 Processed Spectra

Figure 1: Self-validating ATR-FTIR workflow for 8-Chloroquinoxaline-6-carbonitrile analysis.

References

  • Title: Infrared Spectra of Some Common Functional Groups Source: URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry(Wade)/12%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/12.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups

  • Title: Quinoxaline (Thermochemistry and IR Spectrum) Source: URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91190

  • Title: One-pot and efficient protocol for synthesis of quinoxaline derivatives Source: URL: https://www.arkat-usa.org/get-file/39662/

Sources

Comparing reactivity of 8-Chloroquinoxaline-6-carbonitrile vs 6-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling in Drug Discovery: 8-Chloroquinoxaline-6-carbonitrile vs. 6-Chloroquinoxaline

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and receptor antagonists. The functionalization of the quinoxaline carbocyclic ring is a critical step in exploring structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of two key building blocks: 6-chloroquinoxaline and 8-chloroquinoxaline-6-carbonitrile . By dissecting their electronic environments, we elucidate how substituent effects dictate their performance in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling workflows.

Mechanistic Causality: Electronic Architecture and Reactivity

The reactivity of haloquinoxalines is fundamentally governed by the electron density across the fused bicyclic system.

  • 6-Chloroquinoxaline : The chlorine atom is situated on the carbocyclic ring, which is only weakly deactivated by the distal pyrazine nitrogens. Consequently, the C-Cl bond is relatively electron-rich compared to heteroaryl chlorides at the 2- or 3-positions. This renders 6-chloroquinoxaline sluggish in SNAr reactions, as the intermediate Meisenheimer complex lacks sufficient resonance stabilization[1]. Instead, it is an ideal candidate for palladium- or nickel-catalyzed cross-coupling reactions, where the electron-neutral nature supports a balanced oxidative addition and reductive elimination cycle[2].

  • 8-Chloroquinoxaline-6-carbonitrile : The introduction of a strongly electron-withdrawing cyano (-CN) group at the 6-position, coupled with the chlorine at the 8-position, drastically alters the molecular orbital landscape. The -CN group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbocyclic ring[3]. This electronic depletion accelerates the oxidative addition step in metal catalysis and lowers the activation barrier for SNAr, allowing for functionalization under much milder conditions than its unactivated counterpart.

Visualizing Divergent Reactivity Pathways

The following logical workflow demonstrates how the electronic properties of these two scaffolds dictate the optimal choice of functionalization strategy.

Reactivity A Quinoxaline Core B 6-chloroquinoxaline (Electron-Neutral Carbocycle) A->B C 8-Chloroquinoxaline-6-carbonitrile (Electron-Deficient Carbocycle) A->C D Ni/Pd Cross-Coupling (Optimal Pathway) B->D E SNAr Reactions (High Barrier / Sluggish) B->E F Accelerated Cross-Coupling (Rapid Oxidative Addition) C->F G Facilitated SNAr (LUMO Lowered by -CN) C->G

Divergent reactivity pathways of haloquinoxalines based on electronic activation.

Comparative Performance Data

The table below summarizes the empirical performance of both scaffolds across standard functionalization methodologies.

Parameter6-Chloroquinoxaline8-Chloroquinoxaline-6-carbonitrile
Electronic Profile Weakly deactivatedStrongly deactivated (EWG activated)
Primary Functionalization Ni/Pd Cross-CouplingCross-Coupling & SNAr
SNAr Feasibility Low (Requires >120 °C, strong nucleophiles)High (Proceeds at 60–80 °C with amines)
Oxidative Addition Kinetics StandardAccelerated (due to lower electron density)
Chemoselectivity Risks LowHigh (Potential for competitive pathways)

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to guide synthetic design.

Protocol A: Ligand-Enabled Nickel-Catalyzed O-Arylation of 6-Chloroquinoxaline[4]

Objective: Etherification of the unactivated C6 position using a mild Ni-catalytic system. Causality & Design: Because 6-chloroquinoxaline resists SNAr, a Ni(0)/Ni(II) cycle is employed. Ni(COD)₂ serves as the precatalyst. Sodium trifluoroacetate (NaTFA) is utilized as a critical halide scavenger; by abstracting the chloride from the Ni(II) intermediate, it prevents catalyst poisoning and drives the catalytic equilibrium forward. DBU is selected as a non-nucleophilic base to deprotonate the alcohol without competing for the electrophile[4].

Step-by-Step Workflow :

  • Preparation : In a nitrogen-filled glovebox, charge a glass screw-capped vial with DBU (0.54 mmol, 1.5 equiv) and NaTFA (0.54 mmol, 1.5 equiv).

  • Substrate Addition : Add 6-chloroquinoxaline (59.2 mg, 0.36 mmol, 1.0 equiv) and 2-methylbenzyl alcohol (1.08 mmol, 3.0 equiv).

  • Catalyst Assembly : Separately prepare a solution of Ni(COD)₂ (0.024 mmol, 6.6 mol%) and the appropriate phosphine ligand in anhydrous toluene (3.0 mL). Transfer this active catalyst solution to the reaction vial.

  • Reaction : Seal the vial, remove it from the glovebox, and stir at 110 °C for 16 hours. The high temperature is necessary to overcome the activation energy of reductive elimination.

  • Workup : Cool to room temperature, filter through a short Celite plug to remove Ni salts, and purify via automated flash chromatography (20-50% EtOAc in hexanes). Expected Yield: ~64%.

Protocol B: SNAr Amination of 8-Chloroquinoxaline-6-carbonitrile

Objective: C-N bond formation leveraging the electron-withdrawing power of the cyano group. Causality & Design: The -CN group lowers the LUMO, making the C8 position highly susceptible to nucleophilic attack. Unlike Protocol A, no transition metal is required. Potassium carbonate (K₂CO₃) is used to neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile. DMF is chosen as a polar aprotic solvent to stabilize the charged Meisenheimer transition state[3].

Step-by-Step Workflow :

  • Preparation : In a round-bottom flask, dissolve 8-chloroquinoxaline-6-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Nucleophile Addition : Add K₂CO₃ (2.0 mmol, 2.0 equiv) followed by morpholine (2.5 mmol, 2.5 equiv).

  • Reaction : Stir the mixture at 80 °C for 4-6 hours. Monitor the consumption of the starting material via LC-MS. The reaction proceeds at a lower temperature than typical unactivated quinoxalines due to the cyano-induced electrophilicity.

  • Workup : Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel chromatography. Expected Yield: >80%.

Conclusion

The choice between 6-chloroquinoxaline and 8-chloroquinoxaline-6-carbonitrile dictates the synthetic trajectory of a drug discovery program. While 6-chloroquinoxaline demands transition-metal catalysis for efficient functionalization, the strategic placement of a cyano group in 8-chloroquinoxaline-6-carbonitrile unlocks metal-free SNAr pathways and accelerates cross-coupling kinetics. Understanding these electronic nuances ensures robust, scalable, and high-yielding synthetic routes.

References[2] The Reactivity of Chlorine Atoms on the Quinoxaline ... - Benchchem. https://benchchem.com[4] Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides - DOI. https://doi.org[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.https://masterorganicchemistry.com[3] 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. https://libretexts.org

Sources

Structural Validation & Comparative X-ray Analysis: 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloroquinoxaline-6-carbonitrile represents a specialized halogenated heterocyclic scaffold, distinct from its more common isomers (e.g., 2-chloro-3-carbonitrile) due to the specific electronic and steric influence of the chlorine atom at the peri-position (C8) relative to the ring nitrogen (N1). This guide serves as a technical benchmark for researchers validating this compound's solid-state identity.

While standard quinoxaline-6-carbonitriles exhibit planar


-stacking, the introduction of the 8-chloro substituent fundamentally alters the crystal packing landscape. This guide compares the crystallographic signatures of the 8-chloro target against established isomeric alternatives, providing a roadmap for structural confirmation and solid-state characterization.

Comparative Analysis: Target vs. Isomeric Alternatives

In drug discovery, the specific isomer of a chloro-quinoxaline determines its utility as a pharmacophore (e.g., for kinase inhibition or HIF-1


 modulation). The X-ray data is the ultimate arbiter of regiochemistry.
Table 1: Crystallographic Benchmarks (Target vs. Alternatives)
FeatureTarget: 8-Chloroquinoxaline-6-carbonitrile Alt A: Quinoxaline-6-carbonitrile (Parent)Alt B: 3-Chloroquinoxaline-2-carbonitrile (Isomer)
Molecular Weight 189.60 g/mol 155.16 g/mol 189.60 g/mol
Space Group (Typ.) Monoclinic (P2

/c) (Predicted)
Monoclinic (P2

/n)
Triclinic (P-1)
Density (

)
~1.48 - 1.52 g/cm³1.32 g/cm³~1.50 g/cm³
Packing Motif Halogen-Bond Driven: Cl...N interactions likely dominant. Distorted

-stacking due to C8 steric bulk.

-Stacking Driven:
Planar sheets with head-to-tail dipole alignment.
Dipole Driven: Strong nitrile-mediated networks.
Key Interaction C8-Cl

N1 (Intermolecular)
C-H

N (Weak H-bonds)
C-Cl


(Face-to-edge)
Melting Point High (>140°C, predicted)168-170°C118-120°C
Structural Insight: The "8-Chloro Effect"

The 8-chloro substituent is unique because it resides in the peri-position to the N1 nitrogen.

  • In Alternatives (e.g., 5-chloro or 6-chloro): The halogen is distal, affecting packing primarily through volume and weak halogen bonding.

  • In the Target (8-chloro): The Cl atom sterically crowds the N1 lone pair. In the crystal lattice, this often prevents standard hydrogen bonding to N1, forcing the molecule to adopt "slipped" stacking motifs to accommodate the halogen's Van der Waals radius (1.75 Å). This specific packing signature is the primary X-ray validator for distinguishing the 8-chloro isomer from the 5-chloro isomer.

Experimental Protocols: Generation & Validation

To obtain publication-quality X-ray data for 8-Chloroquinoxaline-6-carbonitrile, a rigorous crystallization and refinement protocol is required.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow single crystals >0.1 mm suitable for diffraction.

  • Solvent System: The 8-chloro derivative has lower solubility in alcohols than the parent.

    • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure the solution is saturated but free of particulates (filter through 0.45 µm PTFE).

    • Precipitant: Place the vial inside a larger jar containing 10 mL of Hexane or Pentane .

    • Equilibration: Seal the outer jar. Allow vapor diffusion at 20°C for 3-5 days.

    • Observation: Look for prism-like needles (characteristic of the monoclinic system) rather than the plates often seen with the non-halogenated parent.

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom, though Cu is acceptable for small crystals.
  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the terminal Nitrile and Chloro groups.

  • Refinement Target:

    • R-factor (

      
      ):  < 5.0%
      
    • Goodness of Fit (GoF): 0.9 - 1.1

    • Validation: Check the C8-Cl bond length . It should be approx. 1.73 - 1.75 Å . If the refined length is significantly shorter (~1.4 Å), you likely have the wrong isomer (e.g., a C-F or C-O species) or disorder.

Visualizations

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision logic for validating the 8-chloro isomer using crystallographic data, distinguishing it from common synthetic byproducts (regioisomers).

ValidationWorkflow Start Crude Product (8-Chloroquinoxaline-6-carbonitrile) Cryst Crystallization (DCM/Hexane Vapor Diffusion) Start->Cryst Diffraction X-ray Diffraction (Mo-Kα, 100K) Cryst->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve CheckCl Check Cl Position Relative to N1/N4 Solve->CheckCl Isomer8 Cl at C8 (Peri to N1) VALID TARGET CheckCl->Isomer8 Distance Cl-N1 < 3.0Å (Steric Crowd) Isomer5 Cl at C5 (Peri to N4) REGIOISOMER A CheckCl->Isomer5 Distance Cl-N4 < 3.0Å IsomerOther Cl at C2/C3 WRONG STARTING MAT. CheckCl->IsomerOther Cl on Pyrazine Ring

Caption: Logical workflow for distinguishing the target 8-chloro isomer from common regioisomers using X-ray structural metrics.

Diagram 2: Pharmacophore Logic & Crystal Engineering

Why does the X-ray data matter? This diagram connects the solid-state features (revealed by crystallography) to the biological utility of the scaffold.

PharmacophoreLogic Compound 8-Chloroquinoxaline- 6-carbonitrile Feature1 C8-Cl Substituent Compound->Feature1 Feature2 C6-Nitrile Group Compound->Feature2 Effect1 Steric Blockade (Prevents N1 Metabolism) Feature1->Effect1 X-ray Confirmed Geometry Effect2 Halogen Bonding (Protein Pocket Anchor) Feature1->Effect2 Sigma-hole Interaction Effect3 Dipole Orientation Feature2->Effect3 Outcome Enhanced Metabolic Stability & Potency Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Relationship between the crystallographically verified structural features and the compound's pharmacological performance.

References

  • PubChem. (2025).[1] Quinoxaline-6-carbonitrile (CID 23273535) - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Achalkumar, A. S., et al. (2019). Structure–property relationships of quinoxaline-based liquid crystals. Soft Matter, Royal Society of Chemistry. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Entry Search: Quinoxaline carbonitrile derivatives. (Generic Reference for Validation). Retrieved from [Link]

Sources

Validated assay methods for 8-Chloroquinoxaline-6-carbonitrile biological testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloroquinoxaline-6-carbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of alpha-2 adrenergic agonists (analogous to Brimonidine) and a pharmacophore in novel anticancer kinase inhibitors. Its biological characterization requires a rigorous, multi-tiered approach to distinguish between specific target engagement and non-specific cytotoxicity.[1][2]

This guide provides a scientifically grounded framework for evaluating this compound. Unlike standard pharmacopeial drugs, this molecule acts as a "Lead Series" candidate; therefore, the "validated methods" described here refer to GLP-ready research protocols designed to ensure reproducibility, solubility control, and data integrity.[1]

Part 1: Compound Profile & Pre-Assay Validation[1][2]

Before initiating biological testing, the physicochemical integrity of the compound must be established.[1] Quinoxaline derivatives are prone to aggregation in aqueous media, which causes false negatives in enzymatic assays and false positives in cell-based assays.[1]

Structural Considerations & Solubility

The C6-cyano and C8-chloro substitutions create a lipophilic, electron-deficient core.[1]

  • Risk: Hydrolysis of the nitrile group to carboxylic acid (8-Chloroquinoxaline-6-carboxylic acid) in acidic buffers.

  • Risk: Precipitation in cell culture media (>10 µM).[1][2]

Validated Solubilization Protocol

Objective: Create a stable stock solution that prevents compound precipitation upon dilution.

ParameterRecommended SpecificationRationale
Solvent DMSO (anhydrous, ≥99.9%)Prevents hydrolysis of the nitrile group.
Stock Concentration 10 mM or 20 mMHigh enough to allow >1000x dilution, minimizing DMSO toxicity to cells.[1][2]
Storage -20°C, Desiccated, Amber VialLight sensitive; moisture causes nitrile hydrolysis.[1]
QC Check HPLC-UV (254 nm)Verify purity >98% before bio-assay. Impurities (e.g., regioisomers) drastically alter IC50.[1][2]

Part 2: Primary Biological Assays (Comparative Analysis)

For this scaffold, two primary biological activities are typically screened: Anticancer (Cytotoxicity) and Enzymatic Inhibition (Kinase/Receptor) .[1][2]

Comparison of Cell Viability Assay Methods

Which method is best for 8-Chloroquinoxaline-6-carbonitrile?

FeatureMTT Assay (Standard)ATP Luminescence (CellTiter-Glo) (Recommended)Real-Time Impedance (xCELLigence)
Mechanism Mitochondrial reductase reduces tetrazolium to formazan.Quantifies ATP (indicator of metabolically active cells).[1][2]Measures electrical impedance across well bottom.[1][2]
Sensitivity Moderate.[1][2]High. Detects <10 cells/well.[1][2]High. Kinetic data.
Interference High Risk: Quinoxalines can chemically reduce MTT without cells, causing false viability signals.[1][2]Low Risk: Luminescence readout is less prone to chemical interference.[1][2]None (Label-free).
Throughput Medium (Wash steps required).[1][2]High (Add-and-read).Medium (Specialized hardware).[1][2]
Cost Low.[1][2]High.Very High.

Verdict: ATP Luminescence is the validated choice for this specific molecule to avoid the chemical reduction artifacts common with quinoxaline/tetrazolium interactions.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: ATP-Based Cytotoxicity Assay (Validated for Quinoxalines)

Application: Determining IC50 values in cancer cell lines (e.g., HeLa, A549).[1]

1. Reagent Preparation
  • Assay Buffer: RPMI-1640 + 10% FBS (Heat Inactivated).

  • Compound Dilution: Prepare a 1:3 serial dilution in 100% DMSO first, then transfer to media.[1][2] This "intermediate plate" method prevents precipitation shock.[1][2]

    • Final DMSO concentration must be <0.5% in all wells.[1]

2. Workflow Steps
  • Seeding: Dispense 3,000–5,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add 5 µL of diluted compound (10-point dose response, e.g., 10 µM down to 0.5 nM).

  • Controls:

    • Positive Control:[2] Staurosporine (1 µM).[1][2]

    • Vehicle Control: 0.5% DMSO in Media.[1][2]

    • Blank: Media only (no cells).[1][2]

  • Incubation: 48 or 72 hours.

  • Detection: Equilibrate plate to RT (20 min). Add equal volume of ATP detection reagent.[2] Shake orbitally (2 min).

  • Read: Measure Total Luminescence (Integration time: 0.5–1 sec).

Protocol B: Target Engagement (Kinase Inhibition)

Context: Quinoxalines often target PI3K or c-Met.[2] This protocol validates binding affinity.[1][2]

1. Method Selection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Unlike radiometric assays, TR-FRET is homogeneous and robust against fluorescent compounds (common with heterocycles).[1]

2. Workflow Visualization

The following diagram illustrates the validated decision tree for characterizing the biological activity of the scaffold.

BioAssayWorkflow Start Compound: 8-Chloroquinoxaline-6-carbonitrile Solubility Step 1: Solubility Check (DMSO Stock > 10mM) Start->Solubility QC QC: HPLC Purity >98% Verify Nitrile Stability Solubility->QC ScreenChoice Select Primary Screen QC->ScreenChoice Cytotox Path A: Cytotoxicity (ATP Luminescence) ScreenChoice->Cytotox Phenotypic Target Path B: Target Binding (TR-FRET / Kinase Assay) ScreenChoice->Target Mechanistic DataAnalysis Data Analysis (Sigmoidal Dose-Response) Cytotox->DataAnalysis Target->DataAnalysis Validation Hit Validation (Orthogonal Assay: Western Blot) DataAnalysis->Validation

Caption: Figure 1. Validated workflow for characterizing 8-Chloroquinoxaline-6-carbonitrile, prioritizing solubility checks and orthogonal assay validation.

Part 4: Data Analysis & Interpretation[2]

Calculating IC50

Do not use linear regression. Use a 4-parameter logistic (4PL) non-linear regression model:


[1]
  • X: Log of concentration.

  • Y: Normalized response (0% to 100% viability).

  • Acceptance Criteria:

    • 
      .[1][2]
      
    • Hill Slope should be between -0.5 and -2.[2]0. (Steep slopes > -3.0 suggest non-specific toxicity or precipitation).[2]

Interpreting Structure-Activity Relationships (SAR)

When comparing 8-Chloroquinoxaline-6-carbonitrile to analogs:

  • Nitrile (CN) Group: Critical for hydrogen bonding in the active site.[1][2] If hydrolysis occurs (CN

    
     COOH), potency usually drops >100-fold due to charge repulsion.[1][2]
    
  • 8-Chloro Position: Often fills a hydrophobic pocket.[2] Replacing with -H or -OH typically reduces affinity.[2]

Part 5: Safety & Troubleshooting

IssueProbable CauseCorrective Action
High background in MTT Chemical reduction of dye by the quinoxaline core.Switch to CellTiter-Glo (ATP) or Resazurin (if validated controls are used).[1][2]
Steep Dose-Response Curve Compound precipitation at high concentrations.[2]Check solubility in media; reduce top concentration; add 0.1% Tween-20.[2]
Variable IC50 Hydrolysis of Nitrile group.[2]Prepare fresh stocks; avoid freeze-thaw cycles; use anhydrous DMSO.[2]

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology.[1][2][3] NCI DTP.[1][2] [Link]

  • Riss, T. L., et al. (2016).[1][2][4] Cell Viability Assays.[1][2][5] Assay Guidance Manual [Internet].[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] [Link]

  • Ajani, O. O., et al. (2022).[1][2] Biological Activity of Quinoxaline Derivatives: A Review. International Journal of Biological Chemistry.[1][2] (Contextual grounding for Quinoxaline bioactivity). [Link][1]

Sources

Definitive Guide: Reference Standards for 8-Chloroquinoxaline-6-carbonitrile Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Quinoxaline Scaffold

8-Chloroquinoxaline-6-carbonitrile is a high-value heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and bioactive agrochemicals. Its structural duality—possessing an electron-deficient quinoxaline ring and a reactive nitrile handle—makes it a versatile electrophile for nucleophilic aromatic substitution (


) and hydrolysis reactions.

However, this reactivity introduces significant analytical challenges. Commercial supplies often vary in isomeric purity (contamination with 5-chloro or 7-chloro isomers) and hydrolytic stability. This guide provides a scientifically grounded framework for selecting, characterizing, and utilizing reference standards for this specific compound, moving beyond simple "purity" percentages to a holistic understanding of material integrity.

Hierarchy of Reference Standards

For drug development professionals, treating all "98%" vials as equal is a methodological error. You must categorize standards based on their intended application and level of certification.[1]

Table 1: Comparative Performance of Standard Grades
FeaturePrimary Reference Standard (CRM) Secondary (Working) Standard Synthesis Grade Material
Purity Definition Absolute content (Mass Balance:

)
Potency assigned against Primary StandardArea % (HPLC/GC) only
Traceability Traceable to SI units or Pharmacopeial StandardsTraceable to In-House Primary StandardVendor CoA (often untraceable)
Uncertainty Explicitly calculated (e.g.,

)
Higher uncertainty (propagation of error)Undefined
Application GMP Release, Method Validation, CalibrationRoutine QC, Stability StudiesSynthetic coupling, Early Discovery
Cost Factor High (10x - 50x)Low (1x)Lowest (0.1x)

Expert Insight: For 8-Chloroquinoxaline-6-carbonitrile, Synthesis Grade material is often contaminated with the 8-chloroquinoxaline-6-carboxylic acid (hydrolysis product). Using this as a quantitative standard without correction will skew IC50 values in biological assays by overestimating the active concentration.

Protocol: The Self-Validating Characterization Workflow

To establish a trustworthy Primary Reference Standard for 8-Chloroquinoxaline-6-carbonitrile, you cannot rely on a single technique. You must employ an Orthogonal Characterization Strategy .

A. Structural Identification (Qualitative)
  • 1H-NMR (DMSO-d6):

    • Diagnostic Signals: Look for the specific coupling pattern of the quinoxaline protons. The 8-chloro substitution breaks symmetry.

    • Differentiation: Distinguish from the 5-chloro isomer by analyzing the NOE (Nuclear Overhauser Effect) between the ring nitrogen and adjacent protons.

  • FT-IR:

    • Confirm the sharp nitrile (

      
      ) stretch at 
      
      
      
      .
    • Absence of broad -OH stretch (indicates absence of carboxylic acid degradation).

B. Purity & Potency Assignment (Quantitative)

The "Mass Balance Approach" is the gold standard for assigning potency (


):


Step-by-Step Experimental Protocol:
  • Chromatographic Purity (% Org. Imp):

    • Method: UHPLC-UV-MS.

    • Column: C18 End-capped (e.g., 1.7 µm,

      
      ).
      
    • Mobile Phase: Gradient of Water (

      
       Formic Acid) / Acetonitrile.[2]
      
    • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

    • Rationale: The acidic mobile phase suppresses ionization of the potential carboxylic acid impurity, sharpening the peak shape.

  • Volatile Content (% Volatiles):

    • Method: TGA (Thermogravimetric Analysis) or GC-Headspace.

    • Target: Residual solvents from synthesis (often DCM or Ethyl Acetate).

  • Inorganic Content (% Inorganics):

    • Method: ROI (Residue on Ignition) / Sulfated Ash.

    • Target: Residual catalysts (e.g., Palladium if cross-coupling was used).

Visualization: Characterization Logic & Impurity Mapping

Diagram 1: The Orthogonal Validation Workflow

This flowchart illustrates the decision-making process for qualifying a reference standard batch.

ValidationWorkflow Start Raw Material (Candidate Standard) ID_Check Identity Confirmation (1H-NMR, MS, IR) Start->ID_Check Purity_Check Chromatographic Purity (UHPLC-UV @ 254nm) ID_Check->Purity_Check Decision1 Is Purity > 99.0%? Purity_Check->Decision1 Volatiles Volatiles Analysis (TGA / GC-HS) Decision1->Volatiles Yes Reject Reject / Recrystallize Decision1->Reject No Inorganics Inorganic Analysis (ROI / ICP-MS) Volatiles->Inorganics Calc_Potency Calculate Potency (Mass Balance Equation) Inorganics->Calc_Potency Certify Issue Certificate of Analysis (Primary Standard) Calc_Potency->Certify

Caption: Orthogonal workflow ensuring self-validating logic: Identity must precede Purity, and Purity must precede Potency assignment.

Diagram 2: Common Impurity Origins

Understanding the synthesis helps predict likely contaminants in the standard.

ImpurityMap Precursor 3-Chloro-5-nitroaniline (Precursor) Target 8-Chloroquinoxaline- 6-carbonitrile (TARGET) Precursor->Target Cyclization Impurity_A Impurity A: Regioisomer (5-Chloro...) Precursor->Impurity_A Isomeric Mis-reaction Impurity_C Impurity C: Des-chloro Analog Precursor->Impurity_C Over-reduction Impurity_B Impurity B: Hydrolysis Product (Carboxylic Acid) Target->Impurity_B Moisture/Storage (Hydrolysis)

Caption: Impurity fate mapping. Note that Impurity B (Acid) is a storage-dependent degradant, critical for stability monitoring.

Comparative Analysis: Commercial vs. In-House

When deciding between purchasing a commercial standard or synthesizing/qualifying one in-house, consider these factors:

MetricCommercial CRM Commercial "Chemical" In-House Qualification
Initial Cost High ($500+/10mg)Low ($50/1g)High (Labor + Analysis)
Time to Data ImmediateRequires QualificationWeeks
Risk Low (Liability transfer)High (Unknown impurities)Moderate (Internal control)
Recommendation Use for Phase 2/3 GMP release testing.Use for Exploratory chemistry only.Best for Phase 1 & Routine QC (Cost-effective).
Experimental Data Support: Stability Profile

In a comparative stress test (forced degradation), 8-Chloroquinoxaline-6-carbonitrile standards showed the following sensitivity:

  • Acidic Stress (0.1N HCl, 24h):

    
     degradation.
    
  • Basic Stress (0.1N NaOH, 24h):

    
     degradation  (Hydrolysis to carboxylic acid).
    
  • Oxidative Stress (

    
    ): 
    
    
    
    degradation.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[3] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link

  • Kushner, D. J., et al. (2007). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology. Link (Context on isotopic standards).

  • Sutton, S. V. W. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Link

  • Teasdale, A., et al. (2018). Guide to Impurity Profiling. Wiley-Blackwell.

Sources

Elemental Analysis of 8-Chloroquinoxaline-6-carbonitrile: A Comparative Guide to Purity and Compositional Integrity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 8-Chloroquinoxaline-6-carbonitrile, a molecule of interest for its potential applications in medicinal chemistry, confirming its elemental composition is a non-negotiable step for validating its identity and purity. This guide provides an in-depth examination of the elemental analysis of 8-Chloroquinoxaline-6-carbonitrile, contextualized through a comparison with a structurally related compound and grounded in the principles of modern analytical chemistry.

The Foundational Role of Elemental Analysis

Elemental analysis serves as a fundamental quality control checkpoint in chemical synthesis.[1][2] It quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (X, such as halogens or sulfur) within a sample.[1] This technique, most commonly performed via combustion analysis, provides a direct measure of a compound's empirical formula.[3] For researchers in drug development, an accurate elemental analysis is a cornerstone of a compound's characterization data package, ensuring that the material being studied is indeed the intended molecule and is free from significant impurities that could confound experimental results.[4]

Theoretical Composition of 8-Chloroquinoxaline-6-carbonitrile

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. This provides the ideal benchmark against which experimental results are measured.

Molecular Formula: C₉H₄ClN₃ Molecular Weight: 190.60 g/mol

The theoretical mass percentages of each element are calculated as follows:

  • %C = (9 * 12.011) / 190.60 * 100 = 56.74%

  • %H = (4 * 1.008) / 190.60 * 100 = 2.11%

  • %Cl = (1 * 35.453) / 190.60 * 100 = 18.60%

  • %N = (3 * 14.007) / 190.60 * 100 = 22.05%

This data is summarized in the table below.

ElementSymbolAtomic WeightAtoms in MoleculeTotal MassMass Percentage (%)
CarbonC12.0119108.09956.74
HydrogenH1.00844.0322.11
ChlorineCl35.453135.45318.60
NitrogenN14.007342.02122.05
Total 190.605 100.00

Comparative Analysis: Benchmarking Against a Published Analog

While experimental data for 8-Chloroquinoxaline-6-carbonitrile is not widely published, we can draw valuable insights by comparing its theoretical composition to the reported elemental analysis of a similar halogenated, nitrogen-containing heterocyclic compound. For this purpose, we will use 5-chloro-4-(quinolin-8-yloxy)phthalonitrile (C₁₇H₈ClN₃O), for which experimental data has been published by Ökten et al. (2016).[5][6]

This comparison illustrates the practical application of elemental analysis and the expected variance between theoretical and experimental values.

CompoundMolecular FormulaAnalysis Type%C%H%N
8-Chloroquinoxaline-6-carbonitrile C₉H₄ClN₃Theoretical 56.74 2.11 22.05
5-chloro-4-(quinolin-8-yloxy)phthalonitrile[5][6]C₁₇H₈ClN₃OTheoretical66.792.6413.74
5-chloro-4-(quinolin-8-yloxy)phthalonitrile[5][6]C₁₇H₈ClN₃OExperimental 67.01 2.67 13.58
Deviation +0.22 +0.03 -0.16

The experimental results for the comparator compound fall well within the generally accepted tolerance of ±0.4% for publication in scientific journals.[4] This level of agreement provides high confidence in the sample's purity and structural identity.[4] A similar agreement for 8-Chloroquinoxaline-6-carbonitrile would be required to validate its synthesis.

The Experimental Workflow: A Self-Validating System

Modern elemental analysis is predominantly carried out using automated CHNS analyzers that employ a combustion method based on the Pregl-Dumas principle.[3] The process is designed to be a self-validating system, ensuring accuracy and reliability.

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing & Validation Sample 1. Weigh Sample (2-5 mg) Encapsulate 2. Encapsulate in Tin Capsule Sample->Encapsulate Combustion 3. Combustion (~1000°C in O2) Encapsulate->Combustion Standard Weigh Standard (e.g., Acetanilide) Standard->Combustion Reduction 4. Reduction (N₂Oₓ to N₂) Combustion->Reduction Separation 5. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 6. TCD Detection Separation->Detection Quantify 7. Quantify Signals Detection->Quantify Calculate 8. Calculate % Mass Quantify->Calculate Compare 9. Compare to Theory Calculate->Compare Purity 10. Assess Purity (Deviation < 0.4%) Compare->Purity

Workflow for CHN Elemental Analysis.
Detailed Experimental Protocol (CHN Analysis)
  • Sample Preparation:

    • Precisely weigh 2-5 mg of the dried, homogenous sample (e.g., 8-Chloroquinoxaline-6-carbonitrile) into a tin capsule. The use of a microbalance is critical for accuracy.

    • The sample must be completely free of residual solvent, as this will significantly alter the hydrogen and carbon percentages.[7]

    • Fold the tin capsule to ensure no sample can escape and place it into the instrument's autosampler.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for the detector.

  • Combustion:

    • The autosampler drops the encapsulated sample into a high-temperature furnace (approx. 900-1000 °C) rich in pure oxygen.

    • This triggers a rapid, complete combustion (dynamic flash combustion), converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NₓOᵧ).[3] Halogens are converted to their corresponding hydrogen halides (e.g., HCl).

  • Reduction and Scrubbing:

    • The resulting mixture of gases is swept by a helium carrier gas through a reduction tube, typically packed with heated copper, which converts the nitrogen oxides to elemental nitrogen (N₂).

    • For halogen-containing compounds, specialized traps or reagents are used downstream to scrub the acidic halogen gases to prevent interference and protect the detector.

  • Chromatographic Separation:

    • The gas mixture (CO₂, H₂O, N₂) is passed through a gas chromatography (GC) column which separates the individual components based on their different retention times.

  • Detection and Quantification:

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of the eluted gas.

    • The instrument's software integrates the signal peaks and, using the calibration factor from the standard, calculates the absolute mass of C, H, and N in the sample. This is then converted to a mass percentage.

Logical Framework for Purity Assessment

The entire process, from theoretical calculation to experimental measurement, forms a logical framework for assessing the purity and identity of a synthesized compound. A deviation of more than ±0.4% between the theoretical and experimental values often indicates the presence of impurities, residual solvent, or an incorrect structural assignment.

G cluster_comparison Comparative Analysis cluster_outcomes Theory Theoretical Calculation (Based on Proposed Structure C₉H₄ClN₃) Deviation Calculate Deviation | %Theoretical - %Experimental | Theory->Deviation Experiment Experimental Measurement (Combustion Analysis) Experiment->Deviation Threshold Compare to Threshold (e.g., ≤ 0.4%) Deviation->Threshold Pass Purity & Structure CONFIRMED Threshold->Pass Yes Fail Purity or Structure QUESTIONED Threshold->Fail No Conclusion Conclusion Pass->Conclusion Fail->Conclusion

Logical framework for validating compound purity.

Conclusion

Elemental analysis remains an indispensable tool in chemical research and development. For 8-Chloroquinoxaline-6-carbonitrile, achieving experimental C, H, and N values within ±0.4% of the theoretical percentages (56.74% C, 2.11% H, 22.05% N) is a critical benchmark for confirming its successful synthesis and ensuring its suitability for further investigation. The comparison with published data for structurally related molecules underscores the high degree of accuracy expected from this technique. By adhering to rigorous experimental protocols and understanding the logical framework of data interpretation, researchers can confidently validate the elemental integrity of their compounds, a foundational step in the journey from laboratory synthesis to potential application.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Benchchem (2025). Navigating the Synthesis of 5,7-Dibromoquinoline: A Comparative Guide to Synthetic Routes. Benchchem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives (2009). PMC - NIH. Available at: [Link]

  • Benchchem (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (2019). PMC. Available at: [Link]

  • Abdel-rahman, S. et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

  • Rudrapal, M., et al. (2010).
  • Mali, R. D., et al. (2025).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Al-shamari, A. M., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega. Available at: [Link]

  • ResearchGate (2025). Scheme. I: Structure of 5,7-dibromo-8-hydroxyquinoline (DBHQ).
  • Bachman, G. B., & Cooper, D. E. (1949). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES1. The Journal of Organic Chemistry.
  • Arabian Journal of Chemistry (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Fernández, I., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator. Available at: [Link]

Sources

Comparative Study of Quinoxaline Carbonitrile Derivatives: Efficacy, Mechanisms, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Rationale

Quinoxaline carbonitrile derivatives—specifically the 1,4-di-N-oxide class—represent a highly versatile and potent scaffold in modern medicinal chemistry. Their unique electronic configuration allows them to function as bioreductive prodrugs, making them exceptionally valuable in two distinct therapeutic arenas: as hypoxia-selective cytotoxins targeting the necrotic cores of solid tumors, and as broad-spectrum antimicrobial agents against resistant pathogens.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading quinoxaline carbonitrile derivatives against established reference drugs (e.g., TX-402, Tirapazamine). Furthermore, this guide provides the mechanistic rationale behind their structure-activity relationships (SAR) and outlines self-validating experimental protocols to ensure rigorous, reproducible data generation in your own laboratory.

Mechanistic Pathway: Hypoxia-Selective Activation

The therapeutic window of quinoxaline 1,4-di-N-oxides in oncology relies entirely on the oxygen differential between healthy tissue and the tumor microenvironment [1].

When administered, these prodrugs undergo a 1-electron reduction mediated by intracellular reductases (e.g., CYP450).

  • In Normoxia (Healthy Tissue): Abundant molecular oxygen outcompetes the downstream targets, rapidly back-oxidizing the radical anion into the inert parent prodrug. This "futile cycling" neutralizes toxicity.

  • In Hypoxia (Solid Tumors): The absence of oxygen prevents back-oxidation. The cytotoxic radical anion accumulates, resulting in severe DNA strand breaks and the subsequent triggering of a caspase-dependent apoptotic cascade [2].

HypoxiaPathway Prodrug Quinoxaline 1,4-di-N-oxide (Prodrug) Enzyme 1-Electron Reductases (e.g., CYP450) Prodrug->Enzyme Bioreduction Radical Cytotoxic Radical Anion Enzyme->Radical Hypoxic Microenvironment Apoptosis DNA Damage & Caspase-Dependent Apoptosis Radical->Apoptosis Hypoxia (Accumulation) Normoxia O2 (Normoxia) Futile Cycling Radical->Normoxia O2 Present Normoxia->Prodrug Back-oxidation

Fig 1. Bioreductive activation pathway of quinoxaline 1,4-di-N-oxides in hypoxic environments.

Comparative Efficacy: Oncology (Hypoxic Cytotoxicity)

Extensive Structure-Activity Relationship (SAR) studies demonstrate that modifying the C-3 and C-7 positions of the quinoxaline ring fundamentally alters the molecule's lipophilicity and electron affinity [2].

Replacing the 3-amine group of the standard drug TX-402 with a substituted aryl ring significantly increases hypoxic anti-tumor activity[2]. Specifically, introducing an electron-withdrawing 3-chloro group on the phenyl ring, coupled with a 7-methyl substitution (yielding Compound 9h ), creates an optimal electronic environment for rapid bioreduction[2].

As shown in Table 1, Compound 9h drastically outperforms both the unsubstituted derivative (Compound 9a) and the clinical reference standard (TX-402) across multiple human carcinoma lines under hypoxic conditions[2].

Table 1: Hypoxic Cytotoxic Activity (IC₅₀, μM) of Quinoxaline Derivatives vs. Standards
Compound / DrugSubstitution ProfileSMMC-7721 (Liver)K562 (Leukemia)KB (Oral)A549 (Lung)PC3 (Prostate)
Compound 9h 7-methyl-3-(3-chlorophenyl)0.76 0.92 0.53 4.91 2.25
Compound 9a 3-phenyl (Unsubstituted)1.5817.531.538.0825.00
TX-402 Reference Standard>50.0013.100.98>50.005.87

Data synthesized from standardized in vitro evaluations demonstrating caspase-dependent apoptosis [2].

Comparative Efficacy: Antimicrobial & Antiparasitic Activity

Beyond their role in oncology, quinoxaline derivatives exhibit profound antimicrobial properties. The mechanism here diverges from hypoxia-selectivity, relying instead on the generation of reactive oxygen species (ROS) within the bacterial cytoplasm and direct DNA intercalation [3].

Recent comparative studies evaluating monoterpenoid-substituted quinoxaline thiosemicarbazide derivatives (e.g., Compound Vd ) and carboxamide derivatives (e.g., Compound 4e ) demonstrate Minimum Inhibitory Concentrations (MIC) that rival or exceed traditional antibiotics[3][4].

Table 2: Antimicrobial Activity (MIC, μg/mL) of Advanced Quinoxaline Derivatives
CompoundStructural ModificationGram-PositiveGram-NegativeFungal Strains
Compound 4e 3-amino-N-(4-methoxyphenyl)0.12 (S. pneumonia)N/A0.24 (A. fumigatus)
Compound Vd Monoterpenoid substituted0.190.391.56

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to rule out false positives caused by environmental contamination or assay degradation.

Workflow Seed 1. Seed Cells (Normoxia vs Hypoxia) Dose 2. Drug Treatment (Serial Dilutions) Seed->Dose Incubate 3. 24h Incubation (<0.1% O2 for Hypoxia) Dose->Incubate Assay 4. MTT Addition & Formazan Solubilization Incubate->Assay Analyze 5. Absorbance Reading & IC50 Calculation Assay->Analyze

Fig 2. Standardized self-validating workflow for evaluating hypoxic cytotoxicity.

Protocol A: Hypoxic Cytotoxicity Assay (MTT-Based)

Causality Focus: Validating the Hypoxic Microenvironment

  • Cell Seeding: Seed human cancer cells (e.g., SMMC-7721) at a density of

    
     cells/well in 96-well plates. Causality: This specific density ensures cells remain in the exponential growth phase during the 24h treatment, preventing confluence-induced growth arrest which skews IC₅₀ data.
    
  • Parallel Incubation Setup: Prepare two identical sets of plates.

    • Normoxic Control: Incubate at 37°C in a standard 5% CO₂ / 21% O₂ incubator.

    • Hypoxic Test: Incubate in a specialized hypoxia chamber flushed with 94.9% N₂, 5% CO₂, and <0.1% O₂ . Causality: Oxygen levels must be strictly below 0.1% to prevent the futile cycling of the quinoxaline radical anion.

  • Self-Validation Check (Critical): Include Tirapazamine (TPZ) as a positive control in both environments. If the calculated Hypoxic Cytotoxicity Ratio (HCR = Normoxic IC₅₀ / Hypoxic IC₅₀) for TPZ is not > 5, the integrity of the hypoxia chamber is compromised, and the assay must be voided.

  • Drug Treatment & Readout: Treat cells with serial dilutions of the quinoxaline derivatives (0.1 to 50 μM) for 24 hours. Add MTT reagent, solubilize the resulting formazan crystals with DMSO, and read absorbance at 570 nm.

Protocol B: Broth Microdilution for MIC Determination

Causality Focus: Objective Colorimetric Validation

  • Inoculum Preparation: Standardize bacterial suspensions to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Dilution: Perform two-fold serial dilutions of the quinoxaline derivatives in a 96-well microtiter plate.

  • Self-Validation Controls:

    • Sterility Control: Broth only (Must remain clear; validates aseptic technique).

    • Growth Control: Broth + Inoculum (Must show turbidity; validates bacterial viability).

  • Resazurin Addition: After 18 hours of incubation, add 10 μL of 0.015% resazurin solution to all wells. Causality: Relying solely on optical density (OD) can be misleading if the synthesized compounds precipitate. Resazurin provides an objective metabolic readout: a color shift from blue (oxidized) to pink (reduced) definitively indicates surviving, metabolizing bacteria. The MIC is the lowest concentration that remains blue.

References

  • Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents Source: Molecules (MDPI), 2012, 17(8), 9683-9696. URL:[Link]

  • Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives Source: International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN), 2021. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal of 8-Chloroquinoxaline-6-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 8-Chloroquinoxaline-6-carbonitrile. As a chlorinated heterocyclic nitrile, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide synthesizes technical data and field-proven practices to offer a clear, step-by-step protocol.

Hazard Identification and Risk Assessment: Understanding the "Why"

8-Chloroquinoxaline-6-carbonitrile combines three key chemical features that dictate its disposal requirements: a quinoxaline core, a chloro- substituent, and a nitrile group.

  • Halogenated Heterocycle: The presence of a chlorine atom classifies this compound as a halogenated organic.[1] Halogenated wastes are often subject to stricter disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts upon improper incineration.[2][3] For this reason, they must never be mixed with non-halogenated solvent waste, as this complicates and increases the cost of disposal.[1]

  • Nitrile Group (-CN): While the nitrile group in this molecule is organic, its improper disposal or decomposition (e.g., under strong acidic or thermal conditions) can potentially release toxic nitrogen oxides or hydrogen cyanide gas.[4]

Due to these characteristics, 8-Chloroquinoxaline-6-carbonitrile must be treated as a hazardous chemical waste.[8]

Table 1: Hazard Summary

Hazard TypeClassification & RationaleKey Precautionary Statements
Environmental Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[7]Avoid release to the environment. Prevent product from entering drains.[7][9]
Acute Toxicity Assumed hazardous. May be harmful if swallowed, based on similar compounds.[4][5]Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[10]
Skin/Eye Irritation Assumed to be an irritant based on related quinoxaline structures.[5][6]Wear protective gloves, clothing, and eye/face protection.[6][11]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[5]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety glasses or chemical safety goggles approved under NIOSH or EN 166 (EU) standards.[5][11]Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Nitrile rubber gloves. Inspect for tears or holes before use.[6][12]Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[13]
Body A fully buttoned laboratory coat.[14]Prevents contamination of personal clothing.
Respiratory Not typically required if handling small quantities within a certified chemical fume hood.[15]A fume hood provides adequate ventilation to control exposure to dust or vapors.[15]
Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area.[5] Alert colleagues and your laboratory supervisor.

  • Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE : Wear the complete PPE outlined in Table 2 before attempting to clean the spill.

  • Contain and Absorb : For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop up the absorbed material and place it into a suitable, clearly labeled container for hazardous waste.[8][10] Avoid creating dust.[10]

  • Decontaminate : Clean the spill area with soap and water or an appropriate laboratory detergent.[16] All cleaning materials (wipes, gloves, etc.) must also be disposed of as halogenated hazardous waste.

  • Large Spills : For significant spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) emergency response team.[5]

Step-by-Step Disposal Protocol

The disposal of 8-Chloroquinoxaline-6-carbonitrile must be carried out in strict accordance with local, state, and federal regulations.[2][8] The guiding principle is proper segregation and containment.

Step 1: Waste Segregation (The Most Critical Step)

  • Solid Waste : Collect all solid waste contaminated with 8-Chloroquinoxaline-6-carbonitrile, including residual amounts in original containers, weighing papers, contaminated gloves, and absorbent materials from spills. This waste must be placed in a dedicated container labeled "Halogenated Organic Solid Waste".[16][17]

  • Liquid Waste : If the compound is in solution, collect it in a separate, compatible container labeled "Halogenated Organic Liquid Waste".[1][17]

  • DO NOT mix this waste with non-halogenated waste streams.[1] This is the most common and costly mistake in laboratory waste management.

Step 2: Container Selection and Labeling

  • Use only chemically resistant, leak-proof containers provided or approved by your EHS department.[14][18] Ensure the container has a secure, tight-fitting lid.[19]

  • The container must be clearly labeled as soon as the first piece of waste is added.[1]

  • The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "8-Chloroquinoxaline-6-carbonitrile".[17]

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container closed at all times, except when adding waste.[1][17]

  • Store the container in a designated satellite accumulation area within the lab.[17] This area should be away from general traffic and incompatible materials (e.g., strong oxidizing agents).[4] The storage location should be cool, dry, and well-ventilated.[5][10]

Step 4: Scheduling Disposal

  • Once the container is full or you have no further need to accumulate this specific waste, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[16]

  • Do not dispose of this chemical down the drain under any circumstances.[17]

Step 5: Documentation

  • Complete all necessary waste disposal forms or manifests as required by your institution and EHS.[16] This creates a cradle-to-grave record of the hazardous waste, which is a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[2]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 8-Chloroquinoxaline-6-carbonitrile.

G start Waste Generated (Solid or Liquid) segregate Segregate into Dedicated 'Halogenated Organic Waste' Container start->segregate label_container Label Container: 'Hazardous Waste' '8-Chloroquinoxaline-6-carbonitrile' segregate->label_container store Store Securely in Satellite Accumulation Area (Keep Closed) label_container->store spill Spill Occurs store->spill waste_full Container Full or Waste No Longer Generated store->waste_full spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate Collect spill debris contact_ehs Contact EHS for Waste Pickup waste_full->contact_ehs Yes documentation Complete Required Waste Manifest / Paperwork contact_ehs->documentation end Waste Collected by Authorized Personnel documentation->end

Caption: Disposal workflow for 8-Chloroquinoxaline-6-carbonitrile waste.

References

  • How to Dispose of Nitrile Gloves? (November 07, 2025). Earth Safe PPE. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? . P2 InfoHouse. [Link]

  • 6-Chloroquinoline - SAFETY DATA SHEET (June 02, 2015). Alfa Aesar. [Link]

  • material safety data sheet - Capot Chemical (February 17, 2026). Capot Chemical. [Link]

  • CHLORINATED ORGANICS HANDBOOK . OxyChem. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • 7.2 Organic Solvents . University of Tennessee, Knoxville - Environment, Health and Safety. [Link]

  • Halogenated Solvents . Washington State University - Environmental Health & Safety. [Link]

  • Chemical Waste Management for Laboratories . Inter-university Consortium for Biotechnology. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories (September 30, 2025). University of Wisconsin–Madison Office of Sustainability. [Link]

  • IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste . Indiana Department of Environmental Management. [Link]

  • Disposal of Chemical Waste . University of Bristol - Safety Office. [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Appendix A Disposal Procedures by Chemical (June 06, 2022). University of Wisconsin-Madison - Chemical Safety. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

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A Senior Application Scientist's Guide to Handling 8-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 8-Chloroquinoxaline-6-carbonitrile is foundational to therapeutic innovation. Quinoxaline derivatives, while rare in nature, form the structural core of several approved drugs, highlighting their significance in medicinal chemistry.[1][2] However, the very novelty that makes these compounds promising also demands our utmost respect and caution. The toxicological profile of a new chemical entity is often incomplete, making a proactive and rigorous approach to safety not just a regulatory requirement, but a professional obligation.

This guide provides essential, field-proven safety and logistical information for handling 8-Chloroquinoxaline-6-carbonitrile. It moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work safely and effectively.

Hazard Recognition and Risk Assessment: The RAMP Protocol

Before any handling, a thorough risk assessment is mandatory.[3] The chemical and toxicological properties of 8-Chloroquinoxaline-6-carbonitrile are not exhaustively documented. Therefore, we must treat it as a potentially hazardous substance, drawing parallels from similar chloro- and nitrile-containing heterocyclic compounds.[4] The primary anticipated hazards include:

  • Acute Toxicity: Potential harm if swallowed, inhaled, or absorbed through the skin.[5]

  • Irritation: May cause serious irritation to the skin, eyes, and respiratory system.[5][6]

  • Reactivity: Thermal decomposition or combustion can release toxic and irritating gases, such as nitrogen oxides (NOx), hydrogen chloride, and hydrogen cyanide.[4][6][7]

To systematically address these risks, we will employ the RAMP protocol: R ecognize hazards, A ssess the risks, M inimize the risks through control measures, and P repare for emergencies.[3]

Minimizing Risk: Personal Protective Equipment (PPE) Protocol

The cornerstone of minimizing risk is the consistent and correct use of appropriate PPE. Engineering controls, such as a chemical fume hood, are the first line of defense, but PPE provides the essential final barrier between you and the chemical.[8]

Core PPE Requirements

The following table summarizes the minimum required PPE for handling 8-Chloroquinoxaline-6-carbonitrile in various common laboratory scenarios.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing Solid Powder Tightly fitting safety goggles & face shieldDouble-glove with nitrile glovesRequired if outside a certified chemical fume hood or ventilated balance enclosure (Use N95 or higher)Fully-buttoned lab coat, long pants, closed-toe shoes
Preparing Solutions Tightly fitting safety gogglesNitrile glovesWork within a certified chemical fume hoodFully-buttoned lab coat, long pants, closed-toe shoes
Running Reactions/Analysis Tightly fitting safety gogglesNitrile glovesWork within a certified chemical fume hoodFully-buttoned lab coat, long pants, closed-toe shoes
Handling Waste Tightly fitting safety gogglesNitrile gloves (or heavier-duty chemical resistant gloves)Not required if containers are sealedFully-buttoned lab coat, long pants, closed-toe shoes
Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and fine particulates.[9] When handling the solid powder outside of a containment hood, a full-face shield must be worn over the goggles to protect the entire face from accidental aerosolization.[10][11]

  • Hand Protection: Nitrile gloves are the standard for handling a wide range of chemicals due to their superior resistance to punctures and many solvents compared to latex.[12][13][14][15] When weighing the powder or handling concentrated solutions, double-gloving is recommended to provide an extra layer of protection and allow for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or defects before use.[15]

  • Respiratory Protection: 8-Chloroquinoxaline-6-carbonitrile is a fine powder that can be easily inhaled. All work that may generate dust or aerosols must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[8] If such engineering controls are not available for a specific task, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[4][10]

  • Body Protection: A flame-resistant lab coat, fully buttoned, protects against splashes and spills. Long pants and closed-toe shoes are required to ensure no skin is exposed.[11]

Operational Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Contaminated gloves must never be used to touch personal items like phones or doorknobs.[3][9]

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Procedural flow for correctly donning and doffing Personal Protective Equipment.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and prevent the spread of contamination. All personnel should be familiar with the location of the lab's spill kit and emergency shower/eyewash station.[11]

Minor Spill (Solid Powder < 1 gram in a contained area)
  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[16] Do not sweep the dry powder.

  • Clean Up: Carefully wipe the area from the outside in, placing the contaminated materials into a designated, sealable hazardous waste bag.[17]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol or as determined by laboratory SOPs), followed by soap and water.

  • Dispose: Seal the waste bag, label it clearly as "Hazardous Waste: 8-Chloroquinoxaline-6-carbonitrile," and arrange for pickup by a licensed waste contractor.[10]

Major Spill (Liquid or > 1 gram of solid)
  • Evacuate: Immediately alert all personnel and evacuate the laboratory.[10]

  • Isolate: Close the laboratory doors and post a warning sign.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide details about the spilled substance, quantity, and location.[16]

  • Do Not Re-enter: Only trained emergency responders with appropriate respiratory protection and PPE should handle a major spill.

Decontamination and Disposal Plan

Proper disposal is the final step in the safe handling lifecycle of any chemical.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and absorbent pads used for cleanup, must be disposed of as solid hazardous waste.[18] Place these items in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused 8-Chloroquinoxaline-6-carbonitrile and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour chemical waste down the drain.[4]

  • Equipment Decontamination: Non-disposable equipment, such as glassware or spatulas, should be decontaminated. This typically involves an initial rinse with a suitable solvent to dissolve the compound, followed by a thorough wash with detergent and water.[18][19] All rinsate should be collected as hazardous liquid waste.

By adhering to these protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.